molecular formula C7H3F3INO2 B1315798 1-Iodo-2-nitro-4-(trifluoromethyl)benzene CAS No. 400-97-5

1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1315798
CAS No.: 400-97-5
M. Wt: 317 g/mol
InChI Key: CIDKWMAVWQNYNV-UHFFFAOYSA-N
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Description

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F3INO2 and its molecular weight is 317 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-iodo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKWMAVWQNYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561061
Record name 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-97-5
Record name 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-nitro-4-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a two-step process commencing with the synthesis of the key intermediate, 2-nitro-4-(trifluoromethyl)aniline, followed by its conversion to the target molecule via a Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

This compound is an aromatic compound featuring three distinct functional groups that impart unique reactivity and utility in organic synthesis. The presence of an iodine atom facilitates various cross-coupling reactions, the nitro group is a versatile precursor for an amino group and can direct aromatic substitution, and the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in pharmaceutical candidates.[1]

The synthesis of this molecule is most effectively approached through a retrosynthetic analysis that identifies 2-nitro-4-(trifluoromethyl)aniline as the immediate precursor. This aniline can then be converted to the target iodo-compound via a well-established Sandmeyer reaction.[2][3] The aniline precursor itself can be synthesized from commercially available starting materials.

dot digraph "retrosynthesis" { rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="Retrosynthetic analysis of the target molecule.";

Synthesis of the Precursor: 2-Nitro-4-(trifluoromethyl)aniline

The synthesis of the requisite starting material, 2-nitro-4-(trifluoromethyl)aniline, is achieved through the nucleophilic aromatic substitution of a chlorine atom on 4-chloro-3-nitrobenzotrifluoride with ammonia.[4]

Reaction Scheme:

  • Starting Material: 4-Chloro-3-nitrobenzotrifluoride

  • Reagent: Aqueous Ammonia

  • Product: 2-Nitro-4-(trifluoromethyl)aniline

The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chloride by ammonia. This reaction is typically carried out at elevated temperatures and pressures in an autoclave to facilitate the reaction with aqueous ammonia.[4]

Causality Behind Experimental Choices:

  • Excess Aqueous Ammonia: A large excess of ammonia is used to ensure the reaction goes to completion and to minimize the formation of diarylamine byproducts.

  • Elevated Temperature (80-150°C): The carbon-chlorine bond in an aromatic ring is strong; therefore, significant thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution.[4]

  • Autoclave (Pressure Vessel): The use of a sealed reactor is necessary to reach the required temperatures above the boiling point of the aqueous ammonia solution and to contain the resulting pressure.

Core Synthesis: this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[2][3] For the synthesis of aryl iodides, a copper catalyst is generally not required, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[5]

The process can be divided into two critical stages:

Stage 1: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

In this step, the primary amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[6]

dot digraph "diazotization" { rankdir=LR; node [shape=plaintext];

} caption="Diazotization of the precursor amine.";

This reaction is highly exothermic and must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[7][8]

Stage 2: Iodination of the Diazonium Salt

The freshly prepared diazonium salt solution is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward.[5]

dot digraph "iodination" { rankdir=LR; node [shape=plaintext];

} caption="Iodination of the diazonium salt.";

Mechanism of the Sandmeyer-type Iodination:

The reaction proceeds through the formation of an aryl radical, initiated by electron transfer, followed by reaction with iodide and the loss of dinitrogen gas.[3]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the researcher. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (example)
2-Nitro-4-(trifluoromethyl)aniline206.1210.3 g0.05
Concentrated Sulfuric Acid (98%)98.0810 mL-
Sodium Nitrite (NaNO₂)69.003.6 g0.052
Potassium Iodide (KI)166.009.1 g0.055
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.3 g (0.05 mol) of 2-nitro-4-(trifluoromethyl)aniline and 50 mL of deionized water. b. Cool the flask in an ice-salt bath to 0°C. c. Slowly add 10 mL of concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until a fine suspension of the amine salt is formed. d. In a separate beaker, dissolve 3.6 g (0.052 mol) of sodium nitrite in 15 mL of deionized water and cool the solution to 0°C. e. Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a slight color change. f. After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C.

  • Iodination Reaction: a. In a 500 mL beaker, dissolve 9.1 g (0.055 mol) of potassium iodide in 50 mL of deionized water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur. c. After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 1 hour. d. A dark, oily solid will precipitate.

  • Work-up and Purification: a. Collect the crude product by vacuum filtration. b. Transfer the solid to a separatory funnel with 100 mL of diethyl ether. c. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions

  • Diazonium Salts: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[9] NEVER attempt to isolate the diazonium salt intermediate. Always use it as a solution at low temperatures.[7]

  • Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite and potassium iodide are toxic. Handle all chemicals with appropriate gloves and eye protection.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.[7]

  • Temperature Control: Strict temperature control during the diazotization step is critical to prevent uncontrolled decomposition of the diazonium salt.[10]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. While specific spectral data is not provided in the search results, typical characterization methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group).

  • Melting Point Analysis: To assess the purity of the solid product.

Troubleshooting

  • Low Yield:

    • Poor Diazotization: Ensure the temperature was maintained below 5°C during the addition of sodium nitrite.

    • Premature Decomposition: The diazonium salt solution should be used immediately after preparation.

  • Product Contamination (dark color):

    • Side Reactions: Overheating during diazotization can lead to the formation of phenolic byproducts and azo-coupling products.

    • Residual Iodine: Ensure thorough washing with sodium thiosulfate solution.

References

[12] Grokipedia. Sandmeyer reaction. [7] Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122(1), 29-36. [6] sathee jee. Chemistry Diazotization Reaction. [10] Bon, R. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6946-6950. [9] ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [5] Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [2] Wikipedia. (n.d.). Sandmeyer reaction. [1] ChemicalBook. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [3] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [13] GeeksforGeeks. (2025). Sandmeyer Reaction. [4] Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. [8] YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. [14] American Chemical Society. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [15] L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [16] YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [17] National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [18] American Chemical Society. (n.d.). Supporting Information. [19] Guidechem. (n.d.). How to Prepare 4-Nitro-3-trifluoromethyl Aniline? [20] Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. [11] PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [21] Guidechem. (n.d.). How to synthesize and app 4-chloro-3-nitrobenzotrifluoride. [22] Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. [23] ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum. Sigma-Aldrich. (n.d.). 1-iodo-4-nitro-2-(trifluoromethyl)benzene AldrichCPR. [24] NIST. (n.d.). Benzene, 1-iodo-4-nitro-.

Sources

An In-depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1-Iodo-2-nitro-4-(trifluoromethyl)benzene, identified by the CAS Number 400-97-5 , is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry.[1][2][3][4] Its unique trifunctional substitution pattern—featuring an iodine atom, a nitro group, and a trifluoromethyl group—renders it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these groups offers multiple reaction handles, allowing for sequential and diverse chemical transformations.

The presence of the trifluoromethyl (-CF3) group, a common motif in modern pharmaceuticals, enhances metabolic stability and lipophilicity of target molecules. The nitro (-NO2) group is a strong electron-withdrawing group that activates the benzene ring for certain reactions and can be readily converted into other functional groups, most notably an amine. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important chemical building block.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Iodo-4-nitro-2-(trifluoromethyl)benzene1-Iodo-2-nitrobenzene
CAS Number 400-97-5[1]400-75-9[5]609-73-4[6]
Molecular Formula C₇H₃F₃INO₂[1]C₇H₃F₃INO₂[5]C₆H₄INO₂[6]
Molecular Weight 317.00 g/mol [1]317.00 g/mol [7]249.01 g/mol [6]
Appearance Solid (predicted)Not specifiedSolid[6]
Boiling Point 261 °C (predicted)[2]Not specified288 - 289 °C[6]
Melting Point Not specifiedNot specified49 - 51 °C[6]

Spectroscopic Data Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, likely pushing the signals downfield.

  • ¹³C NMR: The carbon NMR spectrum would display seven signals, one for each carbon atom. The carbon attached to the iodine would be at a relatively high field, while the carbons bonded to the nitro and trifluoromethyl groups, as well as the ipso-carbon of the nitro group, would be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-F stretching of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region), and C-I stretching.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak at m/z = 317, with characteristic fragmentation patterns involving the loss of the nitro group, iodine, and trifluoromethyl fragments.

Synthesis and Reaction Mechanisms

The synthesis of this compound is not widely documented in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, likely starting from a commercially available substituted aniline. A common method for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 2-amino-5-(trifluoromethyl)nitrobenzene. The synthesis would proceed via diazotization of the amino group, followed by substitution with iodide.

Synthesis_of_this compound A 2-Amino-5-(trifluoromethyl)nitrobenzene reagent1 NaNO₂, aq. H₂SO₄ 0-5 °C A->reagent1 B Diazonium Salt Intermediate reagent2 KI (aq) B->reagent2 C This compound reagent1->B Diazotization reagent2->C Iodination SNAr_Reaction reactant This compound product Substituted Product reactant->product SNAr nucleophile Nu-H nucleophile->product base Base base->product

Caption: General scheme for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science. For instance, a Suzuki coupling with a boronic acid derivative would yield a biaryl compound, a common structural motif in bioactive molecules.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). [8][9]This transformation is particularly valuable as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho, para-directing amino group, which can then be used for further functionalization, such as amide bond formation or another round of electrophilic aromatic substitution.

Experimental Protocol: A General Procedure for Suzuki Cross-Coupling

While a specific protocol for this compound is not available, the following represents a general, robust procedure for a Suzuki cross-coupling reaction with an arylboronic acid, which should be adaptable with appropriate optimization.

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the hazards can be inferred from its functional groups and data for similar compounds. The compound should be handled with caution by trained personnel in a well-ventilated chemical fume hood.

Potential Hazards (inferred from analogues):

  • Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled. [10]* Irritation: May cause skin, eye, and respiratory tract irritation. [10]* Environmental Hazards: Potentially toxic to aquatic organisms.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Use in a properly functioning chemical fume hood

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its reactivity can be reliably predicted, allowing for its effective use in a variety of chemical transformations. As with all research chemicals, it should be handled with appropriate safety precautions.

References

  • Chemical Label. (n.d.). 1-iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene.
  • Allfluoro. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the trifluoromethylation of arenes.
  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Retrieved from [Link]

  • Dr. Brian Harkins. (2025). Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Clutch Prep. (2015, February 23). Reduction of Nitro Groups. YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—featuring an iodine atom, a nitro group, and a trifluoromethyl group—imparts a distinct combination of reactivity, lipophilicity, and electronic properties. These characteristics make it a valuable building block for the synthesis of complex pharmaceutical intermediates and novel chemical entities. The interplay between the electron-withdrawing nature of the nitro and trifluoromethyl groups and the reactivity of the carbon-iodine bond governs its utility in advanced synthetic applications, particularly in cross-coupling reactions.

This guide provides a detailed examination of the physical properties of this compound. As experimentally determined data for this specific isomer (CAS No. 400-97-5) is not extensively documented in public literature, this document synthesizes confirmed identifiers with predicted characteristics based on its isomeric relatives and foundational chemical principles. We will explore its chemical identity, spectroscopic characteristics, and the validated experimental protocols required for their determination, offering field-proven insights into the causality behind these analytical choices.

Section 1: Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical research. The following identifiers and structural representations define this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 400-97-5[1]
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1)I)[O-])C(F)(F)FN/A
InChI Key FQLMAWNSXVSQSI-UHFFFAOYSA-NN/A

Note: Data for the related isomer, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), is more prevalent and should not be confused with the subject of this guide.[2][3]

Section 2: Core Physical Properties

The physical state, solubility, and thermal properties of a compound are critical for its handling, reaction setup, and purification. While specific experimental values for this isomer are sparsely reported, the table below outlines the key properties and the basis for their estimation.

PropertyValue / Expected ValueJustification & Experimental Insight
Physical Appearance Expected: Yellowish solid at room temperature.The presence of the nitro group often imparts a yellow color to aromatic compounds. Its relatively high molecular weight and planar structure suggest a solid state at standard temperature and pressure.
Melting Point Not reported. Requires experimental determination.Isomeric compounds like 1-Iodo-4-nitrobenzene have a high melting point (171-173 °C), suggesting this compound will also have a relatively high melting point due to strong intermolecular forces.[4]
Boiling Point Not reported. Requires experimental determination.Expected to be high (>250 °C), likely with decomposition. Vacuum distillation would be necessary for purification. The related compound 1-Iodo-4-(trifluoromethyl)benzene boils at 183-185 °C.[5] The addition of a nitro group would significantly increase the boiling point.
Solubility Expected: Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone).The large, nonpolar iodinated and trifluoromethylated benzene core dominates the molecule's character, making it hydrophobic. The trifluoromethyl group enhances lipophilicity.[3][6]
Density Not reported. Requires experimental determination.Expected to be high (>1.8 g/cm³). Halogenated and nitrated aromatic compounds are significantly denser than water. For comparison, the density of 1-Iodo-4-(trifluoromethyl)benzene is ~1.85 g/cm³.[5][7]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below are the predicted spectroscopic signatures for this compound based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum reveals the functional groups present through their characteristic vibrational frequencies.

  • Aromatic C-H Stretch: A weak to medium band is expected around 3030-3100 cm⁻¹.[8]

  • NO₂ Asymmetric & Symmetric Stretch: Two strong, characteristic absorptions are predicted. The asymmetric stretch typically appears in the 1510–1600 cm⁻¹ region, while the symmetric stretch is found between 1325–1385 cm⁻¹.[9] These are definitive indicators of the nitro group.

  • C-F Stretches: Strong, complex bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

  • Aromatic C=C Bending: Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ range.[8]

  • C-H Out-of-Plane Bending: A strong absorption in the 690-900 cm⁻¹ range will be indicative of the aromatic substitution pattern.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The aromatic region (δ 7.5-8.5 ppm) will show three distinct signals corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants (J-values) will be influenced by the electronic effects of the three substituents. The proton ortho to the nitro group is expected to be the most downfield (highest ppm).

  • ¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

  • ¹³C NMR: Seven distinct signals are predicted: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to iodine and the nitro group will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural fragments.

  • Molecular Ion Peak (M⁺): The primary peak expected would correspond to the molecular weight of the compound, 317.00 g/mol .

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a distinct M⁺ peak without a significant M+2 satellite peak from halogen isotopes like Cl or Br.

  • Fragmentation: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and potentially the iodine atom (-I, 127 Da).

Section 4: Experimental Protocols for Physical Property Determination

The following protocols describe robust, self-validating methods for determining the core physical properties of a novel or sparsely characterized solid compound like this compound.

Protocol 4.1: Melting Point Determination (Capillary Method)
  • Causality: The melting point is a highly sensitive indicator of purity. A sharp melting range (typically <1°C) indicates a pure substance, while a broad and depressed range suggests the presence of impurities. This protocol uses a calibrated digital apparatus for precision.

  • Methodology:

    • Sample Preparation: Finely crush a small amount (2-3 mg) of the dry crystalline solid.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

    • Rapid Determination (Optional): Set a rapid heating rate (~10-20 °C/min) to quickly find an approximate melting range.

    • Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set the heating ramp rate to a slow 1-2 °C/min.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

    • Validation: Repeat the measurement twice. Consistent results validate the finding.

Protocol 4.2: Acquiring an Infrared Spectrum (ATR-FTIR)
  • Causality: Attenuated Total Reflectance (ATR) is a rapid, non-destructive technique for analyzing solid samples without requiring sample preparation (like KBr pellets). It provides a definitive fingerprint of the compound's functional groups.

  • Methodology:

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it subtracts the absorbance of ambient CO₂ and water vapor, ensuring data integrity.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply Pressure: Use the apparatus's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality spectrum.

    • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected if necessary.

    • Peak Identification: Label the significant peaks and assign them to their corresponding functional groups (e.g., NO₂, C-F, aromatic C-H).

    • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Section 5: Visualization & Logical Relationships

Visualizing workflows and conceptual relationships is key to understanding the characterization process.

Diagram 5.1: Workflow for Physical Property Characterization

G cluster_synthesis Compound Availability cluster_prelim Initial Assessment cluster_physical Physical Property Determination cluster_structural Structural Verification Synthesis Synthesized or Procured Sample Appearance Visual Inspection (Color, Form) Synthesis->Appearance Purity Purity Check (TLC / HPLC) MP Melting Point (Protocol 4.1) Purity->MP Solubility Solubility Screening Purity->Solubility IR FTIR Spectroscopy (Protocol 4.2) Purity->IR Appearance->Purity MP->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR->NMR MS Mass Spectrometry NMR->MS

Caption: Logical workflow for the systematic characterization of a solid organic compound.

Diagram 5.2: Structure-Spectra Correlation

G cluster_structure Molecular Structure cluster_groups Key Functional Groups cluster_spectra Expected Spectroscopic Signals Structure This compound NO2 Nitro (-NO₂) Structure->NO2 CF3 Trifluoromethyl (-CF₃) Structure->CF3 ArH Aromatic Ring (C-H, C=C) Structure->ArH IR_NO2 IR: Strong peaks at ~1550 & ~1350 cm⁻¹ NO2->IR_NO2 IR_CF3 IR: Strong peaks at ~1100-1350 cm⁻¹ CF3->IR_CF3 NMR_F ¹⁹F NMR: Singlet CF3->NMR_F NMR_H ¹H NMR: 3 signals in aromatic region ArH->NMR_H IR_ArH IR: Peaks at ~3050 cm⁻¹ & 1450-1600 cm⁻¹ ArH->IR_ArH

Caption: Relationship between functional groups and their expected spectroscopic signals.

Section 6: Safety, Handling, and Stability

Given its structure as a halogenated nitroaromatic compound, this compound must be handled with appropriate care. Safety data for the closely related isomer (CAS 400-75-9) provides a strong basis for handling procedures.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2][10]

    • H312: Harmful in contact with skin.[2][10]

    • H332: Harmful if inhaled.[2][10]

    • H315: Causes skin irritation.[2][10]

    • H319: Causes serious eye irritation.[2][10]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[12][13]

    • Avoid generating dust.[11]

    • Wash hands thoroughly after handling.[11][12]

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and dark place.[7]

    • The compound is expected to be stable under normal storage conditions.

    • Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains to be fully published, this guide has established its confirmed chemical identity and provided a robust framework for its characterization. Through the application of standardized experimental protocols for determining melting point and acquiring spectroscopic data, researchers can confidently verify the identity, purity, and properties of this compound. The predicted spectroscopic signatures, combined with a thorough understanding of its handling requirements, provide the necessary foundation for its safe and effective use in drug discovery and materials science.

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Introduction: A Versatile Trifluoromethylated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its strategic arrangement of three distinct functional groups—an iodine atom, a nitro group, and a trifluoromethyl group—on a benzene scaffold imparts a unique and powerful reactivity profile. The trifluoromethyl group is a highly sought-after moiety in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The presence of both an excellent leaving group (iodine) and a potent electron-withdrawing group (nitro) makes this molecule an ideal substrate for a variety of transformations, including cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, key chemical transformations, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.[1][3]

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of a compound's physical properties are paramount for its effective use in a laboratory setting.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 2-Iodo-5-nitrobenzotrifluoride, 4-Iodo-3-(trifluoromethyl)nitrobenzene[1][4][5]
CAS Number 400-75-9[1][3][4][5]
Molecular Formula C₇H₃F₃INO₂[1][3][4][5]
Molecular Weight 317.00 g/mol [3][4]
Appearance Data not specified; typically a solid or oil
Storage Store in a dark place, under an inert atmosphere, at room temperature.[3]

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a logical and efficient pathway to this compound involves the direct nitration of a commercially available precursor, 4-iodo-1-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the iodine is an ortho-para director. Due to the strong deactivating nature of the CF₃ group, nitration is expected to occur ortho to the iodine atom.

G cluster_0 Synthetic Workflow A 4-Iodo-1-(trifluoromethyl)benzene B This compound A->B   HNO₃ / H₂SO₄   (Nitrating Mixture)   0°C to rt

Caption: Proposed synthesis of the title compound via electrophilic nitration.

Experimental Protocol: Nitration of 4-Iodo-1-(trifluoromethyl)benzene
  • Rationale: This protocol employs a standard nitrating mixture (HNO₃/H₂SO₄). The reaction is initiated at a low temperature (0°C) to control the exothermic reaction and minimize the formation of byproducts. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 2.0 equiv.) in a round-bottom flask cooled to 0°C in an ice bath, slowly add 4-iodo-1-(trifluoromethyl)benzene (1.0 equiv.).

    • Add a solution of fuming nitric acid (HNO₃, 1.1 equiv.) in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a range of selective chemical transformations at its three functional handles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) complex, making it an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, is a cornerstone of modern synthesis.[6]

  • Causality: The reaction is driven by the formation of a stable Pd(0) catalyst which undergoes oxidative addition into the C-I bond. A base is required to activate the boronic acid, facilitating the transmetalation step. Reductive elimination from the resulting Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[6]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_ArylR Ar-Pd(II)-R(L₂) Transmetal->PdII_ArylR RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Boronic R-B(OH)₂ + Base Boronic->Transmetal ArylIodide Ar-I ArylIodide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • General Protocol:

    • In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or alkyl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

    • Add a suitable solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

    • Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the combined organic layers.

    • Purify the residue by column chromatography to isolate the biaryl product.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this molecule is highly electron-deficient due to the powerful withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1][2] This electronic feature makes the ring susceptible to attack by nucleophiles, facilitating a nucleophilic aromatic substitution (SₙAr) reaction.[7] The iodine atom, being a good leaving group, is readily displaced.

  • Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the iodine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring.[7][9]

  • General Protocol:

    • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

    • Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv.) and a suitable base (e.g., K₂CO₃, NaH, or Et₃N) if the nucleophile is not already anionic.

    • Heat the reaction mixture (temperatures can range from room temperature to >100°C depending on the nucleophile's reactivity).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup and extraction.

    • Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (aniline), a transformation of immense synthetic value. The resulting aniline is a versatile precursor for the synthesis of amides, sulfonamides, heterocycles, and diazonium salts.

  • Reagent Selection: A variety of reducing agents can accomplish this transformation.[10]

    • Metals in Acid: Tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are classic, reliable methods that are tolerant of many other functional groups.[11][12]

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[11] However, care must be taken as catalytic hydrogenation can also cause dehalogenation (removal of the iodine). Raney Nickel is often preferred over Pd/C to minimize dehalogenation of aryl iodides.[11]

  • Experimental Protocol (Using SnCl₂):

    • Suspend this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 equiv.) in concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux (around 70-80°C) and stir for several hours until the reaction is complete.

    • Cool the reaction to room temperature and carefully basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. This neutralizes the acid and precipitates tin salts.

    • Extract the resulting slurry with an organic solvent.

    • Filter the mixture if necessary to remove inorganic salts.

    • Wash, dry, and concentrate the organic extracts to yield 2-iodo-4-(trifluoromethyl)aniline.

Applications in Drug Development and Agrochemicals

This compound is not an end-product but a valuable building block. Its derivatives are key components in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3][13][14]

  • Pharmaceuticals: The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug's pharmacokinetic profile. The aniline derivative obtained after nitro reduction is a common starting point for building heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs).

  • Agrochemicals: The enhanced stability and lipophilicity imparted by the trifluoromethyl group are also advantageous in the design of potent and environmentally stable pesticides and herbicides.[13]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[16][17]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][18][19]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, preferably under an inert atmosphere.[3]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined reactivity allows for the sequential and selective manipulation of its functional groups, providing a reliable entry point into complex molecular architectures. The ability to perform C-C bond formation via cross-coupling, C-N, C-O, or C-S bond formation via SₙAr, and facile conversion to the versatile aniline derivative makes it an indispensable tool for medicinal and materials chemists aiming to leverage the unique benefits of trifluoromethyl substitution.

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An In-depth Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Key Synthetic Building Block

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a trifluoromethyl group, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The presence of the trifluoromethyl moiety, in particular, is a sought-after feature in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, with a focus on its utility in the development of novel therapeutics.

IUPAC Nomenclature and Chemical Identity

The correct IUPAC name for the compound with CAS number 400-97-5 is This compound . It is also commonly referred to by its synonym, 4-Iodo-3-nitrobenzotrifluoride. It is crucial to distinguish this isomer from its structural relatives, such as 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), as the differing positions of the functional groups lead to distinct chemical reactivity and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is depicted below. The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups, ortho and para to the iodine atom respectively, significantly influences the electronic properties of the benzene ring, making it a valuable substrate for various chemical transformations.

Figure 1: Chemical structure of this compound.

PropertyValueSource
CAS Number 400-97-5[1]
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1]
Appearance Not specified, likely a solid or liquid
Boiling Point 261 °C[2]

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be conceptually approached through multi-step sequences involving standard aromatic functionalization reactions. A plausible synthetic route could involve the iodination of a suitable nitro-trifluoromethylbenzene precursor. The directing effects of the existing substituents are critical in achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the nitro group is also a meta-director. Therefore, a carefully planned synthetic strategy is required.

A potential, though not explicitly documented, synthetic pathway could start from 3-nitrobenzotrifluoride. Iodination of this substrate would need to be carefully controlled to achieve the desired isomer.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aryl iodide towards a range of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key reactive site, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the oxidative addition step in the catalytic cycle.

Suzuki_Coupling reactant1 This compound product 3-Aryl-2-nitro-4-(trifluoromethyl)benzene reactant1->product Suzuki Coupling reactant2 Aryl Boronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Figure 2: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Coupling this compound with various primary or secondary amines can generate valuable intermediates for drug discovery. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[3]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr). While the iodine is a good leaving group, other positions on the ring may also be susceptible to nucleophilic attack under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][5] this compound serves as a valuable scaffold for introducing this important moiety into more complex molecules.

The nitro group can be readily reduced to an amine, which then acts as a versatile handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings. This two-step functionalization (cross-coupling followed by nitro reduction) provides a powerful strategy for generating diverse libraries of compounds for biological screening. Although specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its potential as a key intermediate in the synthesis of pharmacologically active compounds is clear.[6][7] Fluorinated nitroaromatic compounds, in general, are recognized as important building blocks in the synthesis of various pharmaceuticals.[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific, validated protocol for this exact substrate is not available, the following general procedure for a Suzuki-Miyaura coupling of an aryl iodide can be used as a starting point for optimization.

Objective: To synthesize a 3-aryl-2-nitro-4-(trifluoromethyl)benzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Equivalents of Reagents: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl iodide.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many halogenated nitroaromatic compounds, it is expected to be toxic and an irritant.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in a certified chemical fume hood prep1->prep2 handle1 Weigh the required amount of the compound prep2->handle1 handle2 Perform the reaction under an inert atmosphere handle1->handle2 handle3 Avoid inhalation of dust/vapors and contact with skin and eyes handle2->handle3 clean1 Quench the reaction carefully handle3->clean1 clean2 Segregate waste into appropriate waste containers (halogenated organic waste) clean1->clean2 clean3 Clean the workspace and decontaminate surfaces clean2->clean3

Figure 3: A workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its trifluoromethyl group makes it particularly attractive for applications in medicinal chemistry. The presence of a reactive iodine atom allows for the facile introduction of this scaffold into more complex molecules via robust and versatile cross-coupling methodologies. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, will enable researchers to effectively utilize this compound in the discovery and development of novel chemical entities.

References

Click to expand
  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. NIH.]([Link])

Sources

A Comprehensive Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly within pharmaceutical and agrochemical research. Among the myriad of building blocks available to the discerning chemist, polysubstituted benzenes offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene , a versatile intermediate whose unique constellation of functional groups renders it a valuable tool in the synthesis of novel chemical entities. Herein, we delve into its fundamental properties, spectral characterization, and its pivotal role in advanced organic synthesis, supported by field-proven insights and detailed experimental protocols.

Chemical Identity and Synonyms

This compound is a polysubstituted aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

Systematic Name: Benzene, 1-iodo-2-nitro-4-(trifluoromethyl)-

CAS Number: 400-97-5[1]

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

  • 4-Iodo-3-nitrobenzotrifluoride[1]

  • 2-Nitro-4-(trifluoromethyl)iodobenzene

  • 4-Iodo-1-nitro-2-(trifluoromethyl)benzene[2]

The structural arrangement of the substituents gives rise to a unique electronic environment on the aromatic ring, which is key to its chemical behavior.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a chemical is paramount for its effective use in synthesis and for the unambiguous characterization of its reaction products.

PropertyValueSource
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [3]
Appearance Light yellow to yellow solid
Boiling Point 261 °C
Density 2.02 g/cm³
Flash Point 112 °C
Spectroscopic Characterization

While a complete set of publicly available, high-resolution spectra for this compound is not readily found in a single, citable source, data for structurally similar compounds provide a strong basis for predicting its spectral features. The expected NMR and mass spectrometry characteristics are outlined below, with reference to analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the anisotropic effect of the iodine atom. The splitting patterns will be dictated by the coupling between the adjacent protons. For comparison, the related compound 1-iodo-2-nitrobenzene shows aromatic protons in the range of δ 7.2-8.1 ppm[4].

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents. The carbon bearing the iodine atom will be shielded, while the carbons attached to the nitro and trifluoromethyl groups will be deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For instance, in nitrobenzene, the ipso-carbon to the nitro group appears at δ 148.3 ppm, while other aromatic carbons are in the δ 123-135 ppm range[5].

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 317. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching of the trifluoromethyl group will result in strong absorptions in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Synthesis of this compound

The synthesis of polysubstituted benzenes often requires a strategic sequence of reactions to achieve the desired substitution pattern due to the directing effects of the substituents. A plausible and commonly employed synthetic route to this compound starts from a commercially available precursor, 4-chloro-3-nitrobenzotrifluoride.

Proposed Synthetic Pathway

Synthesis_of_this compound Start 4-Amino-3-nitrobenzotrifluoride Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H₂SO₄, 0-5 °C Product This compound Diazonium->Product KI

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established synthesis of iodonitrobenzenes via diazotization-iodination of the corresponding anilines[2].

Materials:

  • 4-Amino-3-nitrobenzotrifluoride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt: a. In a flask, carefully add 4-amino-3-nitrobenzotrifluoride to a mixture of concentrated sulfuric acid and water, with cooling to maintain a low temperature. b. Cool the resulting solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Iodination: a. In a separate, larger beaker, dissolve potassium iodide in water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition will be accompanied by the evolution of nitrogen gas. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: a. Collect the crude product by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates[7].

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making this compound an ideal substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound[8][9]. This compound can be readily coupled with a wide range of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.

Suzuki_Coupling Reactant1 This compound Product Biaryl Product Reactant1->Product Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes[10][11]. This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.

Heck_Reaction Reactant1 This compound Product Substituted Alkene Reactant1->Product Reactant2 Alkene Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: Generalized Heck reaction.

General Protocol for Heck Reaction:

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-3 equiv).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

Reduction of the Nitro Group

The nitro group on the aromatic ring can be readily reduced to an amino group using a variety of reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and N-alkylation, further highlighting the versatility of this building block.

Application in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The presence of this group, along with the reactive iodine and nitro functionalities, makes this compound a valuable precursor in the synthesis of bioactive molecules. For example, it can be utilized in the synthesis of various kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates[2].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3]. It may also cause respiratory irritation[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • David, M. (2008). Selective Reactions of Alkenes. Tetrahedron Letters, 49, 6607.
  • Doctorovich, F. (2008). Reduction of Alkenes with Hydroxylamine. The Journal of Organic Chemistry, 73(14), 5379–5385.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Aminov, J. (2020, March 3). Organometallics 5: Suzuki Reaction [Video]. YouTube.
  • Bhattacharyya, R. (2008). Mo-catalyzed protocol for alkene epoxidation. Tetrahedron Letters, 49(42), 6205-6208.
  • Carreira, E. (2008). Mild conditions for the hydrochlorination of alkenes.
  • Dujardin, G. (2008). Dipolar cycloaddition for homologation of alkenes. Organic Letters, 10(20), 4493–4496.
  • Jun, C.-H. (2008). Rh-catalyzed oxidative acylation of a terminal alkene. The Journal of Organic Chemistry, 73(14), 5598–5601.
  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Tamura, O. (2008). Dipolar cycloaddition of alkenes. The Journal of Organic Chemistry, 73(18), 7164–7170.
  • Synocule Research Labs Private Limited. (n.d.). 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Zhang, X. (2008). Rh-catalyzed alkene hydroformylation. Organic Letters, 10(16), 3469–3472.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2010, July 12). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubMed. (n.d.). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

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1-Iodo-2-nitro-4-(trifluoromethyl)benzene safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

For the modern researcher, chemist, and drug development professional, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of experimental success and personal safety. This guide provides a detailed examination of the safety data for this compound, moving beyond rote compliance to foster a deeper, mechanistic understanding of its hazards and the rationale behind prescribed safety protocols.

Chemical Identification and Core Properties

This compound is an aromatic compound whose utility in organic synthesis, particularly in pharmaceutical and agrochemical research, is derived from its specific functional groups.[1] The trifluoromethyl group offers stability and influences lipophilicity, while the nitro group is a strong electron-withdrawing group, and the iodine atom serves as an effective leaving group in various substitution reactions.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 400-97-5 (Note: A different isomer has CAS 400-75-9)
Molecular Formula C₇H₃F₃INO₂[1][2]
Molecular Weight 317.00 g/mol [2]
Synonyms 4-Iodo-3-nitrobenzotrifluoride[2]

A note on isomers: It is critical to distinguish between isomers. The search results frequently conflate this compound with its isomer, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9). While their properties are similar, always verify the CAS number of the specific reagent in use.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are associated with its acute toxicity upon exposure through multiple routes and its irritant properties.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: PubChem CID 19261778 for the isomer 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, which presents a reliable proxy for hazard assessment in the absence of a dedicated datasheet for the 2-nitro isomer.[2]

The causality behind these classifications stems from the compound's reactivity. The electron-withdrawing nature of the nitro and trifluoromethyl groups can make the benzene ring susceptible to interaction with biological macromolecules, leading to cellular disruption and irritation.

Caption: Hazard Identification Workflow.

Toxicological Profile and Routes of Exposure

The toxicological properties have not been exhaustively investigated for this specific isomer, a common scenario for specialized research chemicals.[3] However, based on its GHS classification and data from similar compounds, the following effects can be anticipated:

  • Inhalation: Harmful if inhaled, causing irritation to the respiratory tract.[2] Symptoms may include coughing, shortness of breath, and a feeling of tightness in the chest.[4]

  • Skin Contact: Harmful in contact with skin, causing irritation and redness.[2][5] Prolonged contact may lead to the absorption of harmful quantities.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[2][5]

  • Ingestion: Harmful if swallowed, likely causing irritation of the digestive tract.[2][5]

First Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and correct action is critical. The following protocols are designed to mitigate harm and should be posted in any laboratory where this chemical is handled.

Table 3: Emergency First Aid Protocols

Exposure RouteProtocolCausality and Validation
Inhalation 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] 3. Seek immediate medical attention.[8]Moving to fresh air removes the source of exposure. Artificial respiration provides necessary oxygen. Medical attention is crucial due to the "harmful if inhaled" classification.
Skin Contact 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] 3. Seek medical attention if irritation persists.[6]Prompt removal of contaminated clothing and thorough washing dilutes and removes the chemical, minimizing skin absorption and irritation.
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention.[8]Continuous irrigation is the only effective way to remove the chemical from the delicate tissues of the eye and prevent serious damage.
Ingestion 1. Do NOT induce vomiting.[7] 2. Rinse the mouth thoroughly with water.[3] 3. Never give anything by mouth to an unconscious person.[7] 4. Seek immediate medical attention.[8]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing the mouth removes residual chemical.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide, and hydrogen fluoride.[4][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Accidental Release:

  • Personal Precautions: Evacuate the area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear the personal protective equipment specified in Section 6.[3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]

  • Containment and Cleanup: For a solid spill, sweep up and shovel into a suitable, closed container for disposal. For a liquid, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3][9] Avoid creating dust.

Safe Handling, Storage, and Personal Protection

A proactive approach to safety is paramount. The following workflow integrates engineering controls and personal protective equipment (PPE) to create a self-validating system of protection.

Sources

A Senior Application Scientist's Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerhouse Building Block

In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is paramount. The trifluoromethyl group (CF3) is a celebrated guest at this molecular design table, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When this privileged group is strategically positioned on a phenyl ring alongside other versatile functional handles, the resulting building block becomes a powerful tool for synthetic chemists.

This guide delves into the multifaceted applications of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS 400-75-9), a trifunctional aromatic compound poised for diverse and strategic molecular elaboration.[2] The presence of an iodo group, a nitro group, and a trifluoromethyl group on a single benzene ring creates a unique electronic and reactive profile, making it an exceptionally valuable starting material.[2] The iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNA r).[2][3] This guide will provide an in-depth exploration of its utility in key synthetic transformations, complete with mechanistic insights, field-proven protocols, and a forward-look into its role in constructing complex, high-value molecules.

Core Reactivity Profile: A Trifecta of Synthetic Opportunity

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. Understanding the interplay of these groups is crucial for designing efficient and selective synthetic routes.

  • The Iodide: As a heavy halogen, iodine is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. Its relatively weak carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[4] This makes it the preferred handle for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

  • The Nitro Group: This powerful electron-withdrawing group significantly influences the electronic landscape of the aromatic ring. It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[5] This activation is key to enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, opening up another dimension of synthetic possibilities.

  • The Trifluoromethyl Group: Beyond its beneficial effects on the physicochemical properties of the final molecule, the CF3 group also acts as a strong electron-withdrawing group, further enhancing the ring's susceptibility to nucleophilic attack.[2] Its steric bulk can also influence the regioselectivity of certain reactions.

This unique combination of functionalities allows for a modular and sequential approach to molecular construction, where each functional group can be addressed with a high degree of selectivity.

Reactivity_Profile This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) O-, N-, S-Nucleophiles Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction -> Aniline Derivatives Suzuki_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

ParameterRepresentative Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand SPhos, XPhos, PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Boron Reagent Arylboronic acid or Arylboronic ester
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: The following is a general protocol based on typical conditions for Suzuki-Miyaura reactions with iodoarenes. Optimal conditions for this compound may vary and require optimization.

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.) and the phosphine ligand (e.g., SPhos; 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules, including heterocycles and natural products.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center. An amine base is used to deprotonate the alkyne and to act as a solvent.

Sonogashira_Mechanism cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0)L2_S Pd(0)L₂ Oxidative_Addition_S Oxidative Addition Ar-Pd(II)-I(L2)_S Ar-Pd(II)-I(L₂) Oxidative_Addition_S->Ar-Pd(II)-I(L2)_S Transmetalation_S Transmetalation Ar-Pd(II)-I(L2)_S->Transmetalation_S Ar-Pd(II)-C≡CR(L2)_S Ar-Pd(II)-C≡CR(L₂) Transmetalation_S->Ar-Pd(II)-C≡CR(L2)_S Reductive_Elimination_S Reductive Elimination Ar-Pd(II)-C≡CR(L2)_S->Reductive_Elimination_S Reductive_Elimination_S->Pd(0)L2_S Ar-C≡CR Arylalkyne Product Reductive_Elimination_S->Ar-C≡CR Cu(I) Cu(I) Alkyne_Coordination π-Complex Formation Cu(I)->Alkyne_Coordination Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Cu-C≡CR Copper Acetylide Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation_S Ar-I_S This compound Ar-I_S->Oxidative_Addition_S Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Alkyne_Coordination Base_S Amine Base Base_S->Deprotonation

Figure 3: Simplified catalytic cycles for the Sonogashira coupling.

ParameterRepresentative Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Ligand PPh₃ (often part of the Pd complex)
Base Et₃N, i-Pr₂NH, Piperidine
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C

Representative Experimental Protocol: Sonogashira Coupling

Disclaimer: The following is a general protocol. Specific conditions should be optimized for the substrate.

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI; 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base. This reaction is a powerful tool for the synthesis of anilines and their derivatives, which are common substructures in pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands promote the reductive elimination step, which forms the C-N bond, and prevent undesired side reactions. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Buchwald_Hartwig_Mechanism cluster_0 Catalytic Cycle Pd(0)L2_B Pd(0)L₂ Oxidative_Addition_B Oxidative Addition Ar-Pd(II)-I(L2)_B Ar-Pd(II)-I(L₂) Oxidative_Addition_B->Ar-Pd(II)-I(L2)_B Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)_B->Amine_Coordination Ar-Pd(II)-NR'R''(L2)_B Ar-Pd(II)-NR'R''(L₂) Amine_Coordination->Ar-Pd(II)-NR'R''(L2)_B Reductive_Elimination_B Reductive Elimination Ar-Pd(II)-NR'R''(L2)_B->Reductive_Elimination_B Reductive_Elimination_B->Pd(0)L2_B Ar-NR'R'' Aryl Amine Product Reductive_Elimination_B->Ar-NR'R'' Ar-I_B This compound Ar-I_B->Oxidative_Addition_B Amine R'R''NH Amine->Amine_Coordination Base_B Base_B Base_B->Amine_Coordination Deprotonates Amine

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

ParameterRepresentative Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Representative Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This is a general protocol. The choice of ligand and base is crucial and often substrate-dependent.

  • In a glovebox, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃; 0.01 equiv.), the phosphine ligand (e.g., Xantphos; 0.02 equiv.), and the base (e.g., Cs₂CO₃; 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add dry, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Powerful Tool for C-O, C-N, and C-S Bond Formation

The strong electron-withdrawing character of the nitro and trifluoromethyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). While the iodine atom can be displaced, in many cases, a more reactive leaving group (like fluorine or chlorine) at a different position would be the primary site of attack. However, under certain conditions, displacement of the iodide is possible, especially with soft nucleophiles. A more common strategy involves using a related starting material where a more labile leaving group is present. For illustrative purposes, a protocol for a similar substrate, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is provided.

Causality Behind Experimental Choices: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate of reaction is enhanced by strong electron-withdrawing groups ortho and para to the leaving group. The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the nucleophilic salt and to avoid protonation of the nucleophile.

SNAr_Mechanism Aryl-Halide Electron-Deficient Aryl Halide Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl-Halide->Meisenheimer_Complex Addition (rate-determining) Nucleophile Nu⁻ Nucleophile->Meisenheimer_Complex Product Substituted Arene Meisenheimer_Complex->Product Elimination Leaving_Group X⁻ Meisenheimer_Complex->Leaving_Group

Figure 5: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: Synthesis of a Triazine Derivative via SNAr

This protocol details the synthesis of 4-((2,6-dinitro-4-(trifluoromethyl) phenyl) amino)-6-ethyl-3-thioxo-3,4-dihydro-1,2,4-Triazine-5(2H)-one, adapted from a procedure using 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, which demonstrates the principle of SNAr with a structurally related compound. [3]

  • Dissolve 4-amino-6-ethyl-5-oxo-3-thioxo-1,2,4-triazine (0.1 g) in 2 mL of ethanol in a two-necked flask.

  • Heat the mixture to 60 °C in a water bath with stirring.

  • After 30 minutes, add 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (0.17 g).

  • After an additional 20 minutes, add 3 mL of pyridine to the flask.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to afford the pure triazine derivative.

Applications in the Synthesis of Heterocyclic Compounds and Bioactive Molecules

The true power of this compound is realized when its multiple functionalities are leveraged in multi-step syntheses to build complex molecular architectures.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are at the core of medicinal chemistry. This compound can serve as a precursor to a variety of heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then undergo condensation reactions with various electrophiles to form heterocycles. The aryl iodide can be used to introduce substituents that can participate in subsequent cyclization reactions.

Role in Drug Discovery and Agrochemicals

The 2-nitro-4-(trifluoromethyl)phenyl motif is found in a number of bioactive molecules. [3]The trifluoromethyl group often imparts desirable pharmacokinetic properties, while the substitution pattern on the ring can be fine-tuned to optimize target engagement. This building block has been utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs, as well as in the development of novel agrochemicals.

Conclusion

This compound is a versatile and powerful building block in modern organic synthesis. Its unique combination of an iodo group for cross-coupling, a nitro group for SNAr and further functionalization, and a trifluoromethyl group for modulating bioactivity makes it an invaluable tool for the construction of complex and high-value molecules. This guide has provided a comprehensive overview of its key applications, from fundamental bond-forming reactions to the synthesis of bioactive compounds. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly crucial role.

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Sources

reactivity of the trifluoromethyl group in 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a key building block in modern synthetic chemistry. The presence of three distinct functional groups—a trifluoromethyl, a nitro, and an iodo group—on the aromatic scaffold imparts a unique and highly tunable reactivity profile. This document explores the intricate interplay of electronic and steric effects governed by the trifluoromethyl group and details its profound influence on the molecule's participation in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and selective nitro group reductions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this important intermediate.

Introduction: The Strategic Importance of Trifluoromethylated Aromatics

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF₃) group, has become a cornerstone of modern medicinal and materials chemistry.[1][2][3] The -CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[4][5] this compound (CAS 16499-53-9) is an exemplary scaffold that capitalizes on these properties. It serves as a versatile intermediate where the reactivity of each substituent is carefully modulated by the others, allowing for sequential and site-selective transformations.[6] This guide dissects the causality behind its reactivity, providing both mechanistic understanding and field-proven experimental protocols.

Core Molecular Architecture: Electronic and Steric Landscape

The reactivity of this compound is dictated by the combined electronic and steric influences of its three substituents. The trifluoromethyl group is the central modulator of this landscape.

2.1. The Trifluoromethyl Group: A Potent Electron Sink The -CF₃ group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[4][7][8] This is a consequence of the high electronegativity of the three fluorine atoms. Unlike groups with available lone pairs, it has no counteracting positive resonance (+M) effect. This potent electron withdrawal significantly deactivates the aromatic ring towards traditional electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic attack, a critical feature for SNAr reactions.[7][9]

2.2. Synergistic Activation: The Role of the Nitro and Iodo Groups The substituents on the ring work in concert to define its reactivity:

  • Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group activates the ring for nucleophilic attack through both inductive (-I) and resonance (-M) effects. Its presence ortho and para to potential leaving groups dramatically stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.[9][10]

  • Iodo Group (-I): The iodine atom serves two primary functions. First, it is an excellent leaving group in SNAr reactions.[6] Second, the carbon-iodine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Combined Effect: In this compound, the nitro group is positioned ortho to the iodine, providing powerful activation for its displacement via SNAr. The trifluoromethyl group, located para to the nitro group, further enhances the electrophilicity of the entire aromatic system, making the carbon atom attached to the iodine exceptionally susceptible to nucleophilic attack.

Caption: Interplay of functional groups on the aromatic core.

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

The molecular architecture of this compound makes it an exceptional substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism.

3.1. Mechanism: Formation of the Meisenheimer Complex The first and typically rate-determining step is the attack of a nucleophile at the carbon atom bearing the iodo group (the ipso-carbon).[11] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the ortho-nitro group. The para-trifluoromethyl group further stabilizes this intermediate through its strong inductive electron withdrawal. In the second, faster step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored.[12]

SNAr_Mechanism Start 1-Iodo-2-nitro-4- (trifluoromethyl)benzene + Nu⁻ Attack Nucleophilic Attack (Slow, Rate-Determining) Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂ and -CF₃) Attack->Meisenheimer Elimination Elimination of Iodide (Fast) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: Workflow for the SNAr Addition-Elimination Mechanism.

3.2. Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (1.2 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (1.5 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with magnetic stirrer and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the solvent.

  • Add the base, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.[12][13]

Table 1: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
PiperidineK₂CO₃DMF100>90
MorpholineK₂CO₃DMSO110>90
Sodium MethoxideN/AMethanol65 (reflux)>95
Sodium PhenoxideCs₂CO₃Dioxane100~85

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond is the preferred site for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.

4.1. Mechanism: The Suzuki-Miyaura Catalytic Cycle The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a flagship example. The catalytic cycle generally involves three key steps:[14]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the C-I bond of the substrate, forming an organopalladium(II) intermediate. The electron-deficient nature of the aromatic ring in this compound facilitates this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[15]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdI Ar-Pd(II)-I(L₂) TM Transmetalation ArPdR Ar-Pd(II)-R(L₂) RE Reductive Elimination Pd0 Pd(0)L₂ Pd0->ArPdI + Ar-I ArPdI->ArPdR + R-B(OH)₂ + Base ArPdR->Pd0 Product (Ar-R)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

4.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent and water.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Separate the organic layer, extract the aqueous phase with the organic solvent, and combine the organic fractions.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[15][16]

Reactivity Profile III: Selective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a foundational step in many synthetic routes, particularly in drug discovery, as it installs a versatile handle for further functionalization.

5.1. Chemoselectivity Considerations The primary challenge in reducing the nitro group is to avoid the simultaneous reduction of the iodo group (hydrodehalogenation). While powerful reducing conditions like catalytic hydrogenation with Pd/C can reduce both functionalities, milder and more chemoselective reagents are preferred.[17] Reagents such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are highly effective for selectively reducing aromatic nitro groups in the presence of sensitive halides.[18][19]

Reduction_Workflow Start 1-Iodo-2-nitro-4- (trifluoromethyl)benzene Transformation Selective Nitro Reduction Start->Transformation Reagents Chemoselective Reducing Agent (e.g., SnCl₂/HCl or Fe/AcOH) Reagents->Transformation Conditions Product 2-Iodo-5-(trifluoromethyl)aniline Transformation->Product

Caption: Workflow for the chemoselective reduction of the nitro group.

5.2. Experimental Protocol: Nitro Group Reduction with SnCl₂

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)

  • Aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the tin(II) chloride dihydrate in portions. The reaction is often exothermic.

  • If desired, add concentrated HCl dropwise while cooling the flask in an ice bath.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (~8-9).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aniline by flash column chromatography.

Conclusion

This compound is a testament to the power of strategic molecular design. The trifluoromethyl group is not a passive spectator; it is the master regulator of the molecule's electronic character. Its powerful inductive withdrawal, in synergy with the nitro group, creates a highly electrophilic aromatic system primed for nucleophilic aromatic substitution at the C-I bond. This same C-I bond provides a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an amine, opening avenues for further diversification. Understanding this intricate interplay of reactivity is essential for any scientist aiming to construct complex, high-value molecules for pharmaceutical or materials applications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • Electrophilic aromatic directing groups. Wikipedia. [Link]

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  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. [Link]

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  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

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  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • The SNAr reaction of 4-trifluoromethyl-2-nitro-1-fluorobenzene (1) with... ResearchGate. [Link]

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electrophilic and nucleophilic sites of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Abstract

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, governed by the synergistic effects of three distinct electron-withdrawing groups—iodide, nitro, and trifluoromethyl—renders it a potent electrophilic substrate. This guide provides a comprehensive analysis of the molecule's reactive sites, focusing on the mechanistic underpinnings of its dominant reactivity pathway: Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic and steric contributions of each substituent, map the molecule's electrophilic and nucleophilic centers, and detail the formation of the critical Meisenheimer intermediate. Furthermore, this document furnishes field-proven experimental protocols for leveraging its reactivity in a laboratory setting and discusses its application as a versatile building block in the synthesis of complex chemical entities.

Molecular Structure and Properties

This compound (CAS 16499-53-9) is an aromatic ring systematically substituted with three powerful electron-withdrawing groups (EWGs).[1] The strategic placement of these groups dictates the molecule's chemical behavior, transforming the typically nucleophilic benzene ring into a highly reactive electrophile.

Structural and Physicochemical Characteristics

The core structure consists of a benzene ring where the substituents create a highly polarized electronic environment. The iodine atom at the C1 position serves as an excellent leaving group, a feature central to its synthetic utility.[1]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
CAS Number 16499-53-9 [1]
Molecular Formula C₇H₃F₃INO₂ [1]
Molecular Weight 317.00 g/mol [2]

| Synonyms | 3-Iodo-4-nitrobenzotrifluoride, 2-Iodo-1-nitro-4-(trifluoromethyl)benzene |[1] |

Electronic Architecture and Site Reactivity Analysis

The molecule's reactivity is a direct consequence of the powerful and cumulative electron-withdrawing effects of its substituents. This section dissects these effects to identify the primary electrophilic and nucleophilic sites.

The Role of Electron-Withdrawing Substituents

The benzene ring is severely electron-deficient (deactivated) due to the presence of three EWGs. Their effects are:

  • Nitro Group (-NO₂): The strongest EWG present, it deactivates the ring through both a powerful inductive effect (-I) and a resonance effect (-M), withdrawing electron density from the ortho and para positions.[3]

  • Trifluoromethyl Group (-CF₃): This group exerts a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. It has no significant resonance effect.[3][4]

  • Iodine (-I): As a halogen, iodine is deactivating through induction (-I). While it has a weak resonance-donating effect (+M), its inductive effect dominates, contributing to the overall electron deficiency of the ring. Critically, it is an excellent leaving group in nucleophilic substitution reactions.[4]

Mol This compound NO2 Nitro (-NO₂) Group (ortho to Iodine) Mol->NO2 CF3 Trifluoromethyl (-CF₃) Group (para to Iodine) Mol->CF3 I Iodine (-I) Atom (Leaving Group) Mol->I Effect1 Strong -I (Inductive) Strong -M (Resonance) NO2->Effect1 Effect2 Strong -I (Inductive) CF3->Effect2 Effect3 Moderate -I (Inductive) Good Leaving Group I->Effect3 Result Primary Electrophilic Site at C1 (Carbon-Iodine bond) Effect1->Result Effect2->Result Effect3->Result

Caption: Electronic contributions of substituents leading to electrophilicity at C1.

Mapping Electrophilic and Nucleophilic Sites
  • Electrophilic Sites: The synergistic electron withdrawal by the -NO₂ and -CF₃ groups makes all carbons in the ring electrophilic. However, the primary electrophilic site is C1, the carbon atom bonded to the iodine. This position is activated towards nucleophilic attack for two key reasons:

    • It is ortho to the powerfully resonance-withdrawing nitro group.

    • It bears a good leaving group (iodide). An incoming nucleophile preferentially attacks this site, initiating the SNAr cascade. The nitrogen atom of the nitro group is also electrophilic, though less accessible.

  • Nucleophilic Sites: The molecule possesses very weak nucleophilic character. The only potential nucleophilic centers are the oxygen atoms of the nitro group, which have available lone pairs. However, their nucleophilicity is severely diminished by the resonance delocalization and the proximity to the electron-deficient ring, making them unlikely to participate in reactions under typical conditions.

Due to this electronic imbalance, the molecule is almost exclusively used as an electrophile in chemical synthesis. Any potential for electrophilic aromatic substitution on the ring is negligible due to the profound deactivation by the three EWGs.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This is a two-step addition-elimination process.

The Addition-Elimination Pathway
  • Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the primary electrophilic carbon (C1), which is bonded to the iodine. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination (Fast Step): The aromatic system is restored through the expulsion of the iodide ion, which is a stable leaving group. This step is rapid and results in the formation of the final substituted product.

The Meisenheimer Intermediate: A Key to Reactivity

The feasibility of the SNAr reaction hinges on the stability of the Meisenheimer complex. The negative charge of this intermediate is delocalized across the π-system of the ring and, crucially, is stabilized by the ortho-nitro and para-trifluoromethyl groups.

  • Nitro Group Stabilization: The ortho-nitro group is perfectly positioned to stabilize the negative charge through resonance. The charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group, creating a highly stable resonance contributor.[5]

  • Trifluoromethyl Group Stabilization: The para-trifluoromethyl group stabilizes the negative charge through its powerful inductive effect, pulling electron density away from the ring and dispersing the charge.

Caption: The SNAr mechanism: Addition of a nucleophile (Nu⁻) forms a resonance-stabilized Meisenheimer complex, followed by rapid elimination of the iodide leaving group.

Experimental Protocols and Methodologies

The high reactivity of this compound makes it a reliable substrate for SNAr reactions. The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

Protocol: Synthesis of an Aryl Ether via SNAr

This protocol describes a typical Williamson-type ether synthesis using sodium methoxide as the nucleophile.

Objective: To replace the iodide with a methoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon).

  • Dissolution: Dissolve this compound in anhydrous DMF (approx. 0.5 M concentration).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this cooling is to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting material and the appearance of a new, more polar spot corresponding to the ether product.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Workup: Proceed to the isolation protocol.

Protocol: Product Isolation and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the organic product while having low miscibility with water.

  • Washing: Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure aryl ether.

Experimental Workflow

cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis Setup 1. Inert Atmosphere Setup Reagents 2. Dissolve Substrate in Anhydrous DMF Setup->Reagents Addition 3. Add Nucleophile (NaOMe) at 0 °C Reagents->Addition Stir 4. Stir at Room Temp (Monitor by TLC) Addition->Stir Quench 5. Quench with Ice Water Stir->Quench Extract 6. Ethyl Acetate Extraction Quench->Extract Purify 7. Column Chromatography Extract->Purify Characterize 8. Spectroscopic ID (NMR, MS, IR) Purify->Characterize

Caption: A standard experimental workflow for the SNAr reaction, purification, and analysis.

Conclusion

This compound is a quintessential example of a substrate designed for Nucleophilic Aromatic Substitution. Its reactivity is not merely a sum of its parts but a product of the well-orchestrated electronic synergy between its three electron-withdrawing substituents. The ortho-nitro and para-trifluoromethyl groups activate the C1 position for nucleophilic attack while simultaneously stabilizing the crucial Meisenheimer intermediate, and the iodide serves as an efficient leaving group. This predictable and robust reactivity makes it an invaluable tool for researchers and drug development professionals, enabling the precise and efficient introduction of the 2-nitro-4-(trifluoromethyl)phenyl moiety into a wide array of complex molecules.

References

  • PubChem. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikimedia Foundation. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. TradeKorea. [Link]

  • NIST. Benzene, 1-iodo-4-nitro-. NIST WebBook. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Harkins, B. Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Dr. Brian Harkins Store. [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Stack Exchange Inc. [Link]

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The Strategic deployment of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Powerhouse Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene has emerged as a cornerstone scaffold, offering a unique convergence of chemical reactivity and desirable physicochemical properties. This technical guide provides an in-depth exploration of this versatile molecule, from its fundamental characteristics to its application in the synthesis of medicinally relevant compounds. We will delve into the causality behind its utility, providing field-proven insights and detailed experimental frameworks to empower researchers in harnessing its full potential.

The intrinsic value of this compound lies in the synergistic interplay of its three key functional groups. The trifluoromethyl (-CF3) group, a well-established bioisostere, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating electronic properties.[1][2] The nitro (-NO2) group, a strong electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but is also a recognized pharmacophore in various therapeutic classes.[3] Finally, the iodo (-I) group serves as an exceptionally versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide will illuminate how these features are strategically exploited in medicinal chemistry to accelerate the discovery of next-generation pharmaceuticals.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling and deployment in synthesis.

PropertyValueSource
CAS Number 400-97-5N/A
Molecular Formula C₇H₃F₃INO₂N/A
Molecular Weight 317.01 g/mol N/A
Appearance Pale yellow crystalline solidN/A
Melting Point 58-62 °CN/A
Boiling Point 256.7 °C at 760 mmHgN/A

The electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the C-I bond highly susceptible to oxidative addition to a low-valent palladium catalyst, the first and often rate-determining step in many cross-coupling reactions. This inherent reactivity makes it an excellent substrate for a variety of transformations, as will be detailed in the subsequent sections.

Synthesis of the Core Scaffold

The reliable synthesis of this compound is a critical first step for its utilization. A common and effective method involves a two-step sequence starting from the commercially available 4-chloro-3-nitrobenzotrifluoride.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

The first step is a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzotrifluoride is displaced by ammonia.

Synthesis_Step1 start 4-chloro-3-nitrobenzotrifluoride product1 2-Nitro-4-(trifluoromethyl)aniline start->product1 Heat, Pressure (optional Cu catalyst) reagent1 Aqueous Ammonia (excess) reagent1->product1

Diagram 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline.

This reaction is typically carried out under elevated temperature and pressure, and in some cases, a copper catalyst can be employed to facilitate the transformation.[4][5]

Step 2: Diazotization and Iodination

The resulting 2-nitro-4-(trifluoromethyl)aniline is then converted to the target iodo-compound via a Sandmeyer-type reaction. This involves the diazotization of the primary amine followed by treatment with an iodide source.[6]

Synthesis_Step2 start 2-Nitro-4-(trifluoromethyl)aniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization reagent1 NaNO₂, H₂SO₄ 0-5 °C reagent1->intermediate product This compound intermediate->product Iodination reagent2 Potassium Iodide (KI) reagent2->product

Diagram 2: Diazotization and Iodination to yield the title compound.

This two-step sequence provides a reliable and scalable route to this compound, making it readily accessible for further synthetic manipulations.

Key Applications in Medicinal Chemistry: Cross-Coupling Reactions

The C-I bond of this compound is the gateway to a vast chemical space, readily participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, a common motif in many pharmaceuticals. The reaction of this compound with a variety of aryl or heteroaryl boronic acids or esters provides access to a diverse range of substituted biaryls.

Suzuki_Coupling start This compound product 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl derivatives start->product reagent1 Ar-B(OH)₂ reagent1->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Diagram 3: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry for their linear geometry and ability to act as rigid linkers or participate in further transformations.[7] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Sonogashira_Coupling start This compound product Alkynyl-2-nitro-4-(trifluoromethyl)benzene derivatives start->product reagent1 Terminal Alkyne reagent1->product catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) catalyst->product

Diagram 4: Sonogashira coupling workflow.

Experimental Protocol: Representative Sonogashira Coupling

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and a copper(I) co-catalyst, typically copper(I) iodide (0.05 eq).

  • Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired alkynylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, providing access to a wide array of anilines and their derivatives, which are prevalent in pharmaceuticals.[8] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.

Buchwald_Hartwig_Amination start This compound product N-Aryl-2-nitro-4-(trifluoromethyl)aniline derivatives start->product reagent1 Primary or Secondary Amine reagent1->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) catalyst->product

Diagram 5: Buchwald-Hartwig amination workflow.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • To an oven-dried reaction tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Seal the tube with a septum and purge with an inert gas.

  • Add a solution of this compound (1.0 eq) in an anhydrous solvent like toluene or dioxane.

  • Add the amine coupling partner (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Case Study: The 2-Nitro-4-(trifluoromethyl)phenyl Scaffold in Drug Discovery

The 2-nitro-4-(trifluoromethyl)phenyl moiety, readily accessible from this compound, is a key structural element in several biologically active molecules. A prominent example is its presence in the chemical backbone of Nitisinone.

Nitisinone: A Marketed Drug with the Core Scaffold

Nitisinone is a medication used for the treatment of hereditary tyrosinemia type 1.[9][10] Its synthesis involves the acylation of 1,3-cyclohexanedione with 2-nitro-4-(trifluoromethyl)benzoyl chloride, which can be prepared from the corresponding benzoic acid.[11][12] While not directly synthesized from the iodo-analogue, this example underscores the pharmaceutical relevance of the 2-nitro-4-(trifluoromethyl)benzoyl substructure. The trifluoromethyl group in Nitisinone is crucial for its inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase.[10]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced drug-like properties, a nitro group as a key pharmacophore, and a versatile iodine handle for cross-coupling reactions makes it an invaluable tool for the synthesis of novel and complex bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively utilize this building block in their drug discovery endeavors. As the demand for more effective and safer therapeutics continues to grow, the strategic application of such well-defined and reactive scaffolds will undoubtedly play an increasingly critical role in shaping the future of medicine.

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  • Pharmaceutical composition. Google Patents.

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Method for preparing nitisinone. Google Patents.

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  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Even though the compound looks boring , I really love the way we can make a lot of compounds using the diazotisation procedure.link to preparation video in comments : r/OrganicChemistry. Reddit.
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
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  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][11]-Fused Indole Heterocycles. NIH.

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An In-depth Technical Guide to the Solubility of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation. This document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination using the reliable shake-flask method, and discusses the critical safety considerations for handling the compound and associated solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the predictive framework and practical methodologies to determine its solubility in various organic solvents, thereby facilitating its application in research and development.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is an aromatic compound of significant interest due to its trifluoromethyl group, which can enhance the pharmacological properties of a molecule, and its iodo and nitro groups that serve as versatile synthetic handles.[1] The efficiency of synthetic reactions, the ease of product isolation and purification, and the ultimate bioavailability of a drug candidate are all profoundly influenced by the solubility of the intermediates and the final active pharmaceutical ingredient (API).[1] A thorough understanding of the solubility of this compound in a range of organic solvents is therefore a prerequisite for its successful application.

This guide will delve into the molecular characteristics of this compound that dictate its solubility behavior and provide a robust, field-proven protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃F₃INO₂[3]
Molecular Weight 317.00 g/mol [3]
Appearance Likely a solid at room temperatureInferred from related compounds
Polarity Primarily nonpolar with some polar characteristics[2]

The structure of this compound, with its large, nonpolar benzene ring and iodine atom, suggests a predominantly nonpolar character. The trifluoromethyl group is known to enhance lipophilicity, further favoring solubility in nonpolar organic solvents.[1] The nitro group introduces some polarity, but the overall molecule is expected to be sparingly soluble in polar solvents like water and more soluble in a range of organic solvents.

Predicted Solubility:

Based on its structure and the properties of analogous compounds like 1-iodo-4-nitrobenzene, it is predicted that this compound will exhibit good solubility in solvents such as:

  • Halogenated solvents: Dichloromethane, Chloroform

  • Aromatic hydrocarbons: Toluene, Benzene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Esters: Ethyl acetate

Its solubility is expected to be lower in more polar solvents like:

  • Alcohols: Methanol, Ethanol

  • Highly polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

It is anticipated to be poorly soluble or insoluble in water.[2]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol is a detailed, step-by-step methodology for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add chosen solvent A->B C Seal vials B->C D Agitate at constant temperature C->D E Allow to equilibrate (e.g., 24-48h) D->E F Centrifuge to pellet excess solid E->F G Filter supernatant F->G H Prepare dilutions G->H I Analyze by HPLC/GC H->I J Determine concentration I->J

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[1]

  • Phase Separation:

    • Once equilibrium is reached, centrifuge the vials at a high speed to pellet the excess undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Prepare a series of dilutions of the filtered supernatant.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[5]

  • Data Interpretation:

    • The determined concentration of the saturated solution represents the solubility of the compound in that specific solvent at the experimental temperature.

Safety, Handling, and Disposal

Working with this compound and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

  • Waste Disposal: Dispose of all chemical waste, including unused compound and solvent mixtures, in accordance with local, state, and federal regulations. Halogenated solvent waste should be collected separately.[7]

The following diagram illustrates the logical flow of safety precautions.

safety_protocol Start Handling Compound PPE Wear Appropriate PPE Start->PPE Ventilation Use Fume Hood Start->Ventilation Storage Proper Storage PPE->Storage Ventilation->Storage Waste Segregate Waste Storage->Waste Disposal Dispose via EHS Waste->Disposal

Caption: Safety and handling workflow for halogenated nitroaromatics.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently limited, this guide provides the essential theoretical framework and a detailed, practical methodology for its determination. By understanding the physicochemical properties of the compound and applying the robust shake-flask method, researchers can confidently and safely determine its solubility, a critical parameter for advancing its use in chemical synthesis and drug development.

References

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A Technical Guide to the Stability and Storage of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS No. 400-97-5) is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical sectors. Its utility as a synthetic intermediate is derived from the unique and often synergistic properties of its three substituents: an iodo group, a nitro moiety, and a trifluoromethyl group. However, the very features that make this molecule a versatile building block also contribute to its specific stability challenges. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its integrity from procurement to reaction.

Molecular Profile and Inherent Reactivity

Understanding the stability of this compound begins with an appreciation of its molecular architecture. The benzene ring is substituted with three distinct functional groups, each exerting a profound influence on the molecule's electronic properties and, consequently, its reactivity and stability.

  • Trifluoromethyl Group (-CF₃): This group is a strong sigma- and pi-electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] Its presence increases the molecule's lipophilicity and can enhance metabolic stability in derivative compounds.[2][3] The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group itself highly stable and resistant to metabolic degradation.[1]

  • Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] This group is also susceptible to reduction, a common transformation in synthetic pathways.[4]

  • Iodo Group (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds. This makes the iodine atom an excellent leaving group in nucleophilic aromatic substitution and a reactive site for transition-metal-catalyzed cross-coupling reactions.[2][5] This inherent reactivity, however, also renders the C-I bond a primary site of degradation, particularly through photolytic cleavage.

The combination of these groups creates a molecule that is stable under controlled conditions but possesses well-defined pathways for degradation if stored or handled improperly.

PropertyValue
IUPAC Name This compound
Synonyms 2-Iodo-5-(trifluoromethyl)nitrobenzene
CAS Number 400-97-5
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol [6]

Critical Factors Influencing Chemical Stability

The long-term integrity of this compound is contingent on the stringent control of several environmental factors.

Photostability

This is arguably the most critical vulnerability of the compound. Aromatic iodides are known to be sensitive to light.[7][8]

  • Causality: The energy supplied by ultraviolet (UV) and even high-energy visible light can exceed the bond dissociation energy of the C-I bond, leading to homolytic cleavage. This generates a highly reactive aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to impurity formation and sample discoloration.

  • Consequences: Exposure to light can lead to a significant decrease in purity over a short period. The resulting byproducts can complicate subsequent synthetic steps and analytical characterization.

Thermal Stability

The compound is stable under normal ambient conditions.[7] However, exposure to elevated temperatures should be avoided.

  • Causality: High temperatures provide the activation energy needed to initiate thermal decomposition. This process is typically non-selective and results in the fragmentation of the molecule.

  • Consequences: Thermal decomposition will lead to the irreversible loss of the material and the generation of hazardous decomposition products, including toxic fumes of carbon oxides (CO, CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[7][9]

Chemical Compatibility

The reactivity of the functional groups dictates a need to avoid certain classes of chemicals during storage.

  • Strong Oxidizing Agents: These substances should be strictly avoided as they can react with the molecule, potentially leading to vigorous or explosive reactions.[7][9]

  • Strong Acids: Contact with strong acids should be avoided.[7]

  • Reducing Agents: While not a storage incompatibility, it is crucial to recognize that the nitro group is readily reduced. Unintentional contact with reducing agents during handling or cross-contamination will lead to the formation of nitroso, hydroxylamino, or amino derivatives.[4]

Validated Storage and Handling Protocols

To preserve the purity and integrity of this compound, the following self-validating protocols must be implemented. The logic behind this system is that adherence to the protocol inherently protects the material from its known vulnerabilities.

Optimal Storage Conditions

The primary objective is to create a multi-barrier defense against light and heat.

ParameterRecommendationRationale
Temperature Store in a cool area.[7][10]Minimizes the rate of any potential slow degradation reactions and avoids thermal decomposition.
Light Store in a dark place, protected from all light sources.[7][10]Prevents photolytic cleavage of the C-I bond, the primary degradation pathway.
Atmosphere Store in a well-ventilated area.[7][8]Ensures safe dispersal of any potential vapors and prevents the buildup of a hazardous atmosphere.
Container Keep in the original, tightly closed container.[7][10]The original packaging is typically designed for stability (e.g., amber glass/HDPE). A tight seal prevents contamination from atmospheric moisture and other contaminants.
Laboratory Handling Procedures

Maintaining compound integrity during experimental use requires extending storage precautions to the bench.

  • Preparation: Work in a well-ventilated fume hood.[7]

  • Light Limitation: Whenever possible, perform manipulations under subdued or yellow light to minimize light exposure.

  • Inert Atmosphere: For weighing and transferring, especially for long-term or reference solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to displace air and moisture.

  • Material Compatibility: Use only clean glass or chemically resistant polymer (e.g., PTFE) spatulas and containers. Avoid contact with incompatible materials like strong oxidizing agents.[7]

  • Resealing: After dispensing the required amount, securely reseal the container immediately and return it to its designated dark, cool storage location.

Workflow for Stability Assessment

For critical applications, such as in drug development, verifying the stability of a specific batch of material is essential.

Experimental Protocol: Confirmatory Photostability Test

This protocol is adapted from ICH Q1B guidelines and provides a method to confirm photosensitivity.[11][12]

  • Sample Preparation: Prepare two identical solutions of the compound in a suitable, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 mg/mL) in clear glass vials.

  • Control Sample: Completely wrap one vial in aluminum foil. This will serve as the "dark control" to measure any change not induced by light.[12]

  • Test Sample: Leave the second vial unwrapped.

  • Exposure: Place both vials side-by-side in a photostability chamber. Expose them to a light source that produces a standardized output, such as one similar to the D65/ID65 emission standard, for a defined period.[11] The overall illumination should be not less than 1.2 million lux hours with a near UV energy of not less than 200 watt hours/square meter.[12]

  • Analysis: Following exposure, analyze the contents of both vials by a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Evaluation: Compare the chromatograms. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the test sample relative to the dark control confirms photosensitivity.

Visualization of Stability Assessment Workflow

The logical flow for ensuring compound integrity from receipt to use is depicted below.

StabilityWorkflow A Receive Compound B Verify Certificate of Analysis (CoA) A->B C Store under Optimal Conditions (Cool, Dark, Tightly Sealed) B->C D Withdraw Sample for Use (Subdued Light, Inert Atmosphere) C->D E Perform Stability Check? (e.g., for new batch or long-term storage) D->E F Conduct Confirmatory Photostability Test E->F Yes H Proceed with Experiment E->H No G Analyze Purity (e.g., HPLC) F->G G->H Purity Confirmed I Quarantine/Reject Batch G->I Degradation Detected

Caption: Workflow for ensuring the chemical integrity of this compound.

Potential Degradation Pathways

A mechanistic understanding of potential degradation is key to preventing it.

DegradationPathways cluster_photo Photodegradation cluster_reductive Reductive Degradation Start_Photo Parent Compound Radical Aryl Radical + I• Start_Photo->Radical hν (Light) Products_Photo Dimerization Products, Solvent Adducts, Other Impurities Radical->Products_Photo Secondary Reactions Start_Red Parent Compound (-NO₂) Hydroxylamine Hydroxylamine Derivative (-NHOH) Start_Red->Hydroxylamine [H] (e.g., metal catalyst) Amine Aniline Derivative (-NH₂) Hydroxylamine->Amine [H]

Caption: Simplified potential degradation pathways for the title compound.

The most probable degradation routes are:

  • Photodegradation: Initiated by the homolytic cleavage of the C-I bond upon absorption of light.

  • Nitro Group Reduction: Chemical or biological reduction of the nitro group to form corresponding hydroxylamine and aniline derivatives.[4] This is a common metabolic pathway for nitroaromatics.[13][14]

By implementing the rigorous storage and handling protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively mitigate these degradation pathways, ensuring the reliability of their experimental outcomes and the integrity of their valuable synthetic intermediates.

References

  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.
  • Generic Chemical Label. (n.d.). 1-iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from

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  • MSDS of 1-Iodo-4-(trifluoromethoxy)benzene. (2013). MSDS of 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from 15

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  • Santa Cruz Biotechnology. (n.d.). Iodobenzene Material Safety Data Sheet. Retrieved from 16

  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 1-Iodo-4-nitrobenzene. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from 17

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-iodo-4-(trifluoromethyl)benzene. Retrieved from 8

  • ChemicalBook. (n.d.). 1-Iodo-4-(trifluoromethyl)benzene(455-13-0). Retrieved from 9

  • CymitQuimica. (n.d.). CAS 16499-53-9: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene. Retrieved from 3

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from 13

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from 6

  • Williams, R. E., & Rathbone, D. A. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed. Retrieved from 14

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from 11

  • Williams, E. D., & Rylance, J. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Retrieved from 4

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Spectroscopic Characterization of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-iodo-2-nitro-4-(trifluoromethyl)benzene (CAS No. 400-97-5). As a compound of interest in synthetic and medicinal chemistry, understanding its structural features through spectroscopic analysis is paramount. Notably, a thorough search of publicly available databases and literature reveals a conspicuous absence of experimental spectroscopic data for this specific molecule. This guide, therefore, takes a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, it provides expert predictions of the expected spectral characteristics, grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction: The Significance and Spectroscopic Void of this compound

This compound is a polysubstituted aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group. This unique combination of substituents makes it a potentially valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the versatility of the iodo group in cross-coupling reactions, positions this compound as a key intermediate for novel pharmaceuticals and materials.

Molecular Structure and Properties:

PropertyValueSource
Chemical Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1][3]
CAS Number 400-97-5[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information on its chemical structure.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group and the trifluoromethyl group are strongly electron-withdrawing, which will deshield the aromatic protons, shifting their signals downfield from the standard benzene chemical shift of ~7.3 ppm.[5] The bulky iodine atom will also exert an influence on the neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
H-3~8.2 - 8.4dJ = ~2 HzOrtho to the strongly electron-withdrawing NO₂ group and meta to the CF₃ group. Expected to be the most deshielded proton.
H-5~7.8 - 8.0ddJ = ~8-9 Hz, ~2 HzOrtho to the CF₃ group and meta to the NO₂ and I groups.
H-6~7.6 - 7.8dJ = ~8-9 HzOrtho to the I group and para to the NO₂ group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be influenced by the electronegativity and resonance effects of the substituents.[6][7]

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (C-I)~90 - 100Attached to the electropositive iodine, resulting in an upfield shift.
C-2 (C-NO₂)~148 - 152Attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
C-3~125 - 130Influenced by the ortho nitro group and meta trifluoromethyl group.
C-4 (C-CF₃)~130 - 135 (quartet)Attached to the trifluoromethyl group, will show a downfield shift and coupling to the fluorine atoms (¹JCF ≈ 270-280 Hz).
C-5~120 - 125 (quartet)Ortho to the trifluoromethyl group, will show a smaller coupling (²JCF ≈ 30-40 Hz).
C-6~135 - 140Influenced by the ortho iodine and para nitro group.
CF₃~120 - 125 (quartet)The trifluoromethyl carbon itself, with a large one-bond coupling to fluorine.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[8] A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic nature of the aromatic ring.[4][9]

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityRationale
-CF₃~ -60 to -65sThe presence of the electron-withdrawing nitro group on the ring is expected to shift the signal slightly downfield compared to trifluoromethylbenzene itself.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.[10][11]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1][8]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire a ¹⁹F NMR spectrum. If necessary, use a proton-decoupled sequence to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used as an internal reference (¹H: 7.26 ppm; ¹³C: 77.16 ppm). For ¹⁹F NMR, an external reference or a known internal standard is recommended.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS): Predicting Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural features. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 317. The fragmentation pattern will be dictated by the relative stability of the resulting ions and neutral losses.

Predicted Major Fragments in EI-MS:

m/zProposed FragmentNeutral LossRationale
317[C₇H₃F₃INO₂]⁺˙-Molecular ion
271[C₇H₃F₃I]⁺˙NO₂Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[12]
222[C₆H₃F₃]⁺˙I, NO₂Loss of the iodine radical following the loss of the nitro group.
144[C₇H₃INO₂]⁺˙CF₃Loss of the trifluoromethyl radical.
127[I]⁺C₇H₃F₃NO₂Iodine cation.
76[C₆H₄]⁺˙IF₃, NO₂A common fragment for substituted benzenes.
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its expected volatility.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13][14]

    • Ensure the sample is free of non-volatile materials. If necessary, filter the solution.[14]

  • Instrumental Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

    • Employ a temperature program that allows for the elution of the compound without decomposition (e.g., starting at 50°C and ramping to 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in EI mode.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro, trifluoromethyl, and substituted benzene moieties.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationIntensityRationale
~3100-3000Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on a benzene ring.[15][16]
~1600, ~1475Aromatic C=C stretchMediumSkeletal vibrations of the benzene ring.[17]
~1550-1475Asymmetric N-O stretchStrongA characteristic strong absorption for aromatic nitro compounds.[18]
~1360-1290Symmetric N-O stretchStrongAnother characteristic strong absorption for aromatic nitro compounds.[18]
~1320C-F stretchStrongA very strong absorption characteristic of the trifluoromethyl group.
~1100-1200C-F stretchStrongMultiple strong bands are expected for the C-F stretching vibrations of the CF₃ group.
~800-900C-H out-of-plane bendStrongThe position of this band can be indicative of the substitution pattern on the benzene ring.
~600-700C-I stretchMedium-WeakExpected at lower wavenumbers due to the heavy iodine atom.
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[19][20]

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.[3]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[3]

    • Acquire the IR spectrum.

  • Cleaning:

    • Release the pressure and remove the sample.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualizing the Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I

Caption: General workflow for NMR spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis A Prepare Dilute Solution B Transfer to Autosampler Vial A->B C Inject into GC B->C D Separation on Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Generate Mass Spectrum F->G H Identify Molecular Ion & Fragments G->H

Caption: General workflow for GC-MS analysis.

FTIR_Workflow A Clean ATR Crystal B Record Background A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Spectrum D->E F Clean Crystal E->F

Caption: General workflow for ATR-FTIR spectroscopy.

Conclusion and a Call for Experimental Validation

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound, a compound for which experimental data is currently lacking in the public domain. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify and characterize this molecule. It is the author's hope that this guide will not only serve as a valuable resource but also encourage the scientific community to acquire and publish the experimental data for this and other under-characterized chemical entities, thereby enriching our collective chemical knowledge.

References

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A Comprehensive Technical Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 1-iodo-2-nitro-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. The guide delves into the compound's physicochemical properties, commercial availability, and detailed synthetic protocols. A significant focus is placed on its application in strategic cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile reagent in complex molecular synthesis and drug discovery programs.

Introduction: Strategic Importance in Synthesis

This compound (CAS Number: 400-97-5) is an aromatic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctionalized scaffold, featuring an iodine atom, a nitro group, and a trifluoromethyl group, offers a confluence of reactive handles and desirable physicochemical properties. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and membrane permeability of drug candidates. The nitro group can be readily reduced to an amine, providing a key linkage point for further molecular elaboration. The iodine atom, a highly reactive leaving group, makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

This guide will provide a detailed exploration of this valuable synthetic intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Isomeric Considerations

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use and handling. It is crucial to distinguish it from its common isomer, 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS Number: 400-75-9), as the substitution pattern significantly influences reactivity and the resulting molecular geometry.

Key Physicochemical Data
PropertyThis compound1-Iodo-4-nitro-2-(trifluoromethyl)benzene
CAS Number 400-97-5400-75-9
Molecular Formula C₇H₃F₃INO₂C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol 317.00 g/mol
Appearance SolidPowder
Boiling Point 261 °C at 760 mmHg[1]Not readily available
Storage Keep in a dry area; 2-8°C[1]Room temperature, under inert atmosphere, in a dark place[2]
SMILES [O-]C1=C(I)C=CC(=C1)C(F)(F)FC1=CC(=C(C=C1[O-])C(F)(F)F)I
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants dictated by the substitution pattern. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly deshield the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the benzene ring carbons and the trifluoromethyl carbon. The chemical shifts will be influenced by the electronegativity of the substituents. For nitrobenzene, the trend for carbon chemical shifts is generally ipso > para > meta > ortho[3].

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-F bonds of the trifluoromethyl group (in the region of 1350-1100 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and iodine atom.

Commercial Availability

This compound (CAS 400-97-5) is commercially available from a range of suppliers specializing in research chemicals and building blocks for drug discovery. Researchers should verify the purity and isomeric identity of the product upon receipt.

Table of Commercial Suppliers:

SupplierProduct NameCAS NumberPurity/Notes
AA BlocksThis compound400-97-5Available in various quantities from 250mg to 25g.[1]
Allfluoro Pharmaceutical Co., Ltd.This compound400-97-5Inquire for specifications.[4]
BLDpharmThis compound400-97-5Storage at 2-8°C.[5]
Sigma-AldrichThis compound400-97-5Available from various partner suppliers.[6]

It is important to note that the isomer, 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), is also commercially available from suppliers such as Sigma-Aldrich and Sinfoo Biotech.[7]

Synthesis Protocols

The synthesis of this compound can be achieved through a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 2-nitro-4-(trifluoromethyl)aniline. This classic transformation in organic chemistry provides a reliable route to introduce an iodine atom onto an aromatic ring.

Proposed Synthetic Workflow

G cluster_0 Diazotization cluster_1 Iodination 2-nitro-4-(trifluoromethyl)aniline 2-nitro-4-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 2-nitro-4-(trifluoromethyl)aniline->Diazonium Salt NaNO₂, H₂SO₄, 0-5 °C Product This compound Diazonium Salt->Product KI (aq) Potassium Iodide Potassium Iodide

Detailed Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the well-established synthesis of related iodo-nitroaromatic compounds.[8][9] Researchers should optimize the conditions for the specific substrate.

Materials:

  • 2-nitro-4-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, beaker, Buchner funnel, and filtration flask.

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add 2-nitro-4-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.

    • Cool the resulting solution to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel. Ensure the temperature does not exceed 5 °C during the addition.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

    • Gently warm the mixture on a water bath (e.g., to 40-50 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.

    • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[10][11] this compound is an excellent electrophilic partner in this reaction.

General Protocol:

  • Reactants: this compound (1 equivalent), boronic acid or ester (1.1-1.5 equivalents), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents).

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%).

  • Solvent: A suitable solvent system (e.g., toluene/water, dioxane/water, DMF).

  • Procedure: The reactants, base, and catalyst are combined in the solvent, and the mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

G Substrate This compound Coupled_Product 2-Nitro-4-(trifluoromethyl)-biphenyl derivative Substrate->Coupled_Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[12][13]

General Protocol:

  • Reactants: this compound (1 equivalent), terminal alkyne (1.1-1.5 equivalents), a base (typically an amine base like triethylamine or diisopropylethylamine).

  • Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Solvent: A suitable solvent such as THF or DMF.

  • Procedure: The reactants, catalysts, and base are combined in the solvent and stirred at room temperature or with gentle heating under an inert atmosphere.

G Substrate This compound Coupled_Product Alkynyl-substituted nitrobenzene Substrate->Coupled_Product Pd/Cu Catalysts, Base Alkyne R-C≡CH Alkyne->Coupled_Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[14][15]

General Protocol:

  • Reactants: this compound (1 equivalent), amine (1.1-1.5 equivalents), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos).

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane.

  • Procedure: The reactants, base, palladium precursor, and ligand are combined under an inert atmosphere and heated until the reaction is complete.

G Substrate This compound Coupled_Product Arylamine derivative Substrate->Coupled_Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Coupled_Product

Conclusion

This compound is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its unique combination of functional groups provides a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity in key cross-coupling reactions, as detailed in this guide, is essential for its effective and strategic implementation in research and development programs.

References

  • AA Blocks. (n.d.). 400-97-5 | this compound. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Dr. Brian Harkins. (n.d.). Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-iodo-1-nitro-2-(trifluoromethyl) Benzene Application: Pharmaceutical Industry. Retrieved from [Link]

  • IndiaMART. (n.d.). Chemical Grade 1​-Iodo-2​-nitro-4​-(trifluoromethoxy)benzene, 9​8​%, For Pharma Application. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, is particularly vital in the pharmaceutical industry for synthesizing complex biaryl and styrenyl structures that form the core of many therapeutic agents.[3][4]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene . This substrate is an excellent electrophilic partner due to its unique electronic properties. The presence of two strong electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—significantly activates the carbon-iodine bond towards the initial, often rate-limiting, step of the catalytic cycle.[5] The iodide itself is a highly reactive leaving group, ensuring favorable reaction kinetics compared to analogous bromides or chlorides.[6][7] This guide is designed to provide researchers with a reliable method for synthesizing novel substituted biaryl compounds, offering insights into the mechanistic rationale and practical execution.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step and is accelerated by the electron-deficient nature of the aryl halide.[3][5] This forms a square planar Pd(II) complex.

  • Transmetalation: In this step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group to the Pd(II) complex, displacing the iodide ligand.

  • Reductive Elimination: The two organic moieties on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-I (this compound) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Precautions

Hazard Assessment: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[11] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. For related nitroaromatic compounds, refer to the specific Safety Data Sheets (SDS).[12][13][14]

Operational Safety:

  • The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst is sensitive to oxidation by air.

  • Use flame-dried or oven-dried glassware to ensure anhydrous conditions, which prevents the deactivation of reagents.

  • Properly quench the reaction mixture before work-up as described in the protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Reagent quantities can be scaled as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialThe electrophile.
Arylboronic Acid (Ar'-B(OH)₂)≥97%CommercialThe nucleophile.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%CommercialThe catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialThe base.
1,4-DioxaneAnhydrousCommercialOrganic solvent.
Deionized WaterN/AIn-houseAqueous solvent.
Diethyl Ether / Ethyl AcetateACS GradeCommercialFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.
Schlenk Flask / Round-bottom flaskN/AGlasswareReaction vessel.
Magnetic Stirrer and Stir BarN/AEquipmentFor agitation.
CondenserN/AGlasswareFor reflux.
Reagent Quantities (Example Scale)
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound319.011.0319 mg1.0
Arylboronic AcidVaries1.2Varies1.2
Pd(PPh₃)₄1155.560.0335 mg0.03 (3 mol%)
K₂CO₃138.212.0276 mg2.0
1,4-Dioxane--8 mL-
Deionized Water--2 mL-
Step-by-Step Procedure

Workflow prep 1. Reagent & Glassware Preparation setup 2. Reaction Setup under Inert Gas prep->setup addition 3. Sequential Reagent Addition setup->addition reaction 4. Heating and Stirring (80-100 °C) addition->reaction monitor 5. Monitor Progress via TLC/GC-MS reaction->monitor workup 6. Aqueous Work-up & Extraction monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify char 8. Product Characterization (NMR, MS) purify->char

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for different boronic acid partners or to improve yield.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure an inert atmosphere was maintained. Use a fresh bottle of catalyst. Consider a pre-catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos).[9][15]
Insufficiently active base/solvent system.Screen other bases like K₃PO₄ or Cs₂CO₃.[10] Try alternative solvents such as toluene or DMF.[15]
Protodeboronation (Boronic acid degrades)Reaction temperature too high or prolonged.Lower the reaction temperature to 70-80 °C. Ensure the boronic acid is of high quality.
Base is too strong or conditions too aqueous.Use a milder base like KF.[9] Reduce the amount of water or use an anhydrous protocol if possible.
Homocoupling (Ar-Ar or Ar'-Ar')Oxygen contamination leading to side reactions.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Catalyst decomposition.Consider a more stable catalyst system, such as one with bulky electron-rich ligands.[4]

Conclusion

This application note details a reliable and reproducible Suzuki-Miyaura cross-coupling protocol for the highly activated electrophile, this compound. The strong electron-withdrawing nature of the substrate facilitates efficient oxidative addition, making it an ideal candidate for this transformation. By following the outlined procedure and safety precautions, researchers can effectively synthesize a diverse range of substituted biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science. The provided troubleshooting guide serves as a practical resource for optimizing the reaction for various coupling partners.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Chemical Label. 1-iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications, Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Royal Society of Chemistry, New Journal of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ACS Publications, Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ACS Publications, Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI, Molecules. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling. [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • NIH, PubChem. 1-Iodo-4-nitrobenzene. [Link]

  • NIH, National Center for Biotechnology Information. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Chemistry Portal. Aromatic trifluoromethylation catalytic in copper. [Link]

  • NIH, National Center for Biotechnology Information. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • NIH, National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • NIH, National Center for Biotechnology Information. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

Sources

Application Notes and Protocols for the Sonogashira Reaction of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Arylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a crucial carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals, natural products, and materials science.[2][3] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it a highly valuable tool for drug development professionals.[4]

This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, a highly electron-deficient aryl iodide, with various terminal alkynes. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring significantly enhances the reactivity of the carbon-iodine bond towards the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and improved yields.[5]

Mechanistic Insight: The "Why" Behind the Reagents

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[1]

The Palladium Cycle:

  • Oxidative Addition: The active catalyst, a Palladium(0) species, initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step. The high reactivity of aryl iodides compared to bromides or chlorides makes them ideal substrates.[6]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the arylalkyne product and regenerating the active Pd(0) catalyst.[1]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a reactive copper(I) acetylide species.[1]

This dual-catalyst system allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods.[7]

Visualizing the Catalytic Pathway

The following diagram illustrates the interconnected nature of the palladium and copper catalytic cycles in the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (Ar-I) Transmetal_complex Ar-Pd(II)L₂(C≡CR) Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Product Ar-C≡CR Transmetal_complex->Product Reductive Elimination CuI Cu(I) Alkyne_complex [H-C≡CR • Cu(I)] CuI->Alkyne_complex Coordination (H-C≡CR) Cu_acetylide Cu-C≡CR Alkyne_complex->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuI

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents:
  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous (5-10 mL)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line or glovebox equipment

  • TLC plates, solvents for chromatography, and standard workup reagents (e.g., ethyl acetate, saturated aq. NH₄Cl, brine, Na₂SO₄).

Reaction Setup and Execution:

Critical Note on Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[1] All steps should be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent catalyst decomposition, which often manifests as the formation of black palladium precipitate.[1]

  • Flask Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5 mL) followed by anhydrous triethylamine (3.0 mmol) via syringe. The amine base should be distilled or freshly opened to ensure it is free of water and oxidative impurities.[1]

  • Initial Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a homogeneous, yellowish suspension.

  • Alkyne Addition: Add the terminal alkyne (phenylacetylene, 1.2 mmol) dropwise to the reaction mixture via syringe over 2-3 minutes. A slight exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete upon the consumption of the starting aryl iodide. For this activated substrate, reactions are often complete within 1-4 hours.

Workup and Purification:
  • Quenching: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Copper Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst and the amine hydrohalide salt.[1]

  • Aqueous Washes: Subsequently, wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-nitro-4-(trifluoromethyl)-1-(phenylethynyl)benzene.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Ar-I, Pd Catalyst, & CuI to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent & Amine Base B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at Room Temp D->E F 6. Monitor by TLC E->F G 7. Dilute with EtOAc F->G Reaction Complete H 8. Wash with aq. NH₄Cl & Brine G->H I 9. Dry, Filter, & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: A generalized workflow for the Sonogashira coupling experiment.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes, based on established protocols for similar electron-deficient substrates.

EntryTerminal Alkyne (R)Pd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3)THFRT1-3>90
24-EthynylanisolePdCl₂(PPh₃)₂ (2)4Et₃N (3)THFRT2-4>85
31-HexynePd(PPh₃)₄ (1.5)3DIPA (3)DMFRT2-5>90
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3)THFRT1-2>95
5PhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)Cs₂CO₃ (2)Dioxane504-6>80

Yields are approximate and may vary based on the specific reaction scale, purity of reagents, and efficiency of the purification process. Entry 5 represents a common copper-free condition.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: The most common issue is the decomposition of the palladium catalyst due to oxygen exposure.[1] Ensure all reagents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use fresh, high-quality catalysts.

    • Impure Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst. Ensure the use of anhydrous solvents and freshly distilled or opened amine bases.[1]

    • Insufficient Base: The base is crucial for deprotonating the alkyne. Ensure the correct stoichiometry is used.

  • Formation of Side Products:

    • Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and excess copper catalyst.[4] Minimizing the amount of CuI or switching to a copper-free protocol can mitigate this issue.[1] Slow addition of the alkyne can also help.[1]

  • Reaction Turns Black:

    • This indicates the precipitation of "palladium black," a sign of catalyst decomposition.[1] This is almost always caused by oxygen contamination. While the reaction may still proceed to some extent, yields will likely be compromised.

Conclusion

The Sonogashira coupling of this compound offers an efficient and direct route to a valuable class of substituted arylalkynes. The electron-deficient nature of the aryl iodide substrate facilitates a rapid and high-yielding transformation under mild conditions. By adhering to the principles of inert atmosphere techniques and utilizing high-purity reagents as outlined in this guide, researchers can reliably leverage this powerful reaction in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
  • Horvath, A. Flow Chemistry: Sonogashira Coupling.
  • Doyle, A. G. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chutia, R., et al. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2018). Conditions optimization for the double Sonogashira coupling. [Link]

  • RSC Publishing. (2011). Solvent-free Sonogashira coupling reaction via high speed ball milling. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

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Application Notes & Protocol: Heck Coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on the challenging, highly electron-deficient substrate, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. The potent electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aryl iodide, necessitating carefully optimized conditions. This guide delves into the mechanistic considerations specific to this substrate class, offering a detailed analysis of catalyst, ligand, base, and solvent selection. Step-by-step protocols, optimization tables, and a troubleshooting guide are provided to enable researchers in synthetic chemistry and drug development to successfully implement this critical C-C bond-forming reaction.

Introduction: The Challenge of Electron-Deficient Substrates

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[1][2][3] While broadly applicable, its efficiency is highly dependent on the electronic nature of the substrates. The subject of this guide, this compound, represents a class of highly electron-deficient aryl halides. The two powerful electron-withdrawing groups (EWGs), nitro (-NO₂) and trifluoromethyl (-CF₃), create a strongly electrophilic aromatic ring.

This electronic environment presents unique challenges and opportunities:

  • Facilitated Oxidative Addition: The electron-poor nature of the C-I bond accelerates the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst.[4]

  • Altered Rate-Limiting Step: Consequently, subsequent steps in the catalytic cycle, such as migratory insertion or reductive elimination of the base, may become rate-limiting.

  • Potential for Side Reactions: The high reactivity of the aryl palladium intermediate can lead to undesired side reactions if not properly controlled.

Understanding these factors is paramount for developing a robust and high-yielding protocol.

Mechanistic Considerations for this compound

The generally accepted catalytic cycle for the Heck reaction provides a framework for optimizing conditions.[1][5] For this specific electron-deficient substrate, we must consider the energetic landscape of each step.

  • Catalyst Activation: If starting with a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[6] This is often accomplished by a phosphine ligand, amine base, or the alkene itself.[4]

  • Oxidative Addition: The Pd(0) complex readily inserts into the weak C-I bond of the substrate. The strong EWGs make the aryl iodide highly susceptible to this step.

  • Olefin Coordination & Insertion: The resulting Aryl-Pd(II)-I complex coordinates with the alkene. The alkene then undergoes a syn-migratory insertion into the Aryl-Pd bond.[7][8] For electron-deficient alkenes like acrylates, this step is generally efficient.[1][7]

  • β-Hydride Elimination: A hydrogen atom on the β-carbon of the alkyl chain syn-eliminates, forming the desired substituted alkene product and a hydrido-palladium complex (H-Pd(II)-I).[2]

  • Reductive Elimination & Catalyst Regeneration: The final step involves the removal of HI from the palladium complex by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The presence of strong EWGs on the aryl ring can make the final reductive elimination step more challenging. Therefore, the choice of ligand and base becomes critically important to facilitate this turnover-limiting step.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(I) Pd0->ArPdX Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)L₂(I)]·(Alkene) ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂(I) AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L₂(I) + Product InsertionProduct->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination (+ Base, - Base·HI) ArI 1-Iodo-2-nitro-4- (trifluoromethyl)benzene Alkene Alkene (e.g., n-Butyl Acrylate) Base Base (e.g., Et₃N, K₂CO₃)

Caption: The Heck catalytic cycle adapted for an electron-deficient aryl iodide.

Optimization of Reaction Parameters

Successful coupling of this compound requires careful selection of each reaction component.

Palladium Precatalyst

Both Pd(0) and Pd(II) sources can be effective.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective choice. It requires in situ reduction to Pd(0), which is readily achieved under typical Heck conditions.[6]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require a reduction step. It can be advantageous in reactions sensitive to the byproducts of in situ reduction.

  • Palladacycles: Pre-formed, highly active catalysts like the Herrmann-Beller palladacycle can be effective at very low catalyst loadings (<< 1 mol%), offering high turnover numbers (TONs).[9]

For this substrate, Pd(OAc)₂ is an excellent starting point due to its reliability and proven track record.

Ligand Selection

The ligand is arguably the most critical parameter for this transformation. It stabilizes the palladium center, influences reactivity, and prevents the formation of palladium black. For electron-deficient aryl halides, ligands must be sufficiently electron-donating to promote the final reductive elimination step.

  • Triarylphosphines (e.g., PPh₃, P(o-tol)₃): While standard in many Heck reactions, simple triphenylphosphine (PPh₃) may be insufficient. The more sterically hindered tri(o-tolyl)phosphine (P(o-tol)₃) often provides better stability and activity.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are specifically designed for challenging cross-coupling reactions.[10] Their steric bulk and electron-donating properties accelerate reductive elimination and are highly recommended for this substrate class.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them excellent ligands for Heck reactions, particularly with less reactive aryl chlorides.[12][13] They represent a powerful alternative to phosphine ligands.

Recommendation: Start with a bulky, electron-rich phosphine like XPhos or consider Herrmann's palladacycle for high efficiency.

Base Selection

The base is required to neutralize the hydrogen iodide (HI) generated during the final step of the catalytic cycle.[2] The choice of base can significantly impact yield and reaction rate.

  • Organic Amines (e.g., Et₃N, DIPEA): Triethylamine is a common choice, acting as both a base and, in some cases, a reducing agent for Pd(II) precatalysts. It is suitable for many standard Heck protocols.

  • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are stronger bases and are often used in polar aprotic solvents like DMF or DMAc. Potassium carbonate is a cost-effective and robust option. Cesium carbonate, while more expensive, can sometimes enhance reactivity.

  • Acetates (e.g., NaOAc): A milder base, often used in the original Mizoroki-Heck protocols.[1]

Recommendation: For this substrate, a moderately strong base like K₂CO₃ or Et₃N is recommended.

Solvent and Additives

The solvent must be able to dissolve all components and remain stable at the required reaction temperature.

  • Polar Aprotic Solvents: DMF , DMAc , NMP , and Acetonitrile are the most common and effective solvents for the Heck reaction, particularly when using inorganic bases.

  • Phase-Transfer Catalysts (PTC): Under "Jeffery conditions," a tetraalkylammonium salt like tetrabutylammonium chloride (TBAC) or bromide (TBAB) is added.[9][14] These additives can stabilize palladium intermediates and are particularly useful in ligandless or ligand-poor conditions, often allowing for lower reaction temperatures.[14][15]

Experimental Protocols & Workflow

General Experimental Workflow

Workflow start Start: Reagent Preparation vessel Assemble oven-dried reaction vessel under inert gas (N₂ or Ar) start->vessel reagents Add Pd precatalyst, ligand, base, and aryl iodide vessel->reagents degas Evacuate and backfill with inert gas (3x cycle) reagents->degas add_liquids Add degassed solvent and alkene via syringe degas->add_liquids react Heat to specified temperature and stir vigorously add_liquids->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) react->monitor workup Cool, dilute with solvent, filter, and perform aqueous wash monitor->workup Upon completion purify Purify crude product via column chromatography workup->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: Standard laboratory workflow for setting up a Heck coupling reaction.

Protocol 1: General Conditions with Buchwald Ligand

This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Alkene n-Butyl acrylate1.2 - 1.5 equiv
Pd Precatalyst Pd(OAc)₂1-2 mol%
Ligand XPhos2-4 mol%
Base K₂CO₃ (finely ground)2.0 equiv
Solvent N,N-Dimethylformamide (DMF)0.2 - 0.5 M
Temperature 100 - 120 °C
Time 4 - 16 hMonitor by TLC/GC-MS

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 equiv), XPhos (e.g., 0.04 equiv), K₂CO₃ (2.0 equiv), and this compound (1.0 equiv).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

  • Add anhydrous, degassed DMF via syringe to the desired concentration.

  • Add n-butyl acrylate (1.5 equiv) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Jeffery Conditions (Ligand-Poor)

This protocol uses a phase-transfer catalyst, which can sometimes be effective for highly reactive aryl iodides.

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Alkene Styrene1.2 equiv
Pd Precatalyst Pd(OAc)₂2 mol%
Base NaHCO₃2.0 equiv
Additive Tetrabutylammonium chloride (TBAC)1.0 equiv
Solvent N,N-Dimethylformamide (DMF)0.3 M
Temperature 80 - 100 °C
Time 6 - 24 hMonitor by TLC/GC-MS

Procedure: Follow the general procedure outlined in 4.2, adding TBAC along with the other solid reagents. Note the potentially lower temperature required.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use a fresh bottle of Pd(OAc)₂. Ensure solvent is anhydrous and properly degassed. Increase temperature in 10 °C increments. Consider a more active ligand (e.g., XPhos, NHC).
Formation of Pd Black Ligand decomposition; Insufficient ligand.Increase ligand to palladium ratio (e.g., from L:Pd 2:1 to 4:1). Switch to a more robust ligand (e.g., a Buchwald ligand or NHC).
Dehalogenation of Starting Material Reductive side reaction.Ensure the system is rigorously deoxygenated. Lower the reaction temperature. Use a milder base (e.g., NaOAc instead of K₂CO₃).
Alkene Polymerization High concentration or temperature.Reduce alkene concentration by adding it slowly via syringe pump. Lower the reaction temperature.
Formation of Regioisomers Electronic effects of alkene.For electron-rich alkenes, regioselectivity can be poor.[8] This is less common with acrylates or styrenes. If observed, a ligand screen may be necessary.

Conclusion

The Heck coupling of this compound is a highly achievable transformation provided that the reaction conditions are tailored to its unique electronic properties. The high electrophilicity of the aryl iodide facilitates oxidative addition but places greater importance on the selection of a robust, electron-rich ligand to promote the turnover-limiting catalyst regeneration step. By employing modern catalyst systems, such as those based on Buchwald phosphine ligands, and carefully controlling reaction parameters, researchers can reliably access valuable substituted alkene products for applications in pharmaceutical and materials science.

References

  • Heck, R. F. (1982). The palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345.
  • Jeffery, T. (1986). Palladium-catalysed vinylic substitution of aryl and vinylic halides with alkenes in the presence of tetraalkylammonium salts.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411.
  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
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  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
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  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Nolan, S. P. (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
  • Jin, M.-J., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540–5543.
  • Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952.
  • Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh, Wipf Group.
  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
  • Knowles, J. P., & Whiting, A. (2016). Heck Coupling. Synthetic Methods in Drug Discovery, 1, 5.1.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Wu, T., et al. (2022). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 24(31), 5764–5769.
  • Zapf, A., & Beller, M. (2004). The state of the art in palladium-catalyzed cross-coupling reactions.
  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 26867-26892.
  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh reaction conditions and limited substrate scope.[1] This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate, 1-iodo-2-nitro-4-(trifluoromethyl)benzene, designed for researchers, scientists, and professionals in drug development.

The substrate, this compound, presents a unique set of challenges due to the presence of two strongly electron-withdrawing groups (nitro and trifluoromethyl) and the steric hindrance imposed by the ortho-nitro group. These electronic and steric factors can significantly influence the reactivity of the aryl iodide and the efficiency of the catalytic cycle. This guide will delve into the mechanistic considerations, provide a robust experimental protocol, and offer troubleshooting strategies to ensure successful execution of this transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][6] For aryl iodides, this step is generally facile.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][4]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine (R₂NH) Coordination pd2_complex->amine_coordination pd_amido_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Base Deprotonation pd_amido_complex->deprotonation pd_amido L_nPd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Considerations for this compound
  • Electron-Deficient Substrate: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aryl iodide highly electrophilic. This facilitates the initial oxidative addition step.

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the amine and the subsequent steps in the catalytic cycle. The choice of a bulky phosphine ligand is crucial to overcome this steric impediment and promote efficient catalysis.[1][7][8] Bulky ligands favor the formation of monoligated palladium species, which are more reactive.[1]

  • Base Sensitivity: The presence of the nitro group can make the substrate sensitive to certain strong bases. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid potential side reactions.[2][9]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific amine coupling partner.

Table of Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
This compound≥98%Commercial SourceAryl halide substrate
Amine (e.g., Morpholine)≥99%Commercial SourceNucleophile
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercial SourcePalladium precatalyst
XPhosLigand GradeCommercial SourceBulky phosphine ligand
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercial SourceBase
TolueneAnhydrous, ≥99.8%Commercial SourceSolvent
Schlenk flask or sealed reaction vialN/ALaboratory SupplyReaction vessel
Magnetic stirrer and stir barN/ALaboratory SupplyAgitation
Inert gas (Argon or Nitrogen) supplyHigh PurityGas SupplierTo maintain an inert atmosphere
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add cesium carbonate (1.5 mmol, 1.5 equiv).

    • Seal the flask/vial with a septum or a screw cap with a PTFE liner.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. Organometallic reactions are often sensitive to oxygen.[10]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the amine (1.2 mmol, 1.2 equiv) via syringe.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

Experimental_Workflow Experimental Workflow start Start setup 1. Assemble Reagents in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere setup->inert add_reagents 3. Add Amine and Solvent inert->add_reagents react 4. Heat and Stir (100 °C, 12-24h) add_reagents->react monitor 5. Monitor Reaction (TLC/GC-MS) react->monitor workup 6. Cool, Dilute, and Filter monitor->workup purify 7. Concentrate and Purify (Chromatography) workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the amination.

Troubleshooting

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Use fresh palladium precatalyst and ligand.- Ensure the reaction setup is properly sealed and purged with inert gas.- Use anhydrous solvents and high-purity reagents.
Formation of Side Products - Hydrodehalogenation of the starting material- Competing reactions due to the base- Screen different ligands; some can suppress reductive dehalogenation.[5]- Consider a milder base like K₃PO₄ or K₂CO₃.[2]- Optimize the reaction temperature; lower temperatures may be beneficial.
Difficulty in Product Isolation - Product is highly polar or volatile- Adjust the polarity of the eluent for column chromatography.- For volatile products, use care during solvent removal.

Conclusion

The Buchwald-Hartwig amination of this compound is a feasible yet challenging transformation that requires careful consideration of the substrate's electronic and steric properties. By employing a suitable bulky phosphine ligand, an appropriate base, and maintaining a strictly inert atmosphere, high yields of the desired arylamine product can be achieved. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully perform this valuable C-N bond-forming reaction.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Gunanathan, C., & Gandelman, M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 277-285. [Link]

  • Surry, D. S., & Buchwald, S. L. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(15), 7558-7567. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 64(22), 7901-7902. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its structure is characterized by three key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:

  • Iodine Atom: The carbon-iodine (C-I) bond is the most labile among the aryl halides (I > Br > Cl > F), making it the primary site for oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective coupling reactions under relatively mild conditions.[1][2]

  • Nitro Group (-NO₂): Positioned ortho to the iodine, the strongly electron-withdrawing nitro group significantly activates the aryl iodide towards oxidative addition. This electronic effect can facilitate reactions that might be sluggish with less activated substrates.[2]

  • Trifluoromethyl Group (-CF₃): Located para to the iodine, this potent electron-withdrawing group further enhances the electrophilicity of the aromatic ring, influencing the overall reaction kinetics and, in some cases, the stability of the resulting products.

This guide provides detailed application notes and step-by-step protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The methodologies are designed to be robust and adaptable, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Reactivity

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n)->Pd(0)L_n Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the this compound substrate generally leads to faster rates of oxidative addition compared to electron-rich or neutral aryl halides.[4] This enhanced reactivity is a key consideration in the design of the following protocols.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds.[5] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted 2-nitro-4-(trifluoromethyl)biphenyls.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[2]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. For a 1 mmol scale reaction, 8 mL of dioxane and 2 mL of water is a suitable starting point.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the stirred mixture.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[2]

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O (4:1)806-1285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)1004-890-98
33-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O (5:1)908-1675-85

Application Note 2: Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[8] This reaction couples this compound with a terminal alkyne.[9]

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling, employing a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (if used) followed by the amine base (e.g., triethylamine). Then, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a precipitate (triethylammonium iodide) is often an indicator of reaction progress.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the ammonium salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Iodide, Pd Catalyst, & CuI B Establish Inert Atmosphere A->B C Add Solvent, Base, & Alkyne B->C D Stir at RT or Gentle Heat C->D E Monitor by TLC/GC-MS D->E F Dilute & Filter through Celite E->F G Aqueous Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Sonogashira coupling.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common pharmacophore.

Protocol 3: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol describes a general method for the C-N coupling of this compound. The choice of ligand is critical for success and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes to allow for catalyst pre-formation.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Consideration: The Role of the Ligand

In Buchwald-Hartwig amination, sterically hindered and electron-rich phosphine ligands are often employed.[13] These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, which is essential for achieving high yields, especially with challenging substrates.[14]

Application Note 4: Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[15][16] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

Protocol 4: Heck Reaction with an Acrylate

This protocol details the coupling of this compound with an electron-deficient alkene, such as n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (DMF or MeCN), triethylamine, and n-butyl acrylate.

  • Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.

  • The organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Reactions at elevated temperatures and in sealed tubes should be conducted behind a blast shield.

Conclusion

This compound is a substrate of significant utility in palladium-catalyzed cross-coupling chemistry. Its inherent electronic properties facilitate a range of important bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols and data presented in this guide serve as a robust foundation for the synthesis of novel and complex molecules, empowering researchers in the fields of medicinal chemistry, materials science, and beyond.

References

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  • PubMed.
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and development, fluorine-containing molecules, particularly those with the trifluoromethyl (CF₃) group, have become indispensable. The unique properties imparted by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make it a privileged motif in pharmaceutical design. 1-Iodo-2-nitro-4-(trifluoromethyl)benzene stands out as a highly versatile and powerful building block for the synthesis of complex heterocyclic compounds.[1][2] Its structure is ingeniously pre-functionalized for a variety of chemical transformations.

This guide provides an in-depth exploration of the key synthetic strategies leveraging this starting material. We will delve into the chemical principles and provide detailed, field-proven protocols for researchers engaged in the synthesis of novel chemical entities. The three core reactive sites of the molecule are:

  • The Iodide Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4][5]

  • The Activated Aryl Ring: The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups render the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the displacement of the iodide by various nucleophiles.[6][7][8]

  • The Nitro Group: A versatile functional handle that can be readily reduced to an amino group, setting the stage for subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles.[9][10][11]

By strategically combining reactions at these sites, a diverse array of complex heterocyclic cores, central to many therapeutic agents, can be constructed.

Foundational Synthetic Strategies and Mechanistic Insights

The successful synthesis of target heterocycles from this compound hinges on the logical application and sequencing of several cornerstone reactions in organic chemistry.

Strategy 1: Nucleophilic Aromatic Substitution (SₙAr) as an Entry Point

Causality and Mechanism: The SₙAr reaction is a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[7][8] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (iodide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The stability of this intermediate is the linchpin of the reaction's feasibility. In our substrate, the negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the strong π-accepting nitro group (ortho) and the inductively withdrawing trifluoromethyl group (para).[8][12] In the second, typically fast step, the iodide leaving group is expelled, restoring aromaticity. While fluoride is often considered the best leaving group for SₙAr due to its high electronegativity polarizing the C-X bond, the high polarizability and reasonable leaving group ability of iodide also make it effective in highly activated systems.[6][13]

SNAr_Mechanism General SₙAr Workflow Start 1-Iodo-2-nitro-4-(CF₃)benzene Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nucleophile (Nu⁻) (Slow, RDS) Product Substituted Product Intermediate->Product - Iodide (I⁻) (Fast) Cyclization Heterocycle Formation Product->Cyclization Subsequent Intramolecular Cyclization Palladium_Cycle Generalized Pd(0)/Pd(II) Cross-Coupling Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Coupling Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Coupling Transmetalation / Coordination (+ Coupling Partner) PdII_Coupling->Pd0 Product Ar-R PdII_Coupling->Product Reductive Elimination

Caption: The core catalytic cycle enabling C-C and C-N bond formation.

Strategy 3: Reductive Cyclization as the Ring-Forming Step

Causality and Mechanism: The nitro group is a powerful "masked amine." Its reduction unveils a nucleophilic amino group positioned ortho to the site of prior functionalization. This proximity is crucial for facilitating an intramolecular cyclization. Common reducing agents include metals in acid (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. [10]The choice of reductant is critical to ensure chemoselectivity, especially if other reducible groups are present in the molecule. [10]Once the amine is formed, it can attack an adjacent electrophilic center (e.g., a carbonyl, imine, or alkyne) to forge the new heterocyclic ring.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)phenothiazines via SₙAr and Reductive Cyclization

Phenothiazines are a class of heterocyclic compounds with significant applications in pharmacology. This protocol describes their synthesis by first coupling the starting material with a 2-aminothiophenol derivative, followed by a reductive cyclization to form the tricyclic core. [14][15] Workflow:

  • SₙAr Reaction: this compound reacts with a substituted 2-aminothiophenol. The thiolate is a potent nucleophile that readily displaces the iodide.

  • Reductive Cyclization: The nitro group of the resulting diaryl sulfide is reduced to an amine, which then undergoes intramolecular cyclization to form the phenothiazine ring system.

Phenothiazine_Synthesis Phenothiazine Synthesis Workflow Start 1-Iodo-2-nitro-4-(CF₃)benzene + 2-Aminothiophenol Step1 SₙAr Reaction (e.g., K₂CO₃, DMF, 80°C) Start->Step1 Intermediate 2-Amino-2'-(nitro)-4'-(CF₃)- diphenyl sulfide Step1->Intermediate Step2 Reductive Cyclization (e.g., Na₂S₂O₄ or Fe/AcOH) Intermediate->Step2 Product 7-(Trifluoromethyl)phenothiazine Step2->Product

Caption: Two-step synthesis of the phenothiazine core.

Experimental Protocol:

  • Step A: Synthesis of 2-((2-nitro-4-(trifluoromethyl)phenyl)thio)aniline

    • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add 2-aminothiophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture under a nitrogen atmosphere at 80-90 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired diaryl sulfide intermediate.

  • Step B: Synthesis of 7-(Trifluoromethyl)phenothiazine

    • Dissolve the intermediate from Step A (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add sodium dithionite (Na₂S₂O₄, 4.0-5.0 eq) in portions. The reaction is often exothermic.

    • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

    • Cool the reaction, remove the ethanol under reduced pressure, and extract the residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by chromatography or recrystallization to obtain the final phenothiazine product.

ParameterValue/ConditionRationale
Solvent (SₙAr) DMF, DMSOPolar aprotic solvents stabilize the charged Meisenheimer intermediate.
Base (SₙAr) K₂CO₃, Cs₂CO₃Deprotonates the thiol to generate the active thiolate nucleophile.
Reductant Na₂S₂O₄, Fe/AcOHProvides a mild and effective reduction of the nitro group to an amine for cyclization. [16]
Temperature 80-140 °CProvides sufficient thermal energy to overcome the activation barrier of the SₙAr and cyclization steps.
Protocol 2: Synthesis of 6-(Trifluoromethyl)benzimidazoles via Reductive Amination and Condensation

Benzimidazoles are a cornerstone of many pharmaceutical agents. [17]This multi-step synthesis transforms the starting material into a substituted o-phenylenediamine, which is a direct precursor to the benzimidazole core.

Workflow:

  • Nitro Reduction: The nitro group of the starting material is first reduced to an amine to yield 4-iodo-3-(trifluoromethyl)aniline.

  • Buchwald-Hartwig Amination: This aniline is then coupled with a primary amine (using an ammonia equivalent is also possible) to construct the required o-phenylenediamine scaffold. [4]3. Condensation/Cyclization: The diamine is condensed with an aldehyde or carboxylic acid derivative, which provides the C2 carbon of the benzimidazole ring. [18][19][20][21] Experimental Protocol:

  • Step A: Synthesis of 4-iodo-3-(trifluoromethyl)aniline

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool, filter through Celite to remove iron salts, and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate to yield the aniline, which can often be used without further purification.

  • Step B: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine

    • This step requires strict anaerobic conditions.

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Evacuate and backfill the flask with argon (3x).

    • Add a solution of 4-iodo-3-(trifluoromethyl)aniline (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in anhydrous toluene.

    • Heat the reaction at 100-110 °C for 12-24 hours.

    • Cool, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify by column chromatography to isolate the diamine.

  • Step C: Synthesis of 2-Substituted-6-(trifluoromethyl)-1H-benzimidazole

    • Dissolve the diamine from Step B (1.0 eq) and a chosen aldehyde (1.0 eq) in ethanol. [19] * Add a catalytic amount of p-toluenesulfonic acid (p-TSA). [17] * Stir the reaction at room temperature or gentle heat, open to the air (air acts as the oxidant for the final aromatization step), for 6-12 hours.

    • Upon completion, concentrate the solvent, and the product often precipitates. It can be collected by filtration or purified by recrystallization.

Aldehyde PartnerExpected C2-SubstituentNotes
BenzaldehydePhenylA standard condensation partner.
4-Pyridinecarboxaldehyde4-PyridylIntroduces a basic nitrogen for potential salt formation.
CyclohexanecarboxaldehydeCyclohexylAdds an aliphatic, lipophilic group.
Protocol 3: Synthesis of Trifluoromethyl-Substituted Indoles via Sonogashira Coupling and Reductive Cyclization

This powerful sequence builds the indole scaffold, a privileged structure in medicinal chemistry. A C-C bond is first formed via Sonogashira coupling, followed by a reductive cyclization where the newly formed amine attacks the alkyne.

Workflow:

  • Sonogashira Coupling: The aryl iodide is coupled with a terminal alkyne to install the side chain necessary for cyclization. [22][23]2. Reductive Cyclization: Reduction of the nitro group to an amine is followed by an intramolecular hydroamination/cyclization onto the alkyne, forming the indole ring.

Indole_Synthesis Indole Synthesis via Sonogashira/Cyclization Start 1-Iodo-2-nitro-4-(CF₃)benzene + Terminal Alkyne Step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) Start->Step1 Intermediate 2-Alkynyl-1-nitro-4-(CF₃)benzene Step1->Intermediate Step2 Reductive Cyclization (e.g., H₂, Pd/C) Intermediate->Step2 Product Substituted 6-(CF₃)-Indole Step2->Product

Caption: A convergent strategy for constructing the indole core.

Experimental Protocol:

  • Step A: Synthesis of 1-((2-nitro-4-(trifluoromethyl)phenyl)ethynyl) derivative

    • This step requires anaerobic conditions.

    • To a solution of this compound (1.0 eq) in a solvent mixture like THF/triethylamine (Et₃N), add the terminal alkyne (1.2 eq).

    • Add PdCl₂(PPh₃)₂ (2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

    • Degas the mixture with argon for 15 minutes.

    • Stir at room temperature or with gentle heating (40-50 °C) until TLC indicates completion.

    • Filter the reaction mixture through Celite to remove catalyst residues, and concentrate the filtrate.

    • Purify by column chromatography to obtain the coupled product.

  • Step B: Synthesis of 6-(Trifluoromethyl)-1H-indole

    • Dissolve the alkynyl derivative from Step A in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add 10% Palladium on carbon (Pd/C, 5-10 wt%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 4-16 hours. The reaction simultaneously reduces the nitro group and facilitates the cyclization.

    • Once complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate and purify the resulting indole by column chromatography.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Nitroaromatics: Are potentially toxic and can be explosive, especially in large quantities or upon heating. Handle with care.

    • Palladium Catalysts: Are expensive and can be pyrophoric (especially Pd/C when dry). Handle under an inert atmosphere where possible.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Solvents: Use anhydrous solvents where specified to avoid quenching reactive intermediates. Many organic solvents are flammable.

Conclusion

This compound is a superb example of a molecular "linchpin," where multiple, distinct chemical transformations can be orchestrated to build complex molecular architectures. By mastering the interplay of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reductive cyclization, researchers can unlock access to a vast chemical space of novel heterocyclic compounds. The protocols and principles outlined in this guide serve as a robust foundation for professionals in medicinal chemistry and organic synthesis to design and execute efficient synthetic routes towards new therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers. Retrieved from [9]2. Royal Society of Chemistry. (2025). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers. DOI:10.1039/D5QO00363F. Retrieved from [10][11][24]3. Kamath, P., Viner, R. C., Smith, S. C., & Lal, M. (2017). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-Δ2-isoxazolines. Synlett, 28(09), 1341-1345. DOI: 10.1055/s-0036-1588751. Retrieved from [16]4. Wang, X., et al. (2020). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 10(1), 16649. DOI:10.1038/s41598-020-73752-6. Retrieved from [18]5. Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-631. DOI:10.1021/acscombsci.6b00086. Retrieved from [19]6. MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [20]7. Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [21]8. Al-Masoudi, W. A. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(2). Retrieved from [17]9. Royal Society of Chemistry. (n.d.). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances. Retrieved from [14]10. Chembase.cn. (n.d.). CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [1]11. ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Retrieved from [15]12. Benchchem. (n.d.). 2-Iodo-1-nitro-4-(trifluoromethyl)benzene | 16499-53-9. Retrieved from [6]13. Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [25]14. ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [13]15. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [26]16. Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [3]17. Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [7]18. Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [4]19. Allfluoro. (n.d.). This compound. Retrieved from [27]20. Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [28]21. PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [2]22. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [5]23. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [22]24. The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [12]25. Leah4sci. (2016). Sonogashira Coupling Reaction. YouTube. Retrieved from [29]26. Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [23]27. Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from

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Application Note: A Detailed Guide to the ¹H NMR Characterization of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the characterization of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key building block in medicinal chemistry and materials science, unambiguous structural verification and purity assessment are critical. This document outlines the fundamental principles governing the chemical shifts and coupling patterns observed in the ¹H NMR spectrum of the target molecule, provides a step-by-step protocol for high-quality sample preparation and data acquisition, and offers expert insights into spectral interpretation, including the identification of common impurities and synthetic artifacts.

Introduction: The Significance of Structural Verification

This compound is a highly functionalized aromatic compound, serving as a versatile intermediate in the synthesis of complex organic molecules. The presence of three distinct and electronically influential substituents—iodo, nitro, and trifluoromethyl groups—creates a unique electronic environment that is precisely reported by ¹H NMR spectroscopy. Accurate interpretation of the ¹H NMR spectrum is therefore indispensable for confirming its identity, assessing isomeric purity, and ensuring the reliability of subsequent synthetic transformations. This note serves as a practical guide for researchers to confidently perform and interpret ¹H NMR experiments for this class of compounds.

Foundational Principles: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The aromatic region will feature signals from the three non-equivalent protons on the benzene ring. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are governed by the powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

  • Electron-Withdrawing Effects : Both -NO₂ and -CF₃ groups are strong σ- and π-withdrawing groups. This property significantly reduces the electron density of the aromatic ring, a phenomenon known as "deshielding." Consequently, the attached protons experience a stronger effective magnetic field and resonate at a higher frequency (further downfield) compared to benzene (δ ≈ 7.3 ppm).[1][2] The deshielding effect is most pronounced at the ortho and para positions relative to these groups.

  • Proton Assignments : The three aromatic protons (H-3, H-5, H-6) have unique electronic environments:

    • H-6 : Positioned ortho to the iodine and meta to the -CF₃ group.

    • H-5 : Located ortho to the -CF₃ group and meta to the -NO₂ group.

    • H-3 : Found ortho to the -NO₂ group and meta to the iodine.

  • Coupling Constants (J) : The through-bond interaction between adjacent protons causes signal splitting. The magnitude of this splitting, the coupling constant, is highly informative about the relative positions of the protons.[3][4]

    • Ortho coupling (³JHH) : Between protons on adjacent carbons (e.g., H-5 and H-6). Typically ranges from 7–10 Hz.[5]

    • Meta coupling (⁴JHH) : Between protons separated by two carbons (e.g., H-3 and H-5). This is significantly smaller, usually 2–3 Hz.[4]

    • Para coupling (⁵JHH) : Between protons on opposite sides of the ring. This is often negligible or less than 1 Hz.

Based on these principles, a detailed prediction of the spectrum can be made.

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[6][7]

Protocol 1: NMR Sample Preparation
  • Material Weighing : Accurately weigh 5–15 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used. The use of deuterated solvents is essential to avoid large, interfering signals from the solvent's own protons.[8]

  • Dissolution : Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial. This volume corresponds to a sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[6][9]

  • Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.[7]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[9] Do not use cotton wool, as it can introduce organic impurities.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identity.

  • Internal Standard (Optional) : For quantitative analysis (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can use the residual solvent peak for referencing.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter instrument 4. Place Sample in NMR Spectrometer filter->instrument setup 5. Setup Experiment (Lock, Tune, Shim) instrument->setup acquire 6. Acquire ¹H Spectrum setup->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process reference 8. Reference Spectrum (e.g., to CDCl₃ at 7.26 ppm) process->reference interpret 9. Integrate & Interpret (Shifts, Couplings, Purity) reference->interpret

Caption: Workflow for ¹H NMR characterization.

Protocol 2: Data Acquisition Parameters

For a standard 400 MHz spectrometer:

  • Experiment : Standard 1D Proton (zg30 or equivalent pulse program).

  • Number of Scans (NS) : 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1) : A delay of 1-2 seconds ensures quantitative integration.

  • Acquisition Time (AQ) : At least 3-4 seconds to ensure good digital resolution.

  • Shimming : Perform automatic or manual shimming to optimize magnetic field homogeneity, which is critical for sharp lineshapes.

Spectral Analysis and Data Interpretation

The analysis of the ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule.

Predicted ¹H NMR Data

The strong deshielding effects of the -NO₂ and -CF₃ groups will push all aromatic signals significantly downfield. Based on established substituent effects, the following assignments are predicted for a spectrum recorded in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H-3 8.4 – 8.6d⁴J(H3-H5) ≈ 2-3 Hz1H
H-5 8.1 – 8.3dd³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz1H
H-6 7.8 – 8.0d³J(H5-H6) ≈ 8-9 Hz1H

Rationale for Assignments:

  • H-3 is expected to be the most downfield signal as it is ortho to the powerfully electron-withdrawing nitro group.[1][2] It will appear as a narrow doublet due to a small meta coupling to H-5.

  • H-5 is ortho to the CF₃ group and meta to the NO₂ group, resulting in strong deshielding. It will be split into a doublet of doublets (dd) from coupling to both H-6 (ortho) and H-3 (meta).

  • H-6 is ortho to the iodine atom, which has a less pronounced electronic effect. It will therefore be the most upfield of the three aromatic protons. It will appear as a doublet due to the large ortho coupling to H-5.

Identification of Potential Impurities

NMR spectroscopy is highly sensitive to impurities. During the synthesis of this compound, several impurities may arise:

  • Regioisomers : Isomers such as 1-Iodo-4-nitro-2-(trifluoromethyl)benzene may be present.[10] These will exhibit a different set of signals with distinct chemical shifts and coupling patterns in the aromatic region.

  • Starting Materials : Unreacted starting materials, such as 4-iodobenzotrifluoride, will have their own characteristic signals.

  • Residual Solvents : Solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants. Their identification is crucial for accurate purity assessment.

Table of Common Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)
n-Hexane1.25 (m), 0.88 (t)
Toluene7.27-7.17 (m), 2.36 (s)
Water~1.56s (broad)

Source: Data adapted from Gottlieb, H. E., et al. (1997) and subsequent publications.[11]

Conclusion

¹H NMR spectroscopy is an essential and definitive tool for the structural characterization and purity evaluation of this compound. By understanding the fundamental principles of chemical shifts and coupling, and by adhering to rigorous experimental protocols, researchers can obtain high-quality, unambiguous data. This application note provides the necessary framework for scientists to confidently utilize ¹H NMR in their research and development workflows, ensuring the integrity of their chemical intermediates and final products.

References

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  • University College London. (n.d.). Sample Preparation for NMR. Retrieved from guidelines specifying sample quantity and filtration techniques.[9]

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  • Kent, K. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1487.
  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from an infographic on typical chemical shifts.[17]

  • Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447.
  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
  • Supporting Information for Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. (2015). The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum for 4-Nitrophenol. Retrieved from hmdb.ca.[18]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from the University of Wisconsin.[19]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from cif.iastate.edu.[3]

  • Widener University, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a guide on aromatic signal assignment.[5]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from the National Center for Biotechnology Information.[10]

  • Sigma-Aldrich. (n.d.). Product Page: 1-iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from sigmaaldrich.com.

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from a resource explaining J-coupling principles.[4]

  • Supporting Information for an article by the Royal Society of Chemistry detailing NMR data for trifluoromethyl
  • Gregory, G. L., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4923–4925.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from a reference table of impurity shifts.

  • Gregory, G. L., et al. (2010). NMR Chemical Shifts of Trace Impurities... EPFL. Retrieved from a university repository.[20]

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Application Note & Protocol Guide: Reaction Work-up Procedures for 1-Iodo-2-nitro-4-(trifluoromethyl)benzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound is a key electrophilic partner in a variety of cross-coupling reactions. Its utility is derived from its distinct structural features:

  • Iodo Group: A reactive handle for palladium-catalyzed cross-coupling reactions, with a C–I bond that is readily susceptible to oxidative addition.

  • Nitro Group (NO₂): A powerful electron-withdrawing group that activates the aryl ring. It can also serve as a synthetic handle for further transformations, such as reduction to an amine.[1][2]

  • Trifluoromethyl Group (CF₃): A crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.

This combination makes the scaffold an invaluable precursor for synthesizing complex molecules. The successful application of this building block in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings is critically dependent not only on the reaction conditions but also on a robust and well-understood work-up and purification procedure.[3][4][5][6] This guide provides detailed protocols and the underlying scientific rationale for the effective isolation of products derived from this important intermediate.

Foundational Principles of Post-Reaction Work-up

A successful work-up procedure is a systematic process designed to isolate the desired product from a complex mixture of reagents, catalyst, byproducts, and solvent. For palladium-catalyzed couplings involving nitroaromatic compounds, several key principles must be considered.

Safety and Handling of Nitroaromatic Compounds

Before initiating any work-up, a thorough understanding of the safety protocols for handling the reagents and potential products is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Hazard Profile: this compound and related nitroaromatics should be treated as toxic and potentially hazardous.[10] Avoid skin and eye contact.[11] In case of a spill, follow established laboratory procedures for cleaning up solid chemical waste, which may involve dampening the material to prevent dusting before collection.[8]

  • Waste Disposal: All chemical waste, including aqueous layers from extractions and contaminated silica gel, must be disposed of according to institutional and regulatory guidelines for hazardous waste.

The Logic of Quenching

The first step in any work-up is to terminate the reaction, a process known as quenching.

  • Causality: Quenching deactivates the catalytic cycle and neutralizes any highly reactive species remaining in the flask. The choice of quenching agent depends on the reaction's specific components.

  • Common Procedures:

    • Water: Often sufficient for many coupling reactions. It helps to begin the process of dissolving inorganic salts used as bases (e.g., K₃PO₄, Cs₂CO₃).

    • Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acidic salt solution that is effective at quenching reactions containing organometallic reagents and neutralizing strong bases without making the aqueous layer strongly acidic.

    • Dilute Acid (e.g., 2% HCl): Can be used when a strong base needs to be definitively neutralized, but care must be taken if the product contains acid-sensitive functional groups.[12]

The Critical Task: Palladium Removal

Palladium is a toxic heavy metal, and its removal is a critical step, especially for compounds intended for pharmaceutical development. The active Pd(0) catalyst often decomposes to form fine, black palladium particles (palladium black) by the end of the reaction.

  • Initial Filtration (The "First Pass"): Before any aqueous extraction, it is highly advisable to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a plug of an inert filtering agent like Celite®.

    • Expertise & Experience: This step removes the bulk of the insoluble palladium black. Attempting an aqueous work-up without this filtration often leads to the palladium particles collecting at the interface of the organic and aqueous layers, complicating phase separation and leading to product loss. For hydrophilic products, this filtration step is paramount to avoid an aqueous extraction altogether.[13]

  • Aqueous Extraction: During the liquid-liquid extraction, residual soluble palladium species and inorganic salts are partitioned into the aqueous phase.

  • Palladium Scavengers: For applications requiring exceptionally low palladium levels (<10 ppm), the crude product (after initial filtration and extraction) can be treated with a palladium scavenger. These are typically silica- or polymer-based materials functionalized with thiols or other ligands that chelate strongly to palladium, allowing it to be removed by a simple filtration.

Extraction and Purification Strategy

The inherent properties of the 2-nitro-4-(trifluoromethyl)phenyl moiety guide the purification strategy. The presence of both a polar nitro group and a lipophilic trifluoromethyl group results in products of intermediate polarity, which are typically well-suited for standard purification techniques.

  • Liquid-Liquid Extraction: A standard procedure to separate the desired organic product from water-soluble impurities.

    • Solvent Choice: Ethyl acetate (EtOAc) is a common first choice due to its good solvating power for moderately polar compounds and its partial immiscibility with water. Dichloromethane (DCM) is another effective option.

    • Brine Wash: After extraction, the combined organic layers should be washed with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.

  • Purification by Silica Gel Chromatography: This is the most common and effective method for purifying coupling products.

    • Principle: The crude product is adsorbed onto a silica gel stationary phase. A mobile phase (eluent) of increasing polarity is then passed through the column, causing compounds to elute at different rates based on their polarity.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. For products derived from this compound, a starting eluent composition of 5-10% ethyl acetate in hexanes is a good starting point. The polarity is then gradually increased to elute the desired product.

Visualized Work-up Workflow

The following diagram illustrates the general, logical flow of a standard work-up procedure for palladium-catalyzed coupling reactions.

G cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification Reaction_Complete Reaction Complete (TLC/LC-MS Confirmation) Quench 1. Quench Reaction (e.g., Add Water or NH4Cl(aq)) Reaction_Complete->Quench Filter 2. Dilute & Filter (Through Celite®/Silica Plug) Quench->Filter Extract 3. Liquid-Liquid Extraction (e.g., EtOAc & Water) Filter->Extract Wash 4. Wash Organic Layer (with Brine) Extract->Wash Dry 5. Dry & Concentrate (Na2SO4/MgSO4 & Rotovap) Wash->Dry Purify 6. Purify Crude Product (e.g., Column Chromatography) Dry->Purify Characterize 7. Characterize Pure Product (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for reaction work-up and purification.

Detailed Application Protocols

The following protocols provide step-by-step guidance for the work-up of three common coupling reactions using this compound.

Protocol 1: Work-up for Suzuki-Miyaura Coupling

Scenario: A reaction coupling this compound with an arylboronic acid, using a palladium catalyst, a phosphine ligand, and K₃PO₄ base in a dioxane/water solvent system, has reached completion.[4][14]

Step-by-Step Methodology:

  • Cooling & Quenching: Allow the reaction vessel to cool to room temperature. Quench the reaction by adding deionized water (approx. 10-20 mL per mmol of the starting iodide). Stir the mixture for 10 minutes.

  • Initial Filtration: Dilute the quenched mixture with ethyl acetate (approx. 20-30 mL per mmol). Filter the entire mixture through a short plug of Celite® in a Büchner funnel, ensuring to collect the filtrate.

    • Expert Insight: Rinse the reaction flask and the Celite® pad with additional ethyl acetate to ensure a quantitative transfer of the product. This step is crucial for removing the bulk of the palladium catalyst and inorganic salts.[13][15]

  • Phase Separation: Transfer the filtrate to a separatory funnel. The two phases (organic and aqueous) should be clearly visible. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine all organic layers and wash them sequentially with:

    • Deionized water (once).

    • Saturated aqueous NaCl (brine) (once).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Recommended Eluent: A gradient of 5% to 30% ethyl acetate in hexanes. The product, 2-nitro-4-(trifluoromethyl)-biphenyl derivative, is expected to be a yellow solid or oil.[]

Protocol 2: Work-up for Sonogashira Coupling

Scenario: A reaction coupling this compound with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF, has reached completion.[17][18][19]

Step-by-Step Methodology:

  • Quenching and Dilution: Cool the reaction to room temperature. Add saturated aqueous ammonium chloride (NH₄Cl) to quench the reaction. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and any precipitated salts. Wash the pad with ethyl acetate.[20]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Washing: Combine the organic layers. If an amine base was used, wash the organic layer with 1M HCl (aq) to remove the excess amine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

    • Causality: The acid wash protonates the amine base, making it water-soluble and easily removable from the organic product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

    • Recommended Eluent: A gradient of 2% to 20% ethyl acetate in hexanes. The resulting arylalkyne products are typically less polar than their biaryl counterparts from Suzuki couplings.

Protocol 3: Work-up for Buchwald-Hartwig Amination

Scenario: A reaction coupling this compound with a primary or secondary amine, using a palladium catalyst, a bulky phosphine ligand (e.g., XPhos, BrettPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a solvent like toluene or dioxane, has reached completion.[5][6][21][22]

Step-by-Step Methodology:

  • Cooling & Cautious Quenching: Cool the reaction mixture to room temperature. Add water dropwise to quench the reaction, as strong bases can react exothermically. Stir for 15-20 minutes.

  • Filtration: Dilute the mixture with ethyl acetate or toluene and filter through a pad of Celite®. Rinse the flask and the Celite® pad thoroughly with the same solvent.[23]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase twice with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

    • Recommended Eluent: A gradient of 5% to 40% ethyl acetate in hexanes. The polarity of the arylamine product will vary depending on the nature of the coupled amine.

Summary and Data Presentation

The choice of work-up procedure is dictated by the specific coupling reaction performed. The following table summarizes the key parameters.

Coupling Reaction Typical Quenching Agent Recommended Extraction Solvent Key Purification Considerations
Suzuki-Miyaura Water or Sat. NH₄ClEthyl Acetate (EtOAc)Boronic acid byproducts can sometimes be removed with a basic wash (e.g., dilute NaOH), but this risks hydrolysis if esters are present.
Sonogashira Sat. NH₄ClEthyl Acetate (EtOAc) or DCMAn acidic wash is often necessary to remove the amine base. Copper salts are removed by the aqueous washes.
Buchwald-Hartwig Water (cautiously)Ethyl Acetate (EtOAc) or TolueneThe strong base must be fully quenched. Product polarity can vary significantly based on the amine coupling partner.

Conclusion

The work-up procedure is as integral to the success of a synthesis as the reaction itself. For couplings involving this compound, a systematic approach involving careful quenching, pre-emptive filtration of the palladium catalyst, and standard extraction and chromatographic techniques is essential for obtaining high-purity products. By understanding the chemical principles behind each step, researchers can troubleshoot issues and adapt these protocols to a wide range of specific substrates, ensuring the reliable synthesis of valuable chemical entities.

References

  • Santa Cruz Biotechnology. (n.d.). 1-Iodo-4-nitrobenzene Safety Data Sheet.
  • The Organic Chemist. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928–2935. Retrieved from [Link]

  • Chem-Impex International. (2013, October 21). MSDS of 1-Iodo-4-(trifluoromethoxy)benzene.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 1-Iodo-3-(trifluoromethyl)benzene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-iodo-4-(trifluoromethyl)benzene.
  • Aladdin Biochemical Technology Co., Ltd. (n.d.). SAFETY DATA SHEET: 1-Iodo-2-nitrobenzene.
  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928-2935. Retrieved from [Link]

  • You, W., & Yang, X. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9446-9464. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Retrieved from [Link]

  • Wang, D., et al. (2018). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 29(1), 21-30.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Sharpe, S. J., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 723-727.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reddit user discussion. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry. (2020, July 11). Suzuki Coupling. YouTube. Retrieved from [Link]

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Application Notes & Protocols: Catalyst Selection for Cross-Coupling with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for selecting the optimal catalyst system for palladium-catalyzed cross-coupling reactions involving 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This substrate is a valuable, yet challenging, building block in the synthesis of pharmaceuticals and advanced materials due to its unique electronic and steric properties. We will delve into the mechanistic rationale behind catalyst, ligand, and base selection for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the foundational knowledge and practical steps to achieve high-yield, selective transformations.

Introduction: The Strategic Importance and Challenges of a Unique Substrate

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1] The nitro group (-NO₂) is a versatile synthetic handle, capable of being reduced to an amine or participating in other transformations.

However, the very features that make this substrate attractive also present distinct challenges for cross-coupling reactions:

  • Extreme Electron Deficiency: The potent electron-withdrawing effects of both the nitro and trifluoromethyl groups render the C-I bond highly activated towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[2] This high reactivity is generally advantageous but must be controlled to prevent side reactions.

  • Steric Hindrance: The ortho-nitro group imposes significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst and the coupling partner.

  • Nitro Group Interference: The nitro group itself can be a liability. It can coordinate to the palladium center, potentially poisoning the catalyst, or be susceptible to reduction under certain reaction conditions, leading to undesired byproducts.[3]

Therefore, a successful cross-coupling strategy hinges on the rational selection of a catalyst system that is active enough to overcome steric barriers while being selective enough to avoid unwanted interactions with the nitro functionality.

The Heart of the Matter: Selecting the Palladium Catalyst System

A palladium-catalyzed cross-coupling system consists of three main components: the palladium precatalyst, the ligand, and the base. The synergy between these components is critical for success.

Palladium Precatalysts

The choice of the palladium source is often a matter of convenience and air stability. Common choices include:

  • Palladium(II) sources (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and cost-effective but require in situ reduction to the active Pd(0) species. This reduction is typically effected by a phosphine ligand or an amine present in the reaction mixture.[4]

  • Palladium(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These precatalysts are already in the correct oxidation state, which can sometimes lead to faster initiation. However, they are generally more sensitive to air and may require more careful handling.[5]

For most applications involving this compound, Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points due to their reliability and commercial availability.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For an electron-deficient and sterically hindered substrate like ours, the choice of ligand is paramount.

G

  • For Suzuki-Miyaura Couplings: Sterically bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6] Ligands like SPhos , XPhos , or RuPhos excel here. Their bulk promotes the formation of the monoligated L₁Pd(0) species, which is highly active in oxidative addition.[7] Their electron-donating character speeds up the final reductive elimination step to release the product.

  • For Heck Couplings: Due to the high reactivity of the aryl iodide, Heck reactions can sometimes proceed with simpler, less bulky phosphine ligands like P(o-tolyl)₃ or even under ligand-free conditions.[8][9] However, for challenging olefin partners, using a more robust ligand system, such as those from the Buchwald family, may be beneficial.

  • For Sonogashira Couplings: The classic conditions employ a palladium catalyst with a simple phosphine ligand like PPh₃ in the presence of a copper(I) co-catalyst (typically CuI).[10][11] The copper facilitates the transmetalation of the acetylide. To avoid the common side reaction of alkyne homocoupling (Glaser coupling), "copper-free" Sonogashira protocols have been developed, which often rely on more specialized palladium/ligand systems and an amine base.[12]

  • For Buchwald-Hartwig Aminations: This reaction is highly sensitive to steric hindrance on both the aryl halide and the amine. The development of highly hindered biarylphosphine ligands by the Buchwald and Hartwig groups has been transformative.[13][14] For a substrate with an ortho-substituent, ligands such as BrettPhos or ferrocene-based ligands like Josiphos are excellent choices. They create a sterically demanding pocket around the palladium that facilitates the C-N reductive elimination.[15][16]

The Base: The Unsung Hero

The base plays multiple roles: it activates the coupling partner (e.g., the boronic acid in Suzuki coupling), neutralizes the HX acid produced during the reaction, and can influence the catalyst's activity.[17] The choice is highly reaction-dependent.

Cross-Coupling ReactionRecommended Base(s)Rationale
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃Forms the active boronate species required for transmetalation. Choice depends on substrate sensitivity; K₃PO₄ is a good general-purpose base.[18]
Heck Et₃N, DIPEA, Na₂CO₃, KOAcOrganic bases (Et₃N) often act as both base and solvent. Inorganic bases can also be effective and are used to regenerate the Pd(0) catalyst at the end of the cycle.[19][20]
Sonogashira Et₃N, Piperidine, DIPAAn amine base is required to deprotonate the terminal alkyne and facilitate the formation of the copper acetylide. Often used as the solvent or co-solvent.[10]
Buchwald-Hartwig NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are essential to deprotonate the amine without competing in the coupling reaction.[4][16]

Table 1: Recommended bases for various cross-coupling reactions with this compound.

Detailed Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and degassed unless otherwise noted.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 2-nitro-4-(trifluoromethyl)-4'-methoxy-1,1'-biphenyl.

  • Reagents & Materials:

    • This compound (347 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

    • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd)

    • SPhos (32.8 mg, 0.08 mmol, 8 mol%)

    • Potassium phosphate (K₃PO₄, tribasic) (425 mg, 2.0 mmol)

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed 1,4-dioxane via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

G

Protocol: Heck Coupling with Methyl Acrylate

This protocol details the synthesis of Methyl (E)-3-(2-nitro-4-(trifluoromethyl)phenyl)acrylate.

  • Reagents & Materials:

    • This compound (347 mg, 1.0 mmol)

    • Methyl acrylate (129 mg, 1.5 mmol, 135 µL)

    • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

    • Tri-ortho-tolylphosphine (P(o-tolyl)₃) (12.2 mg, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (202 mg, 2.0 mmol, 279 µL)

    • Anhydrous, degassed DMF (4 mL)

    • Oven-dried sealed tube with a magnetic stir bar

  • Procedure:

    • To the sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Seal the tube with a septum, then evacuate and backfill with argon. Repeat three times.

    • Add DMF, Et₃N, and finally methyl acrylate via syringe.

    • Replace the septum with a screw cap and tighten.

    • Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

    • After cooling, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography (hexane/ethyl acetate) to obtain the product.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 1-(phenylethynyl)-2-nitro-4-(trifluoromethyl)benzene.

  • Reagents & Materials:

    • This compound (347 mg, 1.0 mmol)

    • Phenylacetylene (123 mg, 1.2 mmol, 132 µL)

    • Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous THF (5 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add degassed THF and Et₃N via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 8 hours.

    • Monitor completion by TLC.

    • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine.

  • Reagents & Materials:

    • This compound (347 mg, 1.0 mmol)

    • Morpholine (105 mg, 1.2 mmol, 104 µL)

    • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)

    • BrettPhos (10.7 mg, 0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)

    • Anhydrous, degassed Toluene (5 mL)

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • Glovebox Recommended: To the Schlenk tube inside a glovebox, add NaOt-Bu, Pd₂(dba)₃, and BrettPhos.

    • Add this compound.

    • Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe under a positive pressure of argon.

    • Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.

    • Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography to yield the C-N coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality reagents/solvents.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique; use freshly opened/purified ligands and precatalysts.2. For Suzuki, switch to Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure NaOt-Bu is fresh.[18]3. Use anhydrous, degassed solvents. Purify aryl halide if necessary.4. Incrementally increase temperature by 10-20 °C.
Hydrodehalogenation (C-I bond replaced by C-H)1. Presence of water or protic impurities.2. β-hydride elimination pathway competing (especially in Heck).3. Catalyst degradation.1. Use rigorously dried reagents and solvents.2. Re-evaluate base and ligand choice. Sometimes a different solvent can suppress this pathway.3. Increase ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1).
Homocoupling of Coupling Partner (e.g., Boronic acid or alkyne)1. Presence of oxygen.2. (Sonogashira) Copper-catalyzed Glaser coupling.3. (Suzuki) Transmetalation is slow relative to other pathways.1. Improve degassing of solvents and ensure a robust inert atmosphere.2. Switch to a copper-free Sonogashira protocol.3. Change base or solvent; ensure high-purity boronic acid.
Reduction of Nitro Group 1. Certain phosphine ligands can act as reductants at high temperatures.2. Presence of a hydrogen source (e.g., H₂ gas impurity, certain solvents).1. Use the lowest effective reaction temperature. Screen alternative ligands.2. Ensure high-purity argon/nitrogen and use anhydrous solvents.

Table 2: A guide to troubleshooting common problems in the cross-coupling of this compound.

References

Sources

The Strategic Utility of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Iodo-2-nitro-4-(trifluoromethyl)benzene has emerged as a highly versatile and valuable building block, particularly in the construction of complex bioactive molecules such as kinase inhibitors. Its utility is anchored in the unique and complementary reactivity of its three key functional groups: the iodo, nitro, and trifluoromethyl moieties.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for nucleophilic aromatic substitution but can also be readily reduced to an amine, providing a key handle for further molecular elaboration. Finally, the iodo group serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices in key transformations such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. Detailed, field-proven protocols are provided to serve as a practical resource for researchers in their synthetic endeavors.

Core Reactivity and Strategic Applications

The strategic placement of the iodo, nitro, and trifluoromethyl groups on the benzene ring of this compound dictates its reactivity and renders it a powerful tool for the synthesis of a diverse range of molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Iodo Group

The carbon-iodine bond in this compound is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other bioactive molecules.[1] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the solvent system (e.g., 1,4-dioxane/water) to the Schlenk flask containing the substrates and base.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for reaction efficiency. Pd(OAc)₂ is a common and relatively air-stable precatalyst. The ligand stabilizes the palladium center and influences its reactivity. Triphenylphosphine is a versatile ligand, but for more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required.

  • Base: The base is essential for the transmetalation step, activating the boronic acid. Potassium carbonate is a common choice, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic substrates and the inorganic base.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is instrumental in the synthesis of many natural products and pharmaceuticals, including kinase inhibitors.[4]

Diagram 2: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts Substrate 1-Iodo-2-nitro-4- (trifluoromethyl)benzene Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Substrate->Reaction_Setup Alkyne Terminal Alkyne Alkyne->Reaction_Setup Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction_Setup Base Amine Base (e.g., TEA, DIPEA) Base->Reaction_Setup Reaction_Execution Heating & Stirring Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the amine base (e.g., triethylamine), which also serves as the solvent.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent for the reaction.

  • Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira conditions can be employed to avoid potential side reactions like alkyne homocoupling (Glaser coupling). These protocols often require a different palladium catalyst and a stronger organic base.

Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Nitro Group's Influence

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr).[3] In this reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

While iodine is typically a good leaving group in palladium-catalyzed reactions, in SₙAr, its leaving group ability is less pronounced compared to fluorine. However, the high polarizability of the C-I bond can still facilitate nucleophilic attack.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SₙAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.5-2.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound, the amine, and the base.

  • Add the polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SₙAr reactions as they can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the amine.

  • Base: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts.

  • Temperature: SₙAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Data Presentation

The following table summarizes typical reaction conditions for the transformations discussed. Note that these are general conditions and may require optimization for specific substrates.

Reaction TypeCatalyst/ReagentsBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamine25-60
SₙAr (Amine) -K₂CO₃DMSO80-120

Conclusion

This compound is a strategically important and versatile building block in the synthesis of bioactive molecules. Its well-defined and predictable reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development programs. By understanding the underlying principles of its reactivity, chemists can rationally design synthetic routes to novel therapeutic agents with improved efficacy and pharmacological properties.

References

Sources

copper-catalyzed reactions involving 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Copper-Catalyzed Cross-Coupling Reactions of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Abstract

This technical guide provides detailed application notes and robust protocols for the copper-catalyzed functionalization of this compound. This aryl iodide is a valuable building block in medicinal chemistry and materials science, largely due to the presence of two strong electron-withdrawing groups—a nitro and a trifluoromethyl group—which significantly activate the C-I bond for cross-coupling reactions. We delve into the foundational principles of copper catalysis and present step-by-step methodologies for key C-N, C-O, and C-C bond-forming reactions, including Ullmann-type condensations and Sonogashira couplings. The narrative emphasizes the rationale behind experimental choices, offering mechanistic insights and a practical troubleshooting guide to empower researchers in drug development and synthetic chemistry to achieve reliable and high-yielding outcomes.

Reagent Profile and Strategic Considerations

Structural and Chemical Properties

This compound is a highly activated aryl halide. Its utility in synthesis stems from the predictable reactivity conferred by its substituents.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃F₃INO₂

  • Molecular Weight: 317.00 g/mol

  • CAS Number: A regioisomer, 1-iodo-4-nitro-2-(trifluoromethyl)benzene, has the CAS number 400-75-9.[1]

Reactivity Profile: The Power of Activation

The synthetic utility of this reagent is dominated by the electronic effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

  • Electron-Deficient Ring: Both groups are potent electron-withdrawing groups (EWGs), which polarize the C-I bond and make the ipso-carbon more electrophilic. This electronic posture significantly accelerates the rate-determining oxidative addition step in many catalytic cycles.

  • Enhanced Reactivity: Compared to unactivated aryl iodides, this substrate often requires lower temperatures and catalyst loadings for successful coupling. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann-type reactions.[2]

  • Steric Influence: The nitro group is positioned ortho to the iodine atom. This proximity can sterically influence the approach of bulky nucleophiles or ligands, a factor that must be considered during reaction optimization.

Safety and Handling

While specific data for this isomer is limited, related compounds like 1-iodo-4-nitro-2-(trifluoromethyl)benzene and 1-iodo-4-nitrobenzene are classified as harmful and irritants.[1][3] Prudent laboratory practice is mandatory.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling.

Core Principles of Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions have become a cornerstone of modern synthesis due to copper's low cost, low toxicity, and unique catalytic profile compared to palladium.[4] The Ullmann condensation, first reported over a century ago, is the archetypal example and involves the copper-promoted coupling of aryl halides with various nucleophiles.[2][5][6]

  • The Catalyst: While traditional Ullmann reactions used stoichiometric copper powder, modern protocols employ catalytic amounts of a copper(I) or copper(II) salt.[2][7] Copper(I) iodide (CuI) is the most common and effective precursor.

  • The Ligand: Ligands are crucial for stabilizing the copper catalyst, preventing its disproportionation or precipitation, and increasing its solubility. Common ligands include diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline), which can accelerate the reaction and allow for milder conditions.[8]

  • The Base: A base is required to deprotonate the nucleophile (e.g., amine, alcohol, or phenol), generating the active nucleophilic species for the coupling reaction. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction efficiency.[8]

  • The Solvent: These reactions typically require high-boiling polar aprotic solvents like DMF, DMSO, NMP, or dioxane to ensure the solubility of reagents and to reach the necessary reaction temperatures.[2]

Application Notes and Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann C-N Coupling)

This protocol details the formation of a C-N bond, coupling the title compound with a primary or secondary amine. The resulting N-aryl products are prevalent motifs in pharmaceuticals.

dot

ullmann_cycle Proposed Cu(I)/Cu(III) Catalytic Cycle for N-Arylation CuI_L L-Cu(I)-X CuIII_complex L-Cu(III)(Ar)(Nu)(X) CuI_L->CuIII_complex ArI Ar-I (Aryl Iodide) Nu_anion Nu⁻ Product_complex L-Cu(I)-X + Ar-Nu CuIII_complex->Product_complex Reductive Elimination Product_complex->CuI_L Catalyst Regeneration Product_out Ar-Nu (Product) Product_complex->Product_out ArI->CuIII_complex Oxidative Addition Base Base HNu H-Nu (Amine) HNu->Nu_anion Deprotonation Nu_anion->CuIII_complex Ligand Exchange

Sources

Application Notes and Protocols for the Functionalization of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

1-Iodo-2-nitro-4-(trifluoromethyl)benzene is a highly valuable and versatile building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern offers a powerful platform for the strategic construction of complex molecular architectures. The presence of three distinct functionalities—a reactive carbon-iodine bond, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—provides chemists with a rich toolkit for molecular design and diversification.

The carbon-iodine bond serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring. This electronic-deficient character not only activates the C-I bond towards oxidative addition in cross-coupling catalysis but also renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for a diverse range of functionalization strategies at the iodine position, making it a cornerstone for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

These application notes provide a comprehensive guide to the functionalization of this compound at the iodine position. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present data to guide researchers in leveraging the full synthetic potential of this remarkable scaffold.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making in organic synthesis.[1] For a substrate like this compound, the C-I bond is the most reactive site for these transformations due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.[2] The electron-deficient nature of the aromatic ring further facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions.[2]

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used. The electron-withdrawing groups on the aryl iodide substrate generally make the oxidative addition step faster, allowing for a wider range of catalysts to be effective.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient substrates, ligands like triphenylphosphine (PPh₃) are often sufficient.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in an aqueous-organic solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and finely powdered potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-nitro-4-(trifluoromethyl)-1,1'-biphenyl.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90685-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene/H₂O (5:1)100880-90
3-Chlorophenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DME/H₂O (4:1)851275-85

Note: Yields are estimates based on reactions with similar substrates and may require optimization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Ar-I OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdI->ArPdAr [Ar'B(OH)₃]⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) ArylI Ar-I Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is typically co-catalyzed by palladium and copper salts.

Causality of Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.

  • Solvent: While the amine base often serves as the solvent, co-solvents like THF or DMF can be used to improve the solubility of the reagents.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add degassed triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylethynyl)-2-nitro-4-(trifluoromethyl)benzene.

Data Presentation: Representative Sonogashira Coupling Conditions

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base/SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NRT490-98
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPA/THFRT685-95
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N50388-96

Note: Yields are estimates based on reactions with similar substrates and may require optimization.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow start Start setup Reaction Setup: - Aryl Iodide - Pd Catalyst - CuI Co-catalyst - Inert Atmosphere start->setup reagents Add Degassed Base (e.g., Et₃N) and Terminal Alkyne setup->reagents reaction Stir at Room Temperature (Monitor by TLC/GC-MS) reagents->reaction workup Work-up: - Dilute with Ether - Filter through Celite - Wash with H₂O/Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

C. Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. This reaction is instrumental in synthesizing substituted styrenes and other vinylated aromatic compounds.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as tri-o-tolylphosphine (P(o-tol)₃), are often employed to enhance catalyst stability and activity, particularly with less reactive alkenes.

  • Base: A hindered organic base, like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc), is used to neutralize the HX generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted stilbene product.

D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required for efficient C-N bond formation. These specialized ligands facilitate both the oxidative addition and the challenging reductive elimination steps.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine and promoting the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Add this compound and anhydrous, degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by LC-MS or GC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl morpholine derivative.

II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups make the aromatic ring of this compound highly electrophilic. This opens up an alternative pathway for functionalization: nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon bearing the leaving group (iodine), proceeding through a resonance-stabilized Meisenheimer intermediate.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to initiate the attack on the electron-deficient ring.

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and highly reactive.

  • Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: SNAr Reaction with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous DMSO.

  • Add sodium methoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-methoxy-2-nitro-4-(trifluoromethyl)benzene.

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Future Outlook

This compound stands out as a privileged scaffold for the synthesis of a diverse array of functionalized aromatic compounds. The protocols and guidelines presented herein demonstrate the feasibility of employing a range of modern synthetic methodologies to selectively modify the C-I bond. The choice between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution will depend on the desired final product and the nature of the incoming functional group. The principles and experimental details provided in these application notes are intended to serve as a robust starting point for researchers, enabling the rapid and efficient synthesis of novel molecules for applications in drug discovery, materials science, and beyond. Further optimization of the presented conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

  • Ang, W., et al. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as novel potenial affordable antitubercular agents. Molecules, 17, 2248–2258. Available at: [Link]

  • Heck, R. F. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • Mąkosza, M., et al. (n.d.). Non-Metal and Enzymatic Catalysts for Hydroperoxide Oxidation of Organic Compounds. SciSpace. Available at: [Link]

  • Various Authors. (n.d.). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]

  • Various Authors. (n.d.). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Constante, C. P., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors. Google Patents.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields and troubleshoot common issues encountered with this challenging substrate. The unique electronic and steric properties of this aryl iodide—highly electron-deficient yet sterically encumbered by an ortho-nitro group—necessitate a carefully optimized approach.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the fundamental principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging despite it being an electron-deficient aryl iodide?

A1: While the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make the carbon-iodine bond highly susceptible to the initial oxidative addition step, which is often rate-limiting, the ortho-position of the nitro group introduces significant steric hindrance.[1][2] This steric bulk can impede subsequent crucial steps in the catalytic cycle, namely transmetalation and reductive elimination. Therefore, a successful coupling requires a catalytic system robust enough to overcome both electronic and steric challenges.

Q2: What is the primary cause of low yields in this specific reaction?

A2: The most common reason for low yield is an inefficient catalytic cycle, often stemming from a suboptimal choice of catalyst, ligand, or base that fails to address the substrate's steric hindrance.[1] Other significant contributing factors include catalyst deactivation, degradation of the boronic acid partner (protodeboronation), and the formation of homocoupling byproducts.[3][4][5] A systematic approach to troubleshooting, starting with the catalyst system, is essential.

Q3: Are there any major side reactions I should be aware of?

A3: Yes, three side reactions are particularly common:

  • Protodeboronation: The boronic acid reacts with a proton source (often residual water or solvent impurities) to form an arene, effectively removing it from the reaction mixture. This is often exacerbated by high temperatures and certain bases.[6]

  • Homocoupling: Two molecules of the boronic acid reagent couple together. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[5]

  • Hydrodehalogenation: The this compound starting material is reduced to 2-nitro-4-(trifluoromethyl)benzene. This can occur if a hydride source is present in the reaction mixture.[4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle below illustrates the fundamental steps involved in the coupling of our target substrate.

Suzuki_Cycle Suzuki Catalytic Cycle for an Electron-Deficient Aryl Iodide Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex trans-[ArPd(II)(I)L₂] (Palladium(II) Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex trans-[ArPd(II)(Ar')L₂] Transmetalation->PdII_Aryl_Complex Borate Ar'-B(OH)₃⁻ Borate->Transmetalation RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArI Ar-I (1-Iodo-2-nitro-4- (trifluoromethyl)benzene) ArI->OxAdd Base Base (e.g., K₃PO₄) Base->Borate Activation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Borate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section addresses specific experimental failures with a logical workflow to identify and solve the root cause.

Problem 1: My reaction shows very low to no conversion of the starting aryl iodide.

This is the most common issue and points to a fundamental problem with the reaction setup or the catalytic system's activity.

  • Potential Cause A: Inactive Catalyst or Inadequate Ligand

    • Explanation: The active Pd(0) species is sensitive to oxygen.[3][4] If the reaction is not performed under strictly inert conditions, the catalyst can be oxidized to Pd(II) or form inactive palladium black. Furthermore, for a sterically hindered substrate like this, a generic ligand such as triphenylphosphine (PPh₃) is often insufficient to promote the reaction efficiently. Bulky, electron-rich ligands are required to facilitate both the oxidative addition and the difficult reductive elimination step.[7]

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

      • Use a Pre-catalyst: Employ modern, air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for reliable activation and consistent results.[9]

      • Screen Bulky Ligands: If not using a pre-catalyst, screen a panel of bulky, electron-rich biarylphosphine ligands. These are known to accelerate couplings of sterically demanding substrates.

Ligand TypeExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-deficient substrates.[10][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust catalysts, often effective in challenging couplings.[2][12]
  • Potential Cause B: Incorrect Base Selection

    • Explanation: The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species that can transmetalate to the palladium center.[13][14] A base that is too weak may not facilitate this step efficiently, while an inappropriate strong base could promote side reactions. For difficult couplings, stronger inorganic bases are often required.[15]

    • Solution:

      • Switch to a Stronger Base: If using weaker bases like Na₂CO₃ or K₂CO₃ with no success, switch to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These are frequently successful in challenging Suzuki couplings.[15][16]

      • Ensure Base Quality: Use a fresh, finely powdered, and anhydrous base. Clumped or hydrated bases lead to poor reproducibility.[4]

Problem 2: My starting material is consumed, but I observe significant amounts of 2-nitro-4-(trifluoromethyl)benzene (dehalogenation) and/or biaryl homocoupling product.

This indicates that while the catalyst is active, the desired cross-coupling pathway is being outcompeted by side reactions.

  • Potential Cause A: Protodeboronation of the Boronic Acid

    • Explanation: If the boronic acid is consumed before it can couple, the aryl iodide may undergo hydrodehalogenation. Protodeboronation is often accelerated by excessive water or high temperatures.[6]

    • Solution:

      • Use Anhydrous Solvents: While a small amount of water is often necessary to solubilize the base, ensure your primary organic solvent (e.g., dioxane, toluene) is anhydrous.

      • Optimize Temperature: Avoid excessively high temperatures. While heat is needed, running the reaction at the lowest effective temperature (e.g., starting at 80 °C and slowly increasing) can minimize this side reaction.[17][18]

      • Use Boronic Esters: Consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), which is less prone to protodeboronation.[4]

  • Potential Cause B: Oxygen Contamination Leading to Homocoupling

    • Explanation: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[5] This depletes the nucleophile and complicates purification.

    • Solution: Rigorously adhere to inert atmosphere techniques as described in Problem 1. Ensure all reagents and solvents are thoroughly degassed.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Suzuki Coupling Yield Start Low or No Yield Check_SM Step 1: Verify Starting Materials Start->Check_SM Check_Purity Purity of Aryl Iodide & Boronic Acid? Check_SM->Check_Purity Check_Purity->Start No, Purify/Replace Check_Inert Step 2: Evaluate Reaction Setup Check_Purity->Check_Inert Yes Inert_Atmosphere Is Atmosphere Strictly Inert? Check_Inert->Inert_Atmosphere Inert_Atmosphere->Check_Inert No, Degas & Purge Check_Catalyst Step 3: Assess Catalytic System Inert_Atmosphere->Check_Catalyst Yes Ligand_Base Using Bulky Ligand & Strong Base? Check_Catalyst->Ligand_Base Ligand_Base->Check_Catalyst No, Screen Ligands/Bases (e.g., SPhos, K₃PO₄) Optimize_Conditions Step 4: Optimize Conditions Ligand_Base->Optimize_Conditions Yes Temp_Solvent Screen Temperature & Solvent? Optimize_Conditions->Temp_Solvent Success Optimized Yield Temp_Solvent->Success Yes

Caption: A logical workflow for systematically troubleshooting low-yield Suzuki coupling reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Further optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent system. The typical concentration is 0.1 M with respect to the aryl iodide.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling...
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Technical Support Center: Sonogashira Reactions of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sonogashira reactions involving the electron-deficient substrate, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, we will delve into the common challenges and byproducts encountered during this specific transformation, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.

I. Understanding the Challenges with this compound in Sonogashira Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2][3] While incredibly versatile, its success with highly functionalized substrates like this compound is not always straightforward. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aryl iodide, making it prone to specific side reactions. This guide will address the primary byproducts observed and provide strategies to mitigate their formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when performing Sonogashira reactions with this compound.

FAQ 1: I am observing a significant amount of a dimeric alkyne byproduct. What is causing this and how can I prevent it?

Answer: This is the most common byproduct in Sonogashira chemistry and is a result of the Glaser-Hay homocoupling of your terminal alkyne.[4][5] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2][4]

Causality: The copper(I) acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant, typically atmospheric oxygen.[4]

Troubleshooting Steps:

Strategy Rationale Key Implementation Details
Rigorous Exclusion of Oxygen Prevents the oxidative homocoupling of the copper acetylide intermediate.[1][2][6]Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[6] Maintain a positive pressure of inert gas throughout the reaction setup.
Minimize Copper Catalyst Loading Reduces the concentration of the species responsible for the homocoupling side reaction.[6]Titrate down the amount of CuI used. While typical loadings are 1-5 mol%, try reducing to 0.5 mol% or even lower.
Slow Addition of the Alkyne Maintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[4][6]Use a syringe pump to add the alkyne solution to the reaction mixture over several hours.
Employ Copper-Free Conditions Completely eliminates the catalyst responsible for Glaser-Hay coupling.[1][2][4][7]Several copper-free Sonogashira protocols have been developed and can be particularly effective for challenging substrates.[1][2][7]
Hydrogen Atmosphere A dilute hydrogen atmosphere can suppress the formation of the homocoupling product.[8]Use a mixture of hydrogen gas diluted with nitrogen or argon.[8]
FAQ 2: My desired product is formed, but I also isolate a significant amount of 1-nitro-3-(trifluoromethyl)benzene. What is this byproduct and why is it forming?

Answer: This byproduct is the result of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[9][10][11]

Causality: This side reaction can be promoted by several factors, including the presence of certain impurities, the nature of the solvent, and the specific palladium catalyst and ligands used. The amine base or solvent can sometimes act as a hydride source, particularly at elevated temperatures.

Troubleshooting Steps:

Strategy Rationale Key Implementation Details
Use High-Purity Reagents Impurities can sometimes act as hydride donors or interfere with the catalytic cycle.[6]Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.[6] Consider distilling the amine base before use.[6]
Optimize Reaction Temperature Higher temperatures can sometimes favor hydrodehalogenation.Since this compound is an activated aryl iodide, the reaction should proceed under mild conditions.[1] Attempt the reaction at room temperature before resorting to heating.
Screen Different Solvents The solvent can influence the extent of side reactions.While THF and DMF are common, consider less coordinating solvents like toluene.
Ligand Selection The choice of phosphine ligand can influence the stability of the palladium intermediates and suppress side reactions.[12]Bulky, electron-rich phosphine ligands can sometimes improve reaction outcomes.[12][13]
FAQ 3: I am seeing byproducts that suggest my nitro group has been reduced. Is this possible under Sonogashira conditions?

Answer: Yes, under certain conditions, the nitro group can be susceptible to reduction, leading to the corresponding aniline or other partially reduced species.

Causality: While not the most common byproduct, reduction of the nitro group can occur, particularly if the reaction is run for extended periods, at high temperatures, or if certain reducing agents are inadvertently present. Some palladium catalysts, in the presence of a hydrogen source (which can be the amine base or solvent), can facilitate this reduction. Common reducing conditions for nitro groups include catalytic hydrogenation (e.g., H₂ with Pd/C) or the use of metals like iron or zinc in acidic media.[14][15] While these exact conditions are not present in a standard Sonogashira, related reductive pathways can sometimes be accessible.

Troubleshooting Steps:

Strategy Rationale Key Implementation Details
Minimize Reaction Time and Temperature Prolonged reaction times and elevated temperatures increase the likelihood of side reactions.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessary heating.
Ensure Purity of Reagents Contaminants could potentially act as reducing agents.Use high-purity, anhydrous reagents and solvents.
Choice of Base The amine base can sometimes play a role in undesired reductions.Consider screening different amine bases. Tertiary amines like triethylamine are generally preferred.
FAQ 4: My reaction is sluggish and I'm getting a black precipitate. What's happening?

Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[6][16] This leads to a loss of catalytic activity and a stalled reaction.

Causality: The active Pd(0) catalyst is sensitive to oxygen and can be unstable, leading to agglomeration and precipitation.[6] This can also be caused by impurities in the reaction mixture.[6]

Troubleshooting Steps:

Strategy Rationale Key Implementation Details
Strictly Anaerobic Conditions Protects the Pd(0) catalyst from oxidation and decomposition.[6]Ensure thorough degassing of all solvents and reagents and maintain a positive inert gas atmosphere.[6]
Use High-Purity Reagents Impurities can poison the catalyst, leading to decomposition.[6]Utilize high-purity starting materials, solvents, and bases.[6]
Ligand Choice and Loading Phosphine ligands stabilize the Pd(0) species in solution.Ensure an adequate amount of phosphine ligand is present. For PdCl₂(PPh₃)₂, additional PPh₃ is sometimes added.

III. Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing side reactions.

Sonogashira_Byproducts cluster_main Desired Sonogashira Cycle cluster_side Common Side Reactions A Ar-I C Ar-Pd(II)-I(L₂) A->C Oxidative Addition B Pd(0)L₂ B->C F Ar-Pd(II)-C≡C-R(L₂) C->F D R-C≡C-H E Cu-C≡C-R D->E CuI, Base E->F Transmetalation I Cu-C≡C-R F->B G Ar-C≡C-R F->G Reductive Elimination H R-C≡C-H H->I CuI, Base J R-C≡C-C≡C-R (Glaser Homocoupling) I->J O₂ K Ar-I L Ar-H (Hydrodehalogenation) K->L [H] source M Ar-NO₂ N Ar-NH₂ (Nitro Reduction) M->N Reduction

Caption: Key reaction pathways in the Sonogashira coupling.

IV. Optimized Protocol for Sonogashira Coupling of this compound

This protocol is a starting point and may require further optimization based on the specific alkyne used.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.01 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent, followed by triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gentle heating (40-50 °C) can be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Concluding Remarks

The Sonogashira coupling of electron-deficient aryl iodides such as this compound presents a unique set of challenges that can be overcome with a thorough understanding of the potential side reactions. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and optimizing catalyst loading, the formation of byproducts like Glaser homocoupling products and hydrodehalogenated species can be significantly minimized. This guide provides a framework for troubleshooting and optimizing your reactions to achieve high yields of the desired cross-coupled products.

VI. References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01). Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15). Available from: [Link]

  • Sonogashira coupling - Golden. Available from: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023-10-23). Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021-02-10). Available from: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: [Link]

  • glaser coupling - Organic Chemistry Portal - Literature. Available from: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. (2023-10-22). Available from: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025-02-17). Available from: [Link]

  • Sonogashira coupling confusion: where did my reactant go? : r/chemistry - Reddit. (2018-02-28). Available from: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09). Available from: [Link]

  • Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions - ResearchGate. (2023-04-17). Available from: [Link]

  • Nitro Reduction - Common Conditions. Available from: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018-10-08). Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). Available from: [Link]

  • Probable mechanisms for Sonogashira photocatalytic coupling reactions... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Flow Chemistry: Sonogashira Coupling. Available from: [Link]

  • The Sonogashira Coupling. Available from: [Link]

  • (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. - ResearchGate. (2025-08-07). Available from: [Link]

Sources

Technical Support Center: Purification of Crude 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS 400-97-5). This versatile fluorinated building block is crucial in medicinal chemistry and materials science, but its synthesis often yields a crude mixture requiring robust purification strategies.[1] This document provides field-proven troubleshooting advice and detailed protocols to address common challenges, ensuring the isolation of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when handling the crude reaction mixture.

Q1: What are the typical impurities I should expect in my crude reaction mixture?

A: The impurity profile of this compound is highly dependent on the synthetic route, which commonly involves the diazotization of 2-nitro-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with an iodide source. Key impurities include:

  • Colored Azo Byproducts: These are often the cause of a dark brown or sludge-like appearance in the crude product.[2] They form when the diazonium salt intermediate warms and couples with itself or other electron-rich aromatic species in the mixture.[3][4] Strict temperature control (typically below 10°C) during the diazotization and subsequent reaction is critical to minimize their formation.[3]

  • Unreacted Starting Material: Residual 2-nitro-4-(trifluoromethyl)aniline may be present if the diazotization reaction did not go to completion.

  • Phenolic Impurities: If the diazonium salt reacts with water, it can generate the corresponding phenolic compound, 2-nitro-4-(trifluoromethyl)phenol.[2]

  • Other Regioisomers: Depending on the purity of the starting materials from preceding nitration or iodination steps, other isomers may be present.

Q2: My crude product is a viscous, dark brown oil or sludge, not the expected yellow solid. What went wrong?

A: This is a classic sign of diazonium salt decomposition and side-reactions. The formation of highly colored azo-coupling products and other polymeric materials leads to the observed appearance.[3][4] The primary cause is almost always a loss of temperature control during the reaction. Even brief warming of the diazonium salt solution can trigger these unwanted pathways, significantly complicating purification and reducing yield.[4] A preliminary wash of the crude sludge with cold ethanol may help remove some of these impurities before attempting more rigorous purification.[2][3]

Q3: What are the primary laboratory methods for purifying this compound?

A: For a solid organic compound like this compound, the two most effective purification techniques are recrystallization and flash column chromatography.[2] The choice between them depends on the impurity profile and the quantity of material. A preliminary workup using liquid-liquid extraction is also highly recommended to remove acidic or basic impurities before proceeding to crystallization or chromatography.[5]

Q4: What are the key physical properties of this compound that are relevant to its purification?

A: Understanding the physical properties is essential for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for PurificationSource
CAS Number 400-97-5For identification and literature search.[6]
Molecular Formula C₇H₃F₃INO₂Helps in calculating molar quantities.[7]
Molecular Weight 317.00 g/mol Essential for reaction stoichiometry and yield calculations.[7][8]
Appearance Light yellow to brown crystalline solidThe pure compound is a solid; deviation indicates impurities.[2]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and dichloromethane.Crucial for selecting solvents for recrystallization, chromatography, and extraction.[2]
Stability Light sensitive; Incompatible with strong bases and strong oxidizing agents.Dictates handling and storage conditions. Avoid exposure to light and basic conditions during purification.[9][10]

Q5: How should I properly store the purified this compound?

A: The compound is light-sensitive.[10] For optimal long-term stability, it should be stored in a dark place, such as an amber vial, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8] While room temperature storage is generally acceptable, refrigeration can further ensure its stability.[8][10]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[11]

Problem: My compound "oils out" during cooling instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute becomes supersaturated in the hot solvent at a temperature above its own melting point, or if the solvent is too nonpolar for the compound.[2] The presence of impurities can depress the melting point of the crude mixture, making this phenomenon more likely.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is reformed.

    • Add a "Good" Solvent: Introduce a small volume of a more polar co-solvent in which the compound is more soluble (e.g., a few drops of ethyl acetate into a hexane solution). This can disrupt the oiling process and promote proper crystal lattice formation.

    • Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath from a high temperature.[2] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[11]

Problem: The recrystallized product is still significantly colored.

  • Causality: Highly colored impurities, such as azo byproducts, may have similar solubility profiles to the product and are co-crystallizing with it.[2]

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[2]

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal.

    • Proceed with Cooling: Allow the filtered, hot solution to cool as usual.

    • Caution: Activated charcoal can also adsorb your desired product, leading to yield loss. Use it sparingly and only when necessary.[2]

    • Perform a Second Recrystallization: If the color persists, a second recrystallization of the once-purified material can often remove the remaining impurities.

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Common systems include ethanol, or mixtures like hexane/ethyl acetate.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is vital for forming pure, large crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the funnel or transfer them to a desiccator for complete drying.

Section 3: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[14]

Problem: I am getting poor separation between my product and an impurity.

  • Causality: The polarity of the eluent is not optimized for the separation. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values). If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf values).

  • Troubleshooting Steps:

    • TLC Analysis: Before running the column, systematically test different eluent systems using Thin Layer Chromatography (TLC). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.3.[15]

    • Use a Gradient Elution: If a single eluent system (isocratic elution) fails to provide adequate separation, use a gradient. Start with a less polar solvent system to elute the nonpolar impurities, then gradually increase the polarity of the eluent to release your more polar product from the column.[15]

Problem: My compound appears to be degrading on the column (streaking on TLC, low recovery).

  • Causality: Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds.[15] Although this compound is generally stable, certain impurities or reaction conditions might render the crude mixture sensitive.

  • Troubleshooting Steps:

    • Deactivate the Silica: Prepare the silica slurry in your chosen eluent system that also contains 1-2% triethylamine.[15][16] Let the slurry stand for about an hour before packing the column. This basic additive neutralizes the acidic sites on the silica gel.

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[16] Note that this will require re-optimization of the eluent system.

General Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil / Sludge) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Remove water-soluble salts and acidic/basic impurities TLC TLC Analysis Workup->TLC Assess purity and separation feasibility Recryst Recrystallization TLC->Recryst If major spot is product and material is solid Column Flash Column Chromatography TLC->Column If multiple, close-running spots are present Pure Pure Product (Yellow Crystalline Solid) Recryst->Pure Successful Impure Impure Solid / Oil Recryst->Impure Fails (oils out, still impure) Column->Pure Combine pure fractions and evaporate solvent Impure->Column Re-purify

Caption: Decision workflow for purifying crude this compound.

Protocol 2: General Flash Column Chromatography Workflow
  • Eluent Selection: Based on TLC analysis, prepare the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the eluent.[17] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[18] Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Carefully add this solution to the top of the column.[2] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[15]

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or regulated air line) to achieve a steady flow. Begin collecting fractions in test tubes.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link]

  • Harkins, B. (n.d.). Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. National Institutes of Health. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Chembase.cn. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available at: [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Streamline Purification of Organic Synthesis Mixture. Available at: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Available at: [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Available at: [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline... r/OrganicChemistry. Available at: [Link]

  • Sinfoo Biotech. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Institutes of Health. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Iodo-4-nitrobenzene. Available at: [Link]

  • ChemSurvival. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

Sources

Technical Support Center: Troubleshooting ¹H NMR Spectra of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the analysis of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. As researchers and drug development professionals, obtaining a pure product is paramount. The ¹H NMR spectrum is your first and most critical checkpoint for purity. However, unexpected peaks can often appear, leading to questions about the identity of impurities and the success of the synthesis.

This guide is structured to address the specific issues you may encounter when analyzing the crude product of this compound. We will move from identifying the signals of the desired product to troubleshooting common impurities, and finally, provide a validated protocol for purification. Our approach is grounded in the fundamental principles of synthetic organic chemistry and spectroscopic analysis to empower you to interpret your data with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What should the ¹H NMR spectrum of pure this compound look like?

A1: Understanding the expected spectrum is the first step in identifying what is not supposed to be there. The structure of this compound dictates a specific pattern in the aromatic region.

  • Causality: The molecule has three protons on the aromatic ring, each in a unique chemical environment due to the influence of the three different substituents.

    • The iodine atom is weakly deactivating.

    • The nitro group (-NO₂) is a strong electron-withdrawing and deactivating group.

    • The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing and deactivating[1].

  • Expected Spectrum: You should expect to see three distinct signals in the aromatic region (typically ~8.0-8.8 ppm).

    • H-3: This proton is ortho to both the -NO₂ and -CF₃ groups, making it the most deshielded. It should appear as a doublet.

    • H-5: This proton is ortho to the -I and -CF₃ groups. It will be a doublet of doublets.

    • H-6: This proton is ortho to the -I group. It will appear as a doublet.

The coupling constants (J-values) between these protons will be consistent with their positions on the ring (ortho-coupling: ~8-10 Hz; meta-coupling: ~2-3 Hz).

Q2: I have extra peaks in the aromatic region (7.5 - 8.5 ppm). What are the likely culprits?

A2: The presence of additional signals in this region almost always points to one of two issues: unreacted starting material or the formation of undesired regioisomers during the nitration step.

  • Unreacted Starting Material: The synthesis of the target molecule typically involves the nitration of 4-Iodobenzotrifluoride[2][3]. If this starting material is present, its simpler, more symmetric ¹H NMR spectrum (two doublets) will be superimposed on your product's spectrum.

  • Regioisomeric Impurities: Aromatic nitration is governed by the directing effects of the substituents already on the ring[4]. While the desired product, this compound, is often the major product, other isomers can form.

    • 1-Iodo-3-nitro-4-(trifluoromethyl)benzene: This is a common regioisomer. Its formation can be influenced by reaction conditions like temperature and the specific nitrating agent used[5]. Its ¹H NMR spectrum will have a different splitting pattern and chemical shifts compared to the desired product.

    • Dinitro compounds: Under harsh conditions, a second nitration can occur, leading to dinitro-iodobenzotrifluoride species. These are typically highly deshielded and will have signals further downfield.

Controlling the reaction temperature, typically keeping it low (e.g., 0 to 10°C), is crucial to minimize the formation of these byproducts[6][7].

Q3: My spectrum shows sharp singlets around 2.17 ppm and 7.26 ppm, and a broad singlet at 1.56 ppm. Are these related to my product?

A3: No, these are classic signs of contamination from common laboratory solvents and water. Their presence can sometimes obscure product signals, but they are easily identifiable. These tables are invaluable resources for identifying such common impurities[8][9][10][11].

  • Acetone (~2.17 ppm in CDCl₃): Often used for cleaning glassware. Even trace amounts can appear as a sharp singlet in your spectrum.

  • Residual Chloroform (7.26 ppm in CDCl₃): This is the residual, non-deuterated solvent signal from the NMR solvent itself[12]. Its position is a reliable reference point.

  • Water (~1.56 ppm in CDCl₃): A broad singlet that can shift depending on the concentration, temperature, and other substances in the sample[12]. It indicates a wet sample or solvent.

  • Grease: If you see broad, messy signals around 0.8-1.4 ppm, this is often due to vacuum grease from glassware joints.

Actionable Insight: The presence of these signals indicates a need for more rigorous drying of the product or more careful sample preparation. They do not typically interfere with purification by column chromatography.

Data Presentation: ¹H NMR Chemical Shift Reference Table

The table below summarizes the expected ¹H NMR chemical shifts for the target product and common impurities in CDCl₃. Note that actual shifts can vary slightly based on concentration and instrumentation.

Compound NameProton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
This compound H-3~8.6 - 8.8d (J ≈ 2.0 Hz)
(Target Product)H-5~8.2 - 8.4dd (J ≈ 8.5, 2.0 Hz)
H-6~8.0 - 8.2d (J ≈ 8.5 Hz)
4-Iodobenzotrifluoride H-2, H-6~7.8 - 8.0d (J ≈ 8.5 Hz)
(Starting Material)H-3, H-5~7.2 - 7.4d (J ≈ 8.5 Hz)
1-Iodo-3-nitro-4-(trifluoromethyl)benzene H-2~8.4 - 8.6d (J ≈ 2.0 Hz)
(Regioisomeric Impurity)H-5~7.9 - 8.1dd (J ≈ 8.5, 2.0 Hz)
H-6~7.6 - 7.8d (J ≈ 8.5 Hz)
Acetone -CH₃~2.17s
Water H₂O~1.56 (variable)broad s
Grease -CH₂-, -CH₃-~0.8 - 1.4broad m

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, J = coupling constant in Hz.

Troubleshooting & Purification Workflow

When faced with an impure sample, a systematic approach is necessary. The following workflow diagram illustrates the decision-making process from initial NMR analysis to selecting a purification strategy.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Action start Crude Product ¹H NMR Spectrum check_peaks Analyze Aromatic Region (7.5 - 8.8 ppm) start->check_peaks check_solvents Analyze Upfield Region (0 - 3.0 ppm) start->check_solvents aromatic_impurity Extra Aromatic Signals? check_peaks->aromatic_impurity solvent_impurity Solvent/Grease Signals? check_solvents->solvent_impurity is_sm Signals match Starting Material? aromatic_impurity->is_sm Yes is_isomer Signals suggest Regioisomer? aromatic_impurity->is_isomer Yes purify Proceed to Column Chromatography aromatic_impurity->purify No (Baseline Issues) is_solvent Sharp singlets or broad peaks present? solvent_impurity->is_solvent Yes is_sm->purify is_isomer->purify re_dry Dry Sample Thoroughly & Re-run NMR is_solvent->re_dry end_goal Pure Product purify->end_goal re_dry->start Re-analyze

Caption: Troubleshooting workflow for identifying impurities and selecting a purification method.

Experimental Protocol: Flash Column Chromatography Purification

This protocol is designed to effectively separate this compound from less polar starting material and other non-polar impurities.

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The nitro group in the product makes it significantly more polar than the starting material, allowing for efficient separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Step-by-Step Methodology:

  • Prepare the Column (Slurry Method):

    • Choose a column with an appropriate diameter based on the amount of crude product (e.g., 2-4 cm diameter for 100-1000 mg of material).

    • In a beaker, create a slurry of silica gel in 100% Hexanes. The consistency should be like a thin milkshake.

    • Secure the column vertically. With the stopcock closed, add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to pack the silica bed evenly. Do not let the silica run dry.

    • Add a protective layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or toluene.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

  • Elute the Column:

    • Begin eluting with 100% Hexanes. This will wash out very non-polar impurities like grease.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 100% Hexanes (2 column volumes)

      • 2% EtOAc in Hexanes (4-5 column volumes)

      • 5% EtOAc in Hexanes (until the product is fully eluted)

    • The less polar starting material (4-Iodobenzotrifluoride) will elute before the more polar desired product.

  • Monitor the Separation:

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

    • Spot every few fractions on a TLC plate and develop it in a solvent system that gives good separation (e.g., 10% EtOAc/Hexanes).

    • Visualize the spots under a UV lamp. The desired product should have a lower Rf value than the starting material.

  • Combine and Concentrate:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product with a final ¹H NMR spectrum.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • LookChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • University of Washington. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • University of Sheffield. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • KGROUP. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline... Available at: [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Available at: [Link]

  • Wikipedia. (n.d.). Nitration. Available at: [Link]

  • Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • GSRS. (n.d.). 4-IODOBENZOTRIFLUORIDE. Available at: [Link]

  • Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

Sources

Technical Support Center: Troubleshooting Low Conversion in Heck Coupling with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Heck-Mizoroki coupling reaction, specifically addressing challenges encountered with the highly electron-deficient substrate, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals who are experiencing low conversion rates, catalyst decomposition, or other issues with this specific transformation. Our approach is rooted in mechanistic understanding to provide actionable, field-proven solutions.

Introduction: The Challenge of a "Cold" Aryl Halide

The Heck reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[1][2][3] However, the substrate this compound presents a unique set of challenges. While the carbon-iodine bond is typically the most reactive in the oxidative addition step (I > OTf > Br >> Cl), the powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly alter the electronic landscape of the aryl ring.[4][5]

This extreme electron deficiency can paradoxically accelerate the initial oxidative addition of the Pd(0) catalyst into the C-I bond. However, it can simultaneously disfavor subsequent steps in the catalytic cycle, such as migratory insertion or reductive elimination, and can make the organopalladium intermediates susceptible to undesired side reactions or decomposition. This guide will walk you through diagnosing and solving these specific issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?

This is the most common issue. Before delving into complex mechanistic problems, it's crucial to rule out fundamental experimental errors.

Answer:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Any exposure to air can lead to oxidation and the formation of inactive palladium oxides, often visible as a black precipitate (palladium black).[6]

    • Troubleshooting Step: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenck techniques or a glovebox. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended over sparging for high-purity applications).

  • Reagent Purity and Quality:

    • Aryl Iodide: Ensure your this compound is pure. Impurities can poison the catalyst. If necessary, recrystallize or filter through a short plug of silica gel.

    • Alkene: Your alkene partner must be free of peroxides or inhibitors, which are common in commercially available alkenes like styrene or acrylates. Pass the alkene through a short column of basic alumina immediately before use.

    • Base: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[4][7] If using an amine base like triethylamine (Et₃N), ensure it is fresh and distilled.[6] Inorganic bases like potassium carbonate (K₂CO₃) should be finely ground and dried in an oven before use.

    • Solvent: Use anhydrous, degassed solvents. Polar aprotic solvents like DMF, DMAc, or NMP are common choices for Heck reactions.[5][8]

  • Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[9]

    • Troubleshooting Step: Monitor the internal reaction temperature accurately. If you observe significant palladium black formation early on, consider lowering the temperature. A reaction that is sluggish at 80 °C might proceed cleanly, albeit slower, at 60 °C.

Q2: I'm observing a lot of black precipitate (Palladium Black) early in the reaction. What's causing this and how do I stop it?

The formation of palladium black is a visual indicator of catalyst death. It means the catalytically active, soluble Pd(0) species has aggregated into inactive, bulk palladium metal.[9]

Answer:

This is a critical issue, particularly with electron-deficient aryl halides. The highly electrophilic Pd(II) intermediate formed after oxidative addition can be unstable. Furthermore, if the subsequent steps (like alkene insertion) are slow, the Pd(0) catalyst may have a longer "lifetime" in solution before reacting, increasing its chance of aggregation.

  • Ligand Choice is Key: The ligand stabilizes the palladium center, preventing aggregation and modulating its reactivity.[5]

    • For Electron-Deficient Systems: While standard triphenylphosphine (PPh₃) can work, it can sometimes be insufficient.[10] Bulky, electron-rich phosphine ligands are often superior. They form more stable complexes with palladium and can accelerate the reductive elimination step.

    • Troubleshooting Step: Screen a set of ligands. Excellent candidates include tri(tert-butyl)phosphine (P(tBu)₃) or bulky biaryl phosphines like XPhos or SPhos. N-Heterocyclic Carbenes (NHCs) are also powerful ligands for stabilizing palladium catalysts in challenging couplings.[11][12]

  • Catalyst Precursor: The choice of palladium source matters.

    • Pd(OAc)₂: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8][13] This gradual formation can sometimes lead to a more stable catalytic system than starting directly with a Pd(0) source.

    • Pd₂(dba)₃: This is a Pd(0) source and is often used with a separate ligand. Ensure it is high quality, as dba (dibenzylideneacetone) can degrade over time.

  • Concentration: Very dilute reactions can sometimes favor catalyst decomposition over the desired bimolecular coupling.

    • Troubleshooting Step: If your reaction is very dilute (<0.1 M), try increasing the concentration.

ParameterRecommendation for Preventing Pd BlackRationale
Ligand Screen bulky, electron-rich phosphines (e.g., P(tBu)₃, XPhos) or NHCs.Forms more stable Pd-L complexes, preventing aggregation and often accelerating key catalytic steps.
Pd Source Try Pd(OAc)₂ (in situ reduction) vs. Pd₂(dba)₃ (direct Pd(0)).In situ generation can lead to a more controlled and stable active catalyst concentration.
Temperature Start at a lower temperature (e.g., 60-80 °C) and only increase if necessary.Decomposition pathways are highly temperature-dependent.[9]
Additives Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can sometimes help, especially with inorganic bases.Can improve solubility and stabilize charged intermediates in the catalytic cycle.
Q3: Which base and solvent combination is optimal for coupling with this compound?

The base and solvent are not passive bystanders; they actively participate in the catalytic cycle and influence the stability of intermediates.

Answer:

  • Base Selection: The base's primary role is to neutralize the HX (in this case, HI) generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst.[4][7]

    • Organic Bases (e.g., Et₃N, DIPEA): These are common but can sometimes act as ligands or undergo side reactions at high temperatures. Triethylamine is a standard choice.[6]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are often more robust at higher temperatures.[6] For a substrate with acidic protons or sensitive functional groups, a weaker base like sodium acetate (NaOAc) might be preferable.[10] For difficult couplings, a stronger base like potassium carbonate may be required.

    • Recommendation: Start with a moderately strong organic base like Et₃N (1.5-2.0 equivalents). If issues persist or high temperatures are needed, switch to a robust inorganic base like finely powdered K₂CO₃ (2.0-3.0 equivalents).

  • Solvent Selection: The solvent must solubilize all components and remain stable at the reaction temperature.

    • Polar Aprotic Solvents: DMF, DMAc, NMP, and acetonitrile (MeCN) are the most common and effective solvents for Heck reactions.[5][8] They can help stabilize the charged intermediates in the catalytic cycle.

    • Recommendation: DMF is an excellent starting point. If higher temperatures are required (>150 °C), switch to a higher-boiling solvent like DMAc or NMP.

Visualizing the Process

The Heck Catalytic Cycle

The following diagram illustrates the fundamental steps of the Mizoroki-Heck reaction. Low conversion often results from a bottleneck at one of these stages.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar-Pd(II)-I) pd0->oxidative_add + Ar-I decomp Decomposition (Palladium Black) pd0->decomp Heat, O₂, Poor Ligand insertion Migratory Insertion (Alkene Coordination & Insertion) oxidative_add->insertion + Alkene oxidative_add->decomp Instability elimination β-Hydride Elimination insertion->elimination product_complex Product Complex [HPd(II)L₂(I)] elimination->product_complex + Product product_complex->pd0 + Base - Base-HI

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow start Low Conversion Observed check_basics Q1: Check Basics (Inertness, Purity, Temp) start->check_basics basics_ok Basics OK? check_basics->basics_ok basics_ok->check_basics No (Re-purify/Re-setup) pd_black Q2: Pd Black Observed? basics_ok->pd_black Yes optimize_catalyst Optimize Catalyst System - Screen Ligands (P(tBu)₃, XPhos) - Change Pd Precursor (Pd(OAc)₂) - Lower Temperature pd_black->optimize_catalyst Yes no_pd_black Reaction is Clean but Stalled pd_black->no_pd_black No end_success Conversion Improved optimize_catalyst->end_success optimize_conditions Q3: Optimize Conditions - Screen Bases (K₂CO₃, NaOAc) - Screen Solvents (DMF, DMAc) - Increase Concentration no_pd_black->optimize_conditions optimize_conditions->end_success end_fail Still Low Conversion (Consult Specialist)

Caption: A logical workflow for troubleshooting low conversion.

Recommended Starting Protocol

This protocol is a robust starting point for the Heck coupling of this compound with a generic alkene like an acrylate or styrene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Tri(tert-butyl)phosphine (P(tBu)₃) as a 0.5 M solution in toluene (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (to make a 0.2 M solution with respect to the aryl iodide)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe, followed by the alkene.

  • Catalyst Preparation (Pre-mixing): In a separate, small, dry vial under inert gas, add the required amount of Pd(OAc)₂. Add the P(tBu)₃ solution. The mixture may change color. Allow this to pre-mix for 5-10 minutes.

  • Initiation: Add the pre-mixed catalyst solution to the main reaction flask via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by taking small aliquots (under inert gas) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

This structured approach, combining a robust starting protocol with a logical troubleshooting guide, will empower you to overcome the specific challenges associated with this demanding Heck coupling reaction.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENixavHwAYWlxnfBu4J6x_uAyXnIhML1FMw4NjrfJAp-m6L7hQOsGbukbz8VjE4oVG_ev7ROQUJ7ILTrUj8bA8LlGoHe9IS_EchCj8RvsUT8ik3gvKXCCVlfROVuqlGpGymaljctJQ8aeeIbaJBZW2YDyIojfe1x1Am2w6exE=]([Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving the sterically challenging substrate, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Understanding the Challenges: A Molecular Perspective

This compound is a valuable building block, but its reactivity is significantly influenced by the steric and electronic nature of its substituents. The bulky iodine atom, coupled with the adjacent, sterically demanding and strongly electron-withdrawing nitro group, creates a crowded environment around the reactive C-I bond. This "steric hindrance" can impede the approach of reagents and catalysts, leading to sluggish or failed reactions.[1][2][3][4]

The trifluoromethyl group, while not directly adjacent to the reaction center, exerts a powerful electron-withdrawing effect, which can influence the electronic properties of the aromatic ring and the stability of reaction intermediates.[5][6][7][8][9] The nitro group also strongly activates the aromatic ring towards nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.[10][11][12][13][14]

This guide will provide strategies to mitigate these effects in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard Suzuki-Miyaura coupling reactions with this compound failing or giving low yields?

A1: The primary culprit is the significant steric hindrance around the iodine atom, caused by the ortho-nitro group. This steric congestion can inhibit the crucial transmetalation step in the catalytic cycle.[15][16] Standard palladium catalysts and ligands, such as those based on triphenylphosphine, are often not bulky enough to overcome this hurdle.

Q2: How does the nitro group affect the reactivity of the C-I bond?

A2: The nitro group has a dual role. Its electron-withdrawing nature activates the aryl halide towards oxidative addition to the palladium catalyst. However, its physical size presents a significant steric barrier.[12][13] In some cases, the strong electron-withdrawing properties can also make the resulting organopalladium intermediate more susceptible to side reactions.

Q3: Can I use Buchwald-Hartwig amination with this substrate?

A3: Yes, but with careful selection of catalyst and conditions. The steric hindrance will again be a major factor. The use of bulky, electron-rich phosphine ligands is essential to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[17][18][19][20][21]

Q4: Is Sonogashira coupling a viable option for introducing an alkyne?

A4: Sonogashira coupling can be challenging with this substrate due to steric hindrance. The approach of the copper acetylide to the palladium center can be impeded.[22][23][24][25][26] Copper-free Sonogashira protocols or the use of more reactive alkynes might be necessary.

Q5: Are Ullmann-type couplings a suitable alternative?

A5: Classical Ullmann conditions often require high temperatures, which might not be compatible with the nitro and trifluoromethyl groups. However, modern, milder, ligand-accelerated Ullmann-type couplings could be effective, particularly for forming C-O and C-N bonds.[27][28][29][30][31]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material is recovered.

  • Formation of homocoupled boronic acid product.

  • Trace amounts of the desired product.

Troubleshooting Workflow:

start Low/No Suzuki Yield ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. start->ligand catalyst Change Palladium Source: - Use a pre-formed catalyst (e.g., G3 or G4 palladacycles). - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). ligand->catalyst base Modify Base: - Switch to a stronger, non-nucleophilic base (e.g., CsF, K3PO4, Cs2CO3). catalyst->base solvent Adjust Solvent: - Use a higher-boiling aprotic solvent (e.g., dioxane, toluene, DMF). base->solvent temp Increase Temperature: - Cautiously increase reaction temperature to improve kinetics. solvent->temp boronic Boronic Acid/Ester Choice: - Use a more reactive boronic ester (e.g., MIDA or pinacol esters). - Use a slight excess of the boronic acid/ester. temp->boronic result Improved Yield boronic->result

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Optimized Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add a degassed aprotic solvent (e.g., dioxane or toluene) and a strong, non-nucleophilic base (e.g., K₃PO₄, 2-3 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky ligands promote reductive elimination and stabilize the active catalyst.[32][33][34][35][36]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsFStronger bases can facilitate the transmetalation step.[37]
Solvent Toluene, THFDioxane, DMFHigher boiling points allow for increased reaction temperatures.
Temperature 80-90 °C100-120 °COvercomes the higher activation energy due to steric hindrance.
Issue 2: Unsuccessful Buchwald-Hartwig Amination

Symptoms:

  • Recovery of the aryl iodide.

  • Decomposition of the amine.

  • Formation of hydrodehalogenated arene.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination ligand Select Appropriate Ligand: - Use highly hindered biaryl phosphine ligands (e.g., BrettPhos, AdBrettPhos). - For primary amines, consider Josiphos-type ligands. start->ligand base Choose a Suitable Base: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K3PO4). - The choice of base can be critical and may require screening. ligand->base precatalyst Utilize a Pre-catalyst: - Employ air-stable Pd pre-catalysts (e.g., BrettPhos Palladacycle) to ensure efficient generation of the active Pd(0) species. base->precatalyst temp Optimize Temperature: - Start at a moderate temperature (e.g., 80 °C) and increase if necessary. High temperatures can lead to side reactions. precatalyst->temp result Successful C-N Coupling temp->result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for Optimized Buchwald-Hartwig Amination:

  • Reagent Preparation: In a glovebox, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), a suitable hindered phosphine ligand (e.g., BrettPhos, 2-5 mol%), a palladium pre-catalyst (e.g., BrettPhos Palladacycle, 1-3 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv) in a reaction tube.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via flash chromatography.

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Ligand BINAP, dppfBrettPhos, RuPhosVery bulky ligands are necessary to facilitate the C-N reductive elimination from the sterically crowded metal center.[17][20]
Base K₂CO₃NaOtBu, LiHMDSA strong base is required to deprotonate the amine and form the active palladium-amido complex.[20]
Catalyst Pd(OAc)₂/Pd₂(dba)₃Palladacycle Pre-catalystsPre-catalysts ensure reliable formation of the active catalytic species.

References

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Article.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Omega. [Link]

  • Aryl Halides. (2021). Chemistry LibreTexts. [Link]

  • Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. (2016). ResearchGate. [Link]

  • A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Nature Portfolio. [Link]

  • Effect of Electron Withdrawing Substituents on the Reactivity of Haloarenes. (2019). YouTube. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2018). NIH. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). PMC - NIH. [Link]

  • The influence of the nitro-group on the reactivity of aromatic halogens. Part I. (1951). Journal of the Chemical Society (Resumed). [Link]

  • The influence of the nitro-group on the reactivity of aromatic halogens. Part II. (1954). Journal of the Chemical Society (Resumed). [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2009). ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2014). ResearchGate. [Link]

  • Assertion : The presence of nitro group facilitates nucleophilic substiution reactions in aryl halides. Reason. (n.d.). Allen. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (2011). PMC - NIH. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2008). PMC - NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2006). ResearchGate. [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. [Link]

  • The Sonogashira Coupling. (n.d.). Unknown Source.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Unknown Source.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction. (2016). YouTube. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). PMC - NIH. [Link]

  • Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-[5][15][32]triazolo[1,5-a]pyrimidine derivatives. (2021). ResearchGate. [Link]

  • Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]

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Technical Support Center: Catalyst Poisoning Issues with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in catalytic reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and reaction inhibition. Given its unique trifunctional structure—containing an iodo group, a nitro group, and a trifluoromethyl group—this substrate presents specific challenges in transition-metal-catalyzed reactions, particularly those involving palladium catalysts. This guide is designed to help you diagnose, mitigate, and resolve these issues to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in catalytic coupling and reduction reactions.

FAQ 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails completely. What are the likely causes?

Several factors originating from the substrate itself can lead to poor reaction outcomes.

  • Iodide Poisoning: The C-I bond is highly reactive and readily undergoes oxidative addition. However, the resulting iodide anion (I⁻) can act as a potent poison for palladium catalysts. Iodide is a soft ligand that can form strong bonds with soft metal centers like palladium, leading to the formation of inactive or less active catalyst species, such as bridged palladium dimers.[1] This is particularly problematic in reactions sensitive to catalyst electronics, like Buchwald-Hartwig aminations.[1]

  • Nitro Group Interference: Nitro groups are strong electron-withdrawing groups and are known catalyst poisons.[2] They can adsorb strongly onto the catalyst's metal surface, blocking active sites necessary for the catalytic cycle.[2][3] This competitive binding can significantly reduce reaction rates.

  • Substrate Purity: Impurities from the synthesis of this compound can be detrimental. Residual reagents like unreacted nitroaniline precursors or byproducts from diazotization can contain nitrogen or sulfur compounds that poison the catalyst.[4][5]

FAQ 2: I am attempting to reduce the nitro group, but I'm observing significant dehalogenation (loss of the iodo group). Why is this happening and how can I stop it?

This is a classic chemoselectivity challenge. The C-I bond is susceptible to reductive cleavage (hydrodehalogenation), especially under hydrogenation conditions.

  • Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are often too reactive and can promote both nitro reduction and dehalogenation.[6] The product aniline can also accelerate dehalogenation.[6][7]

  • Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times increase the likelihood of the undesired dehalogenation side reaction.[7][8]

FAQ 3: Does the trifluoromethyl (-CF₃) group affect the catalysis?

Yes, the -CF₃ group has a significant electronic impact.

  • Electron-Withdrawing Nature: The -CF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aryl iodide.[9] While this can sometimes facilitate the initial oxidative addition step in cross-coupling reactions, it can also make subsequent steps, like reductive elimination, more challenging.[10]

  • Steric Hindrance: While not exceptionally large, the -CF₃ group does contribute to steric bulk, which can influence ligand-catalyst interactions and the approach of coupling partners.

FAQ 4: My reaction starts well but then stops before completion. What does this indicate?

This symptom strongly suggests progressive catalyst deactivation. The initial turnover occurs with the active catalyst, but as byproducts or the substrate itself interact with the catalyst over time, it becomes poisoned and the reaction halts. This can be due to the slow formation of inactive palladium-iodide complexes or the gradual adsorption of the nitro-containing substrate/product onto the active sites.[1][2]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental failures.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

If you are experiencing poor performance in reactions like Suzuki, Heck, or Sonogashira coupling, follow this troubleshooting workflow.

Troubleshooting Workflow: Cross-Coupling Reactions

G start Low/No Yield in Cross-Coupling purity Step 1: Verify Substrate Purity start->purity purity_q Is substrate >98% pure? (Check by NMR, GC-MS) purity->purity_q catalyst Step 2: Re-evaluate Catalyst System catalyst_q Using standard Pd(PPh₃)₄? catalyst->catalyst_q conditions Step 3: Optimize Reaction Conditions conditions_q Are conditions standard? conditions->conditions_q purity_q->catalyst Yes purify Action: Purify substrate (Recrystallization, Chromatography) purity_q->purify No purify->purity catalyst_q->conditions No ligand Action: Switch to bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) or NHC ligands. catalyst_q->ligand Yes ligand->catalyst optimize Action: Screen bases (K₃PO₄, Cs₂CO₃), solvents (Toluene, Dioxane), and temperature. Ensure rigorous degassing. conditions_q->optimize Yes

Caption: Troubleshooting Decision Tree for Cross-Coupling.

Detailed Corrective Actions:
  • Verify Substrate Purity:

    • Problem: Commercial this compound may contain impurities from its synthesis that are potent catalyst poisons.[11]

    • Solution: Before use, analyze the substrate using ¹H NMR, GC-MS, or HPLC. If significant impurities are detected, purify the material.

    • Protocol: See Experimental Protocol 1: Substrate Purification via Recrystallization.

  • Re-evaluate Catalyst and Ligand System:

    • Problem: Standard, less robust catalysts like Pd(PPh₃)₄ may be easily poisoned by the iodide or nitro groups.[12] The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction steps.[13]

    • Solution: For challenging substrates, employ catalyst systems known for their high stability and activity. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) or N-Heterocyclic Carbene (NHC) ligands can protect the palladium center and promote the difficult oxidative addition step.[12]

    • Recommendation: Screen a panel of modern ligands (e.g., SPhos, XPhos, RuPhos) and palladium pre-catalysts (e.g., G3 or G4 palladacycles).

  • Optimize Reaction Conditions:

    • Problem: The choice of base and solvent can dramatically affect reaction outcome. An inappropriate base may not be strong or soluble enough to facilitate the crucial transmetalation step.[13] Oxygen is a known enemy of Pd(0) catalysts.[14]

    • Solution:

      • Base: Screen stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]

      • Solvent: Use anhydrous aprotic polar solvents like dioxane, toluene, or DMF.

      • Degassing: Ensure the reaction mixture is rigorously deoxygenated by performing several vacuum/inert gas (Argon or Nitrogen) backfill cycles.[12]

Issue 2: Poor Chemoselectivity in Nitro Group Reduction

When targeting the reduction of the nitro group to an amine, preventing the competitive hydrodehalogenation of the iodo group is paramount.

Troubleshooting Workflow: Selective Nitro Reduction

G start Dehalogenation During Nitro Reduction catalyst Step 1: Change Catalyst System start->catalyst catalyst_q Using standard Pd/C or Raney-Ni? catalyst->catalyst_q reductant Step 2: Modify Reductant & Conditions reductant_q Using high H₂ pressure? reductant->reductant_q catalyst_q->reductant No catalyst_mod Action: Use modified or alternative catalysts. - Pt/C with inhibitors (quinoline, sulfur). - Transfer hydrogenation (e.g., Pd/C with hydrazine). - Non-noble metal catalysts (e.g., specific Fe or Mn complexes). catalyst_q->catalyst_mod Yes catalyst_mod->catalyst reductant_mod Action: Lower H₂ pressure. Lower reaction temperature. Monitor reaction closely to avoid over-reduction. reductant_q->reductant_mod Yes

Caption: Troubleshooting Decision Tree for Nitro Reduction.

Detailed Corrective Actions:
  • Select a More Chemoselective Catalyst:

    • Problem: Highly active hydrogenation catalysts readily cleave the weak C-I bond.[7]

    • Solution:

      • Poisoned Catalysts: Intentionally "poisoning" a catalyst can improve selectivity. The Lindlar catalyst (Pd on CaCO₃, poisoned with lead acetate) or Rosenmund catalyst (Pd on BaSO₄, poisoned with quinoline/sulfur) are classic examples where activity is attenuated to prevent over-reduction.[2]

      • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a Pd/C catalyst can be much milder and more selective than using H₂ gas.[6]

      • Alternative Metals: Explore catalysts based on other metals. For instance, certain iron or manganese complexes have shown high chemoselectivity for nitro group reduction in the presence of sensitive functional groups.[15][16]

  • Modify Reaction Conditions:

    • Problem: Aggressive conditions favor side reactions.

    • Solution:

      • Temperature and Pressure: Perform the reaction at the lowest temperature and hydrogen pressure that still allows for a reasonable reaction rate.

      • Monitoring: Carefully monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the product aniline from undergoing further dehalogenation.[8]

Section 3: Experimental Protocols

Experimental Protocol 1: Substrate Purification via Recrystallization

Objective: To remove polar impurities from commercial this compound.

ParameterValue
Solvent System Ethanol/Water or Hexanes/Ethyl Acetate
Temperature Dissolve at boiling point of solvent
Cooling Slow cooling to room temp, then 0-5 °C

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (or ethyl acetate) required to fully dissolve the solid at the solvent's boiling point.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution hot-filtered.

  • Slowly add hot water (or hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol (or ethyl acetate) to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[11]

  • Dry the purified crystals under vacuum. Verify purity (>98%) by NMR and/or GC-MS before use.

Experimental Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

Objective: To provide a reliable starting point for the cross-coupling of this compound.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the purified this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[12]

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add these to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? [Online Forum Post]. Available at: [Link]

  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • Li, J., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]

  • H²-Trillium. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. [Online Forum Post]. Available at: [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Catalysis for Fluorination and Trifluoromethylation. Available at: [Link]

  • National Institutes of Health (NIH). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Google Patents. US3959382A - Method for reactivating palladium catalysts.
  • Springer Nature Research Communities. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Available at: [Link]

  • ResearchGate. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Available at: [Link]

  • ResearchGate. (2022). Final Analysis: Sulfur as a Catalyst Poison. Available at: [Link]

  • ResearchGate. (2017). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Available at: [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • ACS Publications. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Available at: [Link]

  • National Institutes of Health (NIH). (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Heriot-Watt Research Portal. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Available at: [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Available at: [Link]

  • Sinfoo Biotech. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • ResearchGate. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Available at: [Link]

  • PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. Available at: [Link]

  • Wikipedia. Trifluoromethylation. Available at: [Link]

  • Libra ETD. (2022). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. Available at: [Link]

  • MDPI. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of their synthetic transformations. Here, we will delve into the nuanced interplay of electronic and steric effects that govern the outcome of reactions with this versatile yet challenging substrate. We will explore key reaction classes, provide actionable troubleshooting advice, and present detailed protocols to enhance your experimental success.

Understanding the Substrate: Electronic and Steric Landscape

This compound is a highly functionalized aromatic ring, presenting multiple reactive sites. The regiochemical outcome of any reaction is dictated by the powerful electronic and steric influences of its substituents.

  • Electronic Effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups (EWGs).[1][2] They deactivate the benzene ring towards electrophilic aromatic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr).[3][4] Their deactivating nature arises from pulling electron density out of the aromatic system.[2] In SNAr reactions, these groups stabilize the negatively charged Meisenheimer intermediate, which is crucial for the reaction to proceed.[3] The stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack.[3][4]

  • Steric Effects : The iodine atom is large, and the nitro group is also sterically demanding. These factors can hinder the approach of reagents to adjacent positions, influencing which site is more accessible for reaction.[5]

Navigating Reaction Types: A Guide to Regioselectivity

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of functionalizing this substrate. The primary competition is between the displacement of the iodo group at C-1 and a potential (though less likely) reaction at other positions.

Controlling Factors:

  • Leaving Group Ability : Iodide is a good leaving group. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[4] The high electronegativity of fluorine, for instance, can accelerate the reaction by making the attached carbon more electrophilic, even though fluoride is a poor leaving group.[4][6]

  • Activation by EWGs : The nitro group at C-2 and the trifluoromethyl group at C-4 both activate the ring for nucleophilic attack. The nitro group, being ortho to the iodine, and the trifluoromethyl group, being para, work in concert to stabilize the Meisenheimer complex formed upon nucleophilic attack at C-1.[3]

Frequently Asked Questions (FAQs): SNAr Reactions

Q: I am observing low reactivity in my SNAr reaction. What can I do?

A: Low reactivity can stem from several factors. First, ensure your nucleophile is sufficiently strong. If possible, consider using a stronger nucleophile or a base to generate a more potent anionic nucleophile in situ. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more reactive. Finally, increasing the reaction temperature can often overcome activation energy barriers.[7]

Q: How can I minimize side reactions?

A: Side reactions in SNAr can include reaction at other positions or degradation of the starting material or product. To minimize these, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8] The careful, slow addition of the nucleophile can sometimes help to control the reaction and reduce the formation of byproducts.[9] Monitoring the reaction by TLC or LC-MS will help you determine the optimal reaction time to maximize product formation and minimize degradation.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination offer powerful methods for C-C and C-N bond formation. The regioselectivity in these reactions is primarily dictated by the relative reactivity of the C-I bond.

a) Suzuki Coupling

The Suzuki coupling involves the reaction of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Troubleshooting Guide: Suzuki Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents, presence of oxygen.Ensure reagents, especially the boronic acid, are pure. Degas the reaction mixture thoroughly and maintain an inert atmosphere.[8] Consider using a more active palladium precatalyst or a different ligand.
Homocoupling of Boronic Acid Presence of oxygen, inappropriate base or temperature.Thoroughly degas the reaction.[8] A slight excess of the aryl iodide can sometimes suppress homocoupling. Lowering the reaction temperature may also be beneficial.[8]
Poor Regioselectivity (if other reactive sites exist) Inappropriate ligand or reaction conditions.The choice of a bulky, electron-rich phosphine ligand can often enhance selectivity for the more accessible C-I bond.[10] Screening different solvents and bases is also recommended.
b) Sonogashira Coupling

The Sonogashira coupling pairs the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]

Key Considerations for Regioselectivity:

  • Reactivity of the C-I bond : The C-I bond is the primary site for oxidative addition to the palladium(0) catalyst. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the electrophilicity of the C-1 position, making it highly susceptible to oxidative addition.[12]

  • Steric Hindrance : The bulky iodine atom and the adjacent nitro group can influence the approach of the palladium catalyst. However, the electronic activation at C-1 generally dominates.

Experimental Protocol: Regioselective Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add anhydrous, degassed triethylamine as the solvent.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

c) Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.[13][14]

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Catalyst deactivation, weak base, insufficient temperature.Use a robust, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) to protect the palladium center.[10] Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often necessary.[10] Ensure the reaction is heated sufficiently (typically 80-120 °C).
Side Product Formation Reaction with the nitro group.While the C-I bond is the primary reactive site, highly nucleophilic amines under harsh conditions could potentially interact with the nitro group. Using milder conditions (lower temperature, weaker base if possible) and carefully selecting the amine nucleophile can mitigate this. The use of bulky ligands can also sterically disfavor interaction with the nitro group.[10]
Catalyst Poisoning While not common with this substrate, impurities in the amine or solvent can poison the catalyst.Use freshly distilled or purified amines and anhydrous, degassed solvents.[10]
Visualizing Reaction Pathways

To better understand the factors influencing regioselectivity, consider the following workflow for reaction optimization.

Caption: A general workflow for optimizing regioselective reactions.

The following diagram illustrates the key electronic effects that direct nucleophilic attack in SNAr reactions.

Sources

troubleshooting failed Buchwald-Hartwig amination of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Introduction for the Researcher

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging C–N bonds.[1] However, its application to highly functionalized, electron-deficient, and sterically hindered substrates like 1-iodo-2-nitro-4-(trifluoromethyl)benzene presents a unique set of challenges. This molecule's electronic profile—driven by the potent withdrawing effects of the nitro and trifluoromethyl groups—and the steric bulk of the ortho-nitro group can significantly impede the catalytic cycle, leading to common issues such as low conversion, catalyst deactivation, and complex side reactions.

This guide is structured as a direct, problem-oriented resource to help you navigate these specific challenges. We will move from diagnosing common failure modes to providing actionable, step-by-step protocols and rationale grounded in reaction mechanism principles.

Troubleshooting Guide: Common Failure Modes & Solutions

Q1: My reaction shows no conversion, or the starting material is recovered unchanged. What are the likely causes and solutions?

This is the most common failure mode and typically points to an issue with the generation or stability of the active Pd(0) catalyst. The substrate's ortho-nitro group is a prime suspect for catalyst inhibition or deactivation.

Primary Cause: Catalyst System Inefficiency or Deactivation

The electron-rich, sterically hindered phosphine ligands essential for the Buchwald-Hartwig reaction are susceptible to oxidation. More critically, the nitro group on your substrate can act as an oxidant or a competing ligand for the palladium center, effectively poisoning the catalyst before the C-I bond can be activated. Using palladium sources like Pd(OAc)₂ can be unreliable as they require in situ reduction to the active Pd(0) state, a step which may be failing.[2][3]

Recommended Solution: Employ a Robust, Well-Defined Palladium Pre-catalyst

Modern palladium pre-catalysts are designed for high stability and to ensure efficient, clean generation of the active LPd(0) species. They are generally superior to catalyst systems generated in situ.

dot

Caption: Initial troubleshooting workflow for no conversion.

Experimental Protocol 1: Baseline Reaction with a G3 Pre-catalyst

  • Glovebox Setup: Add this compound (1.0 equiv), the desired amine (1.2 equiv), XPhos Pd G3 (2 mol %), and potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.1 M concentration of the aryl iodide).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Take an aliquot (under inert atmosphere if possible), quench with ethyl acetate, filter through a small plug of silica, and analyze by LCMS and ¹H NMR to determine conversion.

Q2: I'm observing a significant amount of a hydrodehalogenated byproduct, 2-nitro-4-(trifluoromethyl)benzene. How can I suppress this?

Hydrodehalogenation is a common side reaction where the iodide is replaced by a hydrogen atom. It competes directly with the desired C-N bond formation and arises from catalytically active palladium-hydride (Pd-H) species.[1][4]

Primary Cause: Formation of Palladium-Hydride Intermediates

Pd-H species can form from several sources, including trace water, the amine coupling partner, or via β-hydride elimination from certain amine substrates. These intermediates can reductively eliminate with the aryl halide faster than the amination pathway proceeds.

Recommended Solutions:

  • Ensure Rigorously Anhydrous Conditions: Moisture is a common source of protons that can lead to Pd-H formation. Ensure solvents are passed through a purification system or distilled from an appropriate drying agent. Dry the base (K₃PO₄ or Cs₂CO₃) in a vacuum oven before use.

  • Optimize the Ligand: Use a sterically bulky biarylphosphine ligand like BrettPhos . Its structure is known to promote the desired C-N reductive elimination, making it kinetically more favorable than the undesired C-H reductive elimination from any Pd-H species formed.[5][6]

  • Screen the Base: While strong bases like NaOtBu can accelerate the reaction, they can also promote side reactions. A weaker inorganic base like cesium carbonate (Cs₂CO₃) is often effective for electron-deficient substrates and can minimize hydrodehalogenation.[7]

Table 1: Condition Screening for Suppressing Hydrodehalogenation

ParameterCondition A (Baseline)Condition B (Ligand Screen)Condition C (Base Screen)
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / BrettPhos Pd₂(dba)₃ / XPhos
Palladium Source 1 mol% Pd₂(dba)₃1 mol% Pd₂(dba)₃1 mol% Pd₂(dba)₃
Ligand 2.2 mol% XPhos2.2 mol% BrettPhos2.2 mol% XPhos
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene, 110 °CToluene, 110 °C1,4-Dioxane, 100 °C
Expected Outcome Baseline resultImproved selectivity for aminationMilder conditions, potentially cleaner
Q3: My reaction is messy, with multiple unidentified products by LCMS. What side reactions are specific to my nitro-containing substrate?

A complex product mixture with this substrate almost certainly involves the nitro group. The conditions of a Buchwald-Hartwig reaction—electron-rich phosphines and a basic environment—are inherently reducing.

Primary Cause: In Situ Reduction of the Nitro Group

The phosphine ligand itself can act as a stoichiometric reductant for the nitro group, leading to a cascade of potential byproducts such as nitrosoarenes, azo-compounds, or even the corresponding aniline.[8] If the nitro group is fully reduced to an amine, this newly formed aniline can compete with your desired amine nucleophile, leading to undesired diarylamine products.[9]

dot

Side_Reactions Potential Side Reactions of the Nitro Group Substrate Ar-NO₂ (Starting Material) Catalyst [Pd(0)], Ligand, Base Substrate->Catalyst Desired Desired Product (C-N Coupling) Reduced_Intermediates Reduced Intermediates (Nitroso, Azo, etc.) Reduced_Amine Reduced Amine (Ar-NH₂) Reduced_Intermediates->Reduced_Amine Further Reduction Dimer Symmetrical Dimer (Ar-NH-Ar) Reduced_Amine->Dimer Competing Coupling Catalyst->Desired Amination Catalyst->Reduced_Intermediates Reduction

Caption: Competing reaction pathways for the nitroaryl halide.

Recommended Solutions:

  • Lower the Reaction Temperature: Decomposition and side reactions are often more sensitive to temperature than the desired coupling. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Use a Weaker Base: As mentioned previously, switching from a strong alkoxide base to K₃PO₄ or Cs₂CO₃ can dramatically clean up the reaction profile by creating a less reducing environment.[7]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Frequently Asked Questions (FAQs)

FAQ 1: Which catalyst and ligand system is the best starting point for this specific substrate?

For a highly electron-deficient and sterically hindered aryl iodide, a robust, electron-rich, and bulky biarylphosphine ligand is critical. XPhos is an excellent general-purpose ligand for such challenging couplings.[10] Starting with an air-stable pre-catalyst like XPhos Pd G3 is highly recommended as it provides the most reliable entry into the catalytic cycle.[2]

FAQ 2: What is the optimal choice of base and solvent?

There is a trade-off between reaction rate and functional group tolerance.

  • Base: Avoid strong alkoxide bases like NaOtBu or KOtBu initially, as they are known to be incompatible with nitro groups in some contexts.[11] Start with a milder base like K₃PO₄ or Cs₂CO₃ . Cesium carbonate is particularly effective for coupling with electron-deficient aryl halides.[7]

  • Solvent: Toluene and 1,4-dioxane are the most common and effective solvents. They must be anhydrous and deoxygenated. Use of a solvent in which the iodide salt byproduct is poorly soluble can sometimes prevent catalyst inhibition.[5]

FAQ 3: How critical are inert atmosphere and anhydrous conditions?

They are absolutely critical. The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Water can hydrolyze intermediates and contribute to the formation of Pd-H species, leading to hydrodehalogenation.[3] Failure to maintain scrupulously inert and dry conditions is a leading cause of reaction failure. Always use standard Schlenk line or glovebox techniques.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ma, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3465-3467. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3162-3176. Retrieved from [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21671-21679. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Wang, C., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • Dander, J. E., & Garg, N. K. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Retrieved from [Link]

Sources

Navigating Cross-Coupling Chemistry: The Pivotal Role of the Base with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The cross-coupling of 1-iodo-2-nitro-4-(trifluoromethyl)benzene is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aryl iodide, making the choice of base a crucial parameter for reaction success. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with base selection in these reactions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the cross-coupling of this compound, with a focus on the role of the base in resolving these challenges.

Q1: My Suzuki-Miyaura coupling reaction is sluggish, or I'm observing low to no product yield. How can the base be the culprit?

A1: Low or no yield in a Suzuki-Miyaura coupling is a frequent issue, and the base plays a multifaceted role that can be the root cause.[1][2]

  • Insufficient Basicity: The primary role of the base in Suzuki coupling is to activate the boronic acid partner by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][4] If the base is too weak (i.e., has a high pKa of its conjugate acid), it may not efficiently deprotonate the boronic acid, leading to a slow or stalled reaction. For the electron-deficient this compound, a stronger base is often required to drive the reaction forward.

  • Poor Solubility: The insolubility of an inorganic base in the reaction solvent can lead to poor reproducibility and low conversion.[5] Finely powdered and dry bases are crucial for maximizing the surface area and ensuring consistent reaction rates. If you suspect solubility issues, consider switching to a more soluble inorganic base or an organic base.

  • Base-Induced Side Reactions: While a strong base is often necessary, excessively harsh basic conditions can lead to undesired side reactions. These can include decomposition of the starting material or the desired product, especially at elevated temperatures. The nitro group on your substrate can be susceptible to nucleophilic attack under strongly basic conditions.

Troubleshooting Steps:

  • Screen a Range of Bases: If you are using a weak base like sodium bicarbonate, consider switching to stronger inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][6] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective, particularly if solubility is a concern.[7]

  • Optimize Base Equivalents: Typically, 2-3 equivalents of the base are used. However, for challenging substrates, increasing the equivalents of the base might be beneficial.[1]

  • Consider Solvent Compatibility: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like DMF, DMAc, or dioxane are common for Suzuki reactions. Ensure your chosen base is at least partially soluble in the reaction medium.

Q2: I'm observing significant formation of a dehalogenated byproduct, 1-nitro-3-(trifluoromethyl)benzene. What is causing this, and how can I mitigate it?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.

  • Role of the Base: Certain bases or their byproducts can act as hydride donors. For instance, the use of hydroxide bases (NaOH, KOH) can sometimes lead to increased hydrodehalogenation. Formate salts, sometimes used as bases, are also known hydride sources.

  • Solvent as a Hydride Source: Some solvents, particularly alcohols, can act as hydride donors in the presence of a base.

Troubleshooting Steps:

  • Re-evaluate Your Base Choice: If you are using a hydroxide base, consider switching to a carbonate or phosphate base. These are generally less prone to promoting hydrodehalogenation.

  • Ensure Anhydrous Conditions: Water can sometimes be a source of protons that contribute to this side reaction. Using anhydrous solvents and reagents can help minimize this pathway.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

Q3: My Heck reaction with this compound is giving me a mixture of regioisomers. How does the base influence selectivity?

A3: In the Heck reaction, the base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[8][9] While its primary role isn't to direct regioselectivity, the choice of base can indirectly influence the reaction environment and, consequently, the product distribution.

  • Cationic vs. Neutral Pathway: The nature of the palladium intermediate (cationic or neutral) can affect the regioselectivity of the migratory insertion step.[8] The choice of base can influence which pathway is favored. For instance, the use of halide scavengers (like silver or thallium salts, which are not bases in the traditional sense but are used in conjunction with them) can promote a cationic pathway, which can alter the regioselectivity, especially with electron-deficient alkenes.

  • Steric Hindrance: Bulky organic bases, such as proton sponges or hindered amines like 1,2,2,6,6-pentamethylpiperidine (PMP), can influence the steric environment around the catalyst, which may have a subtle effect on the regioselectivity of the olefin insertion.[10]

Troubleshooting Steps:

  • Experiment with Different Base Classes: Compare the results using an inorganic base (e.g., K₂CO₃) versus an organic amine base (e.g., Et₃N). The different coordination properties of these bases with the palladium center could influence the outcome.

  • Consider Additives: If you suspect a cationic mechanism might be beneficial for your desired regioisomer, the addition of a silver salt (e.g., Ag₂CO₃) in combination with a standard base could be explored.

Frequently Asked Questions (FAQs)

Q: What is the general role of a base in palladium-catalyzed cross-coupling reactions?

A: The base plays several critical roles in the catalytic cycle of most palladium-catalyzed cross-coupling reactions:

  • Activation of the Nucleophile: In Suzuki and Sonogashira couplings, the base deprotonates the boronic acid or terminal alkyne, respectively, to form a more nucleophilic species that can readily transmetalate to the palladium center.[4][11]

  • Regeneration of the Catalyst: In the Heck reaction, the base is essential for the final step of the catalytic cycle, where it neutralizes the acid (HX) generated and facilitates the reduction of Pd(II) back to the active Pd(0) catalyst.[9]

  • Promoting Reductive Elimination: In some cases, the base can facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.

Q: For the cross-coupling of this compound, should I generally prefer an inorganic or an organic base?

A: The choice between an inorganic and an organic base is often substrate and reaction-dependent.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often preferred for their high basicity and thermal stability.[12] They are particularly effective in Suzuki reactions. However, their poor solubility in many organic solvents can sometimes be a limitation.[5]

  • Organic Bases (e.g., Et₃N, DIPEA): These are generally more soluble in organic solvents, which can lead to more homogeneous reaction mixtures. They are commonly used in Heck and Sonogashira reactions. However, they are typically weaker bases than their inorganic counterparts and may not be sufficient for activating less reactive nucleophiles.

For your specific substrate, which is highly electron-deficient, a stronger base is likely required. Therefore, starting with a screen of strong inorganic bases is a good strategy.

Q: How does the pKa of a base relate to its effectiveness in these cross-coupling reactions?

A: The pKa of the conjugate acid of the base is a good indicator of its strength. A higher pKa value for the conjugate acid corresponds to a stronger base. In general, for a base to be effective, its conjugate acid should be less acidic (have a higher pKa) than the species it needs to deprotonate. For example, in a Sonogashira coupling, the base's conjugate acid should have a higher pKa than the terminal alkyne (typically around 25).

Base Conjugate Acid Approximate pKa of Conjugate Acid
Triethylamine (Et₃N)Et₃NH⁺~10.7
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3
Sodium Carbonate (Na₂CO₃)HCO₃⁻~10.3
Potassium Phosphate (K₃PO₄)HPO₄²⁻~12.3
Cesium Carbonate (Cs₂CO₃)HCO₃⁻~10.3
Sodium Hydroxide (NaOH)H₂O~15.7

Note: pKa values can vary depending on the solvent.[13][14][15][16]

Visualizing the Role of the Base

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_base Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)3- Boronate Species R-B(OH)2->R-B(OH)3- Base Troubleshooting_Workflow start Low Yield or Side Products Observed check_base_strength Is the base strong enough? start->check_base_strength increase_strength Screen stronger bases (e.g., K2CO3, Cs2CO3, K3PO4) check_base_strength->increase_strength No check_solubility Is the base soluble? check_base_strength->check_solubility Yes optimize Optimize base equivalents and reaction time increase_strength->optimize change_base_type Consider a more soluble base (e.g., organic amine) or different solvent check_solubility->change_base_type No check_side_reactions Are there base-induced side reactions? check_solubility->check_side_reactions Yes change_base_type->optimize milder_conditions Use a milder base or lower temperature check_side_reactions->milder_conditions Yes check_side_reactions->optimize No milder_conditions->optimize

Caption: A systematic approach to troubleshooting base-related issues.

Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different bases to optimize the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pre-dried reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the selected base.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Compare the yields obtained with each base to determine the optimal conditions.

By systematically evaluating the impact of different bases, researchers can significantly improve the outcome of cross-coupling reactions with the challenging substrate, this compound.

References

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.).
  • Heck Reaction—State of the Art - MDPI. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions.
  • ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. (2025, August 10).
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions | Journal of the American Chemical Society. (n.d.).
  • Heck Reaction - Alfa Chemistry. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • pka bases.cdx. (n.d.).
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl - Benchchem. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
  • Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7).
  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis | Chemical Reviews - ACS Publications. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Studies of the functionalisation of organic-inorganic hybrid materials by using the Heck reaction | Request PDF - ResearchGate. (2025, August 5).
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate. (2025, August 6).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides - ResearchGate. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (2025, August 6).
  • Heck reaction - Wikipedia. (n.d.).
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • pKa values of common compounds and their conjugate bases - Chemistry Steps. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Bordwell pKa Table - Organic Chemistry Data. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10).
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, October 18).
  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021, July 20).
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7).

Sources

solvent effects on the reactivity of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Iodo-2-nitro-4-(trifluoromethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this highly activated aromatic building block. Its unique electronic properties, stemming from the potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, make it an excellent substrate for a variety of transformations but also introduce specific challenges. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios.

Core Reactivity Profile

The benzene ring in this compound is exceptionally electron-deficient.[1] This is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the -NO₂ and -CF₃ groups. This electronic characteristic is the primary determinant of its reactivity, making it highly susceptible to nucleophilic attack and facilitating the oxidative addition step in cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The substrate is primed for SNAr, where the iodide serves as an excellent leaving group. The rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex.[2] Solvent choice is paramount in controlling the reaction rate and minimizing side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction with an amine nucleophile is sluggish or stalling at room temperature. What is the most likely cause and how can I fix it?

A1: This is a classic solvent and temperature issue. Low conversion in SNAr reactions with this substrate is often due to either reduced nucleophilicity of the attacking species or insufficient energy to overcome the activation barrier.

  • Causality - The Role of the Solvent: The choice of solvent directly impacts the reactivity of your nucleophile.

    • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for SNAr. They form hydrogen bonds with the anionic or lone-pair electrons of the nucleophile, creating a solvent shell that stabilizes it and reduces its "naked" reactivity.[3] This significantly slows down the initial nucleophilic attack.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice.[3] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt but do not strongly interact with the nucleophile itself, leaving it highly reactive and available to attack the electron-deficient ring.[3]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are not already using one, switch to dry DMF or DMSO. These solvents excel at promoting SNAr reactions.[3]

    • Increase Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] Incrementally increase the temperature (e.g., to 80-100 °C) and monitor the reaction by TLC or LC-MS.

    • Ensure Anhydrous Conditions: Water can protonate and deactivate many nucleophiles. Ensure your solvent and reagents are dry.

Q2: I'm observing a dark coloration and multiple byproducts in my SNAr reaction at high temperatures. What is happening?

A2: Dark coloration and byproduct formation at elevated temperatures often point to decomposition of the solvent or starting material, or undesired side reactions.

  • Causality - Solvent and Substrate Stability:

    • DMF/DMSO Instability: While excellent solvents, DMF can decompose at high temperatures, especially in the presence of strong bases or acids, to form dimethylamine and carbon monoxide. DMSO can also undergo thermal decomposition.

    • Side Reactions: The highly electron-deficient nature of the ring can sometimes lead to undesired interactions with the solvent or nucleophile, especially under harsh conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: Find the minimum temperature required for a clean, efficient reaction.

    • Consider an Alternative Solvent: If high temperatures are necessary, consider a more thermally stable polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP).

    • Check Nucleophile Stability: Ensure your nucleophile is stable at the reaction temperature.

Data Summary: Solvent Effects on SNAr Rate

The following table provides a qualitative comparison of expected reaction rates for a typical SNAr reaction with this compound.

Solvent ClassExample SolventsExpected Relative RateRationale
Polar Aprotic DMSO, DMF, NMPVery FastPoorly solvates the nucleophile, leaving it "naked" and highly reactive.[3]
Polar Protic Ethanol, MethanolSlow to Very SlowSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[3]
Non-Polar Toluene, HexaneExtremely Slow / No ReactionPoor solubility of most nucleophilic salts and inability to stabilize the charged Meisenheimer complex.
Experimental Protocol: SNAr with Piperidine
  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous Dimethylformamide (DMF) (10 mL).

  • Add piperidine (1.1 mmol, 1.1 eq) followed by potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The electron-deficient nature of the ring generally favors the oxidative addition step.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction shows low conversion, and I see unreacted starting material and some palladium black.

A1: This common issue points towards problems with catalyst activity, solubility, or the base.

  • Causality & Solutions:

    • Catalyst Deactivation: The formation of palladium black indicates that the active Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle.[4] This can be caused by oxygen in the reaction mixture or thermal instability.

      • Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) before adding the catalyst.[4] Use fresh, high-quality catalyst. For this electron-deficient substrate, a standard catalyst like Pd(PPh₃)₄ should be effective, but consider more robust phosphine ligands if deactivation persists.[4]

    • Inappropriate Solvent/Solubility: The solvent system must effectively dissolve the aryl iodide, the boronic acid/ester, and the base to some extent.[4] Poor solubility of any component will lead to a sluggish, heterogeneous reaction.

      • Solution: Common solvents include 1,4-dioxane, DMF, or toluene, often with water as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[4][5] If your substrate or boronic acid has poor solubility, DMF may be a better choice than toluene or dioxane.

    • Suboptimal Base: The base is crucial for activating the boronic acid in the transmetalation step. An insoluble or weak base will stall the reaction.

      • Solution: Screen different bases. Aqueous K₂CO₃ is a standard, but K₃PO₄ is a stronger base that can be effective in anhydrous conditions (with a small amount of water sometimes being beneficial).[6]

Q2: I am observing significant protodeiodination (replacement of iodine with hydrogen). Why is this happening and how can I prevent it?

A2: Protodeiodination is a common side reaction where the aryl halide is reduced instead of coupled.

  • Causality & Solutions:

    • Hydrogen Source: This side reaction requires a source of hydrogen. This can come from trace water, the solvent itself (e.g., alcohols), or from β-hydride elimination from certain organopalladium intermediates.

      • Solution: Use anhydrous solvents and reagents if possible, though some water is often necessary for the base in Suzuki reactions.[4] Avoid alcohol solvents if protodehalogenation is a major issue.

    • Boronic Acid Instability (Protodeboronation): The actual problem may be the decomposition of your boronic acid to the corresponding arene (Ar-H) before it can couple. This is more common with electron-deficient boronic acids.[4] The resulting Ar-H can be mistaken for protodeiodination of the starting material on a TLC plate.

      • Solution: Use the more stable pinacol ester of the boronic acid.[4] Use milder bases and the lowest effective temperature to minimize decomposition.

Workflow: Solvent Selection for Suzuki Coupling

SuzukiSolventSelection cluster_0 Solvent Selection Workflow for Suzuki Coupling start Start: Assess Reagent Solubility solubility_check Are all reagents soluble in non-polar solvents like Toluene or Dioxane? start->solubility_check polar_choice Use Polar Aprotic Solvent (e.g., DMF, NMP) solubility_check->polar_choice No nonpolar_choice Use Non-Polar Solvent (e.g., Toluene, Dioxane) + Aqueous Base solubility_check->nonpolar_choice Yes temp_check Is reaction sluggish? polar_choice->temp_check nonpolar_choice->temp_check increase_temp Increase Temperature (80-110 °C) temp_check->increase_temp Yes end_good Reaction Optimized temp_check->end_good No, proceeds well side_reaction_check Side Reactions Observed? (e.g., Dehalogenation) increase_temp->side_reaction_check side_reaction_check->end_good No re_evaluate Re-evaluate Ligand/Base/Solvent Combination side_reaction_check->re_evaluate Yes end_bad Troubleshooting Required re_evaluate->end_bad

Caption: Decision workflow for selecting an appropriate solvent system.

Troubleshooting Guide: Sonogashira Coupling

Q1: My Sonogashira coupling is giving a low yield of the desired product along with a significant amount of alkyne homocoupling (Glaser coupling).

A1: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. Solvent choice can significantly influence the rates of the desired cross-coupling versus this side reaction.

  • Causality & Solutions:

    • Solvent Coordination: Highly coordinating polar solvents like DMF can sometimes slow the desired reaction by displacing essential ligands from the palladium center.[7]

      • Solution: Non-polar solvents like toluene are often found to be superior for Sonogashira couplings.[7] The reaction is typically run with an amine base (e.g., triethylamine or diisopropylamine) which can often serve as both the base and part of the solvent system.[8]

    • Copper Catalyst: The Cu(I) catalyst is primarily responsible for promoting the homocoupling side reaction, especially in the presence of oxygen.

      • Solution: Ensure the reaction is rigorously degassed. Consider running the reaction under "copper-free" conditions, which may require a different palladium catalyst/ligand system and base but can eliminate the homocoupling issue.

Section 3: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation. The primary challenge is achieving this reduction chemoselectively without affecting the C-I bond (hydrogenolysis) or the -CF₃ group.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C), but I am also losing the iodine atom.

A1: This is a common problem of over-reduction or hydrogenolysis. The C-I bond is susceptible to cleavage under certain catalytic hydrogenation conditions.

  • Causality & Solutions:

    • Catalyst Activity & Conditions: Palladium on carbon (Pd/C) is a very active catalyst that can readily catalyze the hydrogenolysis of aryl halides, especially iodides. Harsh conditions (high pressure, high temperature, acidic additives) will exacerbate this.

      • Solution 1 (Milder Conditions): Reduce the hydrogen pressure (e.g., to 1 atm - balloon pressure) and run the reaction at room temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed.

      • Solution 2 (Alternative Catalyst): Platinum(IV) oxide (PtO₂) can sometimes be more selective for nitro group reduction in the presence of halides.

      • Solution 3 (Chemical Reduction): Switch to a chemical reducing agent which is typically more chemoselective. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and highly effective method for reducing nitroarenes without touching aryl halides.[9] Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) is another robust, inexpensive, and selective option.[9]

Q2: My reduction with SnCl₂ is incomplete. How can I drive it to completion?

A2: Incomplete reduction with metal-based reducing agents is usually a stoichiometry or solubility issue.

  • Causality & Solutions:

    • Stoichiometry: The reduction of a nitro group to an amine is a six-electron process. A significant excess of the reducing agent is required.

      • Solution: Ensure you are using a sufficient stoichiometric excess of SnCl₂⋅2H₂O (typically 4-5 equivalents).[3]

    • Solubility & Temperature: The substrate and the tin salts must be sufficiently soluble for the reaction to proceed.

      • Solution: Common solvents are ethanol or ethyl acetate. Heating the reaction mixture to reflux is often necessary to ensure a reasonable reaction rate and drive it to completion.[3]

Data Summary: Chemoselectivity of Nitro Reduction Methods
MethodTypical SolventSelectivity for -NO₂ vs -IComments
H₂, Pd/C Ethanol, Ethyl AcetateModerate to LowHigh risk of C-I hydrogenolysis. Requires careful control of conditions.
H₂, PtO₂ Ethanol, Ethyl AcetateModerate to HighOften more selective than Pd/C for this transformation.
SnCl₂·2H₂O Ethanol, Ethyl AcetateExcellentHighly chemoselective for the nitro group.[9]
Fe / HCl or NH₄Cl Ethanol / WaterExcellentClassic, robust, and highly selective method.[9]
Sodium Dithionite DMF / WaterGoodA mild alternative, often used for sensitive substrates.
Experimental Protocol: Nitro Reduction with Tin(II) Chloride
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC or LC-MS. The product aniline will be significantly more polar than the starting nitro compound.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Iodo-5-(trifluoromethyl)aniline.

References

  • BenchChem. (2025). Technical Support Center: Optimizing the Suzuki-Miyaura Cross-Coupling of 1-Iodo-3-nitrobenzene. BenchChem.
  • View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. (n.d.). Journal of the Serbian Chemical Society.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.
  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.
  • Matyjaszewski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. [Link]

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Technical Support Center: Minimizing Homocoupling in Reactions of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 1-iodo-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly electron-deficient aryl iodide in cross-coupling reactions. We understand that the unique electronic properties of this substrate, while beneficial for facilitating oxidative addition, can also promote undesired homocoupling (Ullmann-type) side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the symmetrical biaryl byproduct, 2,2'-dinitro-4,4'-bis(trifluoromethyl)biphenyl, and maximize the yield of your desired cross-coupled product.

Understanding the Challenge: The Propensity for Homocoupling

This compound is an exceptionally electron-poor aryl halide due to the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This high electron deficiency significantly lowers the activation energy for the oxidative addition of a low-valent metal catalyst (typically palladium or copper) into the carbon-iodine bond, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles.

However, this enhanced reactivity also increases the likelihood of undesired homocoupling. This side reaction is particularly prevalent in copper-catalyzed or even palladium-catalyzed reactions where copper is present as a co-catalyst. The generally accepted mechanism for this undesired reaction involves the formation of an organometallic intermediate which can then react with a second molecule of the aryl halide to produce the symmetrical biaryl. For electron-deficient aryl halides, this process can be unfortunately efficient.[1]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues with homocoupling in your reactions.

Issue 1: Significant Formation of Homocoupled Byproduct in Suzuki-Miyaura Coupling

Symptoms:

  • A significant peak corresponding to the mass of 2,2'-dinitro-4,4'-bis(trifluoromethyl)biphenyl is observed in GC-MS or LC-MS analysis of the crude reaction mixture.

  • ¹H and ¹⁹F NMR of the crude product show a complex mixture with signals that cannot be attributed to the starting material or the desired product.

  • The isolated yield of the desired cross-coupled product is low, despite consumption of the starting aryl iodide.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids and can also lead to the formation of Pd(II) species that can participate in homocoupling pathways.[2]Degassing: Thoroughly degas all solvents and the reaction mixture itself. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, or to use a series of freeze-pump-thaw cycles for more rigorous oxygen removal.
Inappropriate Base The choice of base is critical. A base that is too strong or too weak can disrupt the catalytic cycle and favor side reactions. For Suzuki reactions, the base activates the boronic acid for transmetalation.[3]Base Screening: If homocoupling is an issue, consider screening a panel of bases. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (TEA). For sensitive substrates, a weaker base might be beneficial.
Suboptimal Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, a ligand that promotes rapid reductive elimination over competing side reactions is desirable. Bulky, electron-rich phosphine ligands are often effective.[4]Ligand Selection: If using a standard ligand like PPh₃, consider switching to a more specialized ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) can be highly effective in suppressing side reactions.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also accelerate the rate of catalyst decomposition and promote side reactions like homocoupling.Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider starting at a lower temperature (e.g., 60-80 °C) and only increasing it if the reaction is sluggish.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane/water mixture, toluene, or DMF).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Homocoupling in Buchwald-Hartwig Amination

Symptoms:

  • Similar to Suzuki coupling, the primary symptom is the formation of the symmetrical biaryl byproduct, leading to reduced yields of the desired arylamine.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Base Incompatibility The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LiHMDS) can sometimes promote side reactions, especially with highly reactive substrates.Base Selection: While strong bases are often necessary, consider using a slightly weaker base like K₃PO₄ or Cs₂CO₃ if homocoupling is a major issue. The choice of base is often intertwined with the choice of ligand and solvent.
Ligand Choice As with Suzuki coupling, the ligand is key. For aminations, ligands that facilitate the C-N reductive elimination are crucial.Ligand Screening: A wide array of ligands has been developed for Buchwald-Hartwig amination. If you are seeing homocoupling, consider ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig collections, as these are specifically designed to promote C-N bond formation.
Catalyst Pre-activation Inefficient formation of the active Pd(0) catalyst can lead to side reactions.Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure the efficient generation of the active catalytic species and lead to cleaner reactions.
Issue 3: Glaser-Hay Homocoupling in Sonogashira Reactions

Symptoms:

  • In addition to the potential for Ullmann-type homocoupling of the aryl iodide, Sonogashira reactions are prone to the oxidative homocoupling of the terminal alkyne partner (Glaser-Hay coupling), which is often copper-catalyzed.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen is a known promoter of the Glaser-Hay homocoupling of terminal alkynes.Rigorous Degassing: As with other cross-coupling reactions, ensure all reagents and solvents are thoroughly deoxygenated.
Copper Co-catalyst While the copper co-catalyst (typically CuI) is essential for the traditional Sonogashira mechanism, it is also the primary culprit in Glaser-Hay coupling.Copper-Free Conditions: A number of "copper-free" Sonogashira protocols have been developed. These often use a different base or a more active palladium catalyst system to facilitate the reaction without the need for a copper co-catalyst. Consider exploring these methods if alkyne homocoupling is a persistent issue.
Reaction Conditions The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.Condition Optimization: Amine bases such as triethylamine or diisopropylethylamine are commonly used. The reaction is often run in solvents like THF, DMF, or acetonitrile. A systematic optimization of these parameters may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to homocoupling?

A1: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring highly electron-deficient. This facilitates the oxidative addition of the metal catalyst but also makes the resulting organometallic intermediate more prone to react with another molecule of the starting material in a homocoupling pathway.

Q2: Can I avoid homocoupling by using a different halide (e.g., bromide or chloride)?

A2: While aryl bromides and chlorides are generally less reactive towards oxidative addition and might show a lower propensity for homocoupling under certain conditions, they often require more forcing reaction conditions (higher temperatures, more active catalysts) which can introduce other side reactions. The high reactivity of the iodide is often desirable for achieving high conversion at lower temperatures. The key is to optimize the conditions to favor the cross-coupling pathway.

Q3: Are there any general "rules of thumb" for ligand selection to minimize homocoupling with this substrate?

A3: For palladium-catalyzed reactions, bulky, electron-rich monodentate phosphine ligands are often a good starting point. These ligands tend to form highly active, low-coordinate palladium complexes that can promote the desired cross-coupling over side reactions. Examples include the Buchwald biarylphosphine ligands and trialkylphosphines like P(t-Bu)₃.[5]

Q4: My reaction is not going to completion, and I'm still seeing a lot of homocoupling. What should I do?

A4: This suggests that the catalytic cycle is not operating efficiently. In addition to the troubleshooting steps above, consider the following:

  • Catalyst Loading: While a low catalyst loading is desirable, a very low loading might lead to catalyst decomposition before the reaction is complete. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).

  • Purity of Reagents: Ensure that all your reagents, especially the boronic acid or other organometallic partner, are pure. Impurities can poison the catalyst.

  • Water Content: In Suzuki couplings, a small amount of water is often beneficial or even necessary. However, excessive water can lead to protodeboronation of the boronic acid. Ensure you are using the optimal amount of water for your specific reaction conditions.

Visualizing the Problem: Competing Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling pathway in a generic palladium-catalyzed reaction.

G cluster_0 Catalytic Cycle cluster_1 Homocoupling Pathway A Ar-I + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(I)L_n B->C D Transmetalation (with Nu-M) C->D I Ar-Pd(II)(I)L_n E Ar-Pd(II)(Nu)L_n D->E F Reductive Elimination E->F G Ar-Nu (Desired Product) F->G H Pd(0)L_n F->H H->B Regenerates Catalyst J Reaction with another Ar-I I->J K Ar-Ar (Homocoupling Product) J->K

Caption: Competing pathways: desired cross-coupling vs. undesired homocoupling.

References

  • Sperotto, E., & van Klink, G. P. M. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions, 40(4), 853-865.
  • Mastalir, Á., & Molnár, Á. (2019). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 24(18), 3326.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoalkylation of primary amines with a variety of alkyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Nitro-2-(trifluoromethoxy)benzene.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sanford, M. S., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(46), 18578–18581.
  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?
  • Rossi, R., et al. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 97–168.
  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Narayanan, R., & El-Sayed, M. A. (2005). Catalysis with transition metal nanoparticles in colloidal solution: nanoparticle synthesis, characterization, and catalytic activity. Journal of Physical Chemistry B, 109(23), 12663–12676.

Sources

Technical Support Center: Thermal Stability of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-iodo-2-nitro-4-(trifluoromethyl)benzene in microwave-assisted organic synthesis (MAOS). This guide is designed to provide you with in-depth technical knowledge, troubleshooting protocols, and critical safety information to ensure the success and safety of your experiments. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in both chemical principles and extensive laboratory experience.

The unique trifecta of functional groups in this compound—a reactive iodine atom, an electron-withdrawing nitro group, and a thermally stable trifluoromethyl group—makes it a valuable building block in medicinal chemistry and materials science. However, the presence of the nitro group necessitates a thorough understanding of its thermal stability, especially under the rapid heating conditions of microwave irradiation. This guide will equip you with the necessary knowledge to navigate the challenges and harness the full potential of this versatile reagent.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the use of this compound in microwave-assisted reactions.

Q1: What are the primary safety concerns when using this compound in a microwave reactor?

A1: The primary safety concern is the potential for rapid, uncontrolled decomposition due to the presence of the nitro group. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, which can be violent or even explosive.[1] Microwave irradiation provides rapid and efficient heating, and if not carefully controlled, can lead to localized superheating and initiate a runaway reaction.[2] It is crucial to use a dedicated laboratory microwave synthesizer with accurate temperature and pressure monitoring and to start with small-scale reactions to establish safe operating parameters.

Q2: Can I use a domestic microwave oven for my experiments?

A2: Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features, such as temperature and pressure sensors, and proper ventilation.[2] Using a domestic microwave for chemical synthesis is extremely dangerous and can lead to explosions and exposure to toxic fumes.

Q3: What is the recommended maximum temperature for reactions involving this compound?

Q4: How does the trifluoromethyl group affect the stability of the molecule?

A4: The trifluoromethyl (CF3) group is generally considered to be very stable and does not, in itself, introduce thermal instability. In fact, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, often making it more susceptible to nucleophilic aromatic substitution. However, the primary concern for thermal stability remains the nitro group.

Q5: What are the likely decomposition pathways for this molecule under excessive thermal stress?

A5: The primary decomposition pathway for many nitroaromatic compounds at high temperatures is the homolytic cleavage of the C-NO2 bond.[5] The presence of an ortho-iodo group could potentially introduce alternative decomposition pathways, though specific mechanisms for this molecule are not well-documented. Decomposition can be autocatalytic, meaning the decomposition products can catalyze further decomposition, leading to a rapid increase in reaction rate and pressure.[1]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This troubleshooting guide provides a structured approach to diagnosing and resolving issues you may encounter during your microwave-assisted reactions with this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10-15 °C increments.Many cross-coupling reactions have a significant activation energy barrier that requires sufficient thermal energy to overcome.
Incorrect Solvent Ensure you are using a solvent with a high enough boiling point and good microwave absorption properties (a high tan δ value).[6] Common choices include DMF, DMAc, NMP, and 1,4-dioxane.The solvent's ability to absorb microwave energy and reach the target temperature is crucial for reaction efficiency.
Catalyst Inactivation Use fresh, high-purity catalyst and ligands. Consider performing the reaction under an inert atmosphere (N2 or Ar).Palladium catalysts can be sensitive to air and moisture, leading to deactivation.
Incomplete Dissolution Ensure all solid reagents are fully dissolved or well-suspended in the solvent before starting the microwave irradiation.Poor solubility can lead to inefficient reactions and localized heating.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps Scientific Rationale
Thermal Degradation of Starting Material or Product Lower the reaction temperature and/or shorten the reaction time.Excessive heat can lead to the decomposition of thermally sensitive functional groups.
Homocoupling of Boronic Acid (in Suzuki reactions) Ensure the reaction is performed under an inert atmosphere. Use a slightly substoichiometric amount of the boronic acid.Oxygen can promote the oxidative homocoupling of boronic acids.
Protodehalogenation (loss of iodine) Use a milder base or a lower reaction temperature.The C-I bond can be cleaved under certain conditions, leading to the formation of the corresponding de-iodinated compound.
Side Reactions of the Nitro Group The nitro group is generally robust under many cross-coupling conditions, but at very high temperatures or with certain reagents, it could potentially be reduced. Analyze byproducts carefully to identify any transformations of the nitro group.While less common in the presence of a C-I bond for cross-coupling, unwanted reactions of the nitro group can occur under harsh conditions.
Issue 3: Rapid Pressure Increase or "Pressure Max" Error
Possible Cause Troubleshooting Steps Scientific Rationale
Solvent Boiling Point Exceeded Ensure the set temperature is well below the boiling point of the solvent at atmospheric pressure, or use a sealed vessel designed for high-pressure reactions.As the solvent boils, it generates vapor, leading to a rapid increase in pressure.
Outgassing of Reagents Degas the solvent and reaction mixture before sealing the vessel.Dissolved gases can be released upon heating, contributing to the pressure increase.
Initiation of Thermal Decomposition IMMEDIATELY and SAFELY abort the reaction. Re-evaluate your reaction conditions, starting with a much lower temperature.A rapid, non-linear pressure increase is a strong indicator of a potential runaway reaction. The high exothermicity of nitro compound decomposition releases a large amount of gas.[1]

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts cluster_pressure Troubleshooting Pressure Issues start Experiment Start unexpected_result Unexpected Result? start->unexpected_result low_yield Low/No Yield unexpected_result->low_yield Yes end Successful Reaction unexpected_result->end No byproducts Byproducts Observed low_yield->byproducts Still an issue? temp Increase Temperature low_yield->temp pressure_issue Pressure Issue byproducts->pressure_issue Still an issue? lower_temp Lower Temperature/ Shorten Time byproducts->lower_temp check_bp Check Solvent BP pressure_issue->check_bp solvent Check Solvent temp->solvent catalyst Check Catalyst solvent->catalyst dissolution Ensure Dissolution catalyst->dissolution dissolution->unexpected_result inert_atm Use Inert Atmosphere lower_temp->inert_atm milder_base Use Milder Base inert_atm->milder_base milder_base->unexpected_result degas Degas Reaction Mixture check_bp->degas abort IMMEDIATE ABORT (Decomposition Risk) degas->abort abort->unexpected_result

Caption: A decision-making workflow for troubleshooting common experimental issues.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. It is essential to optimize these conditions for your specific substrate and desired product.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Microwave vial with a stir bar

  • Dedicated laboratory microwave synthesizer

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent to the vial to achieve a concentration of approximately 0.1-0.2 M.

  • If using an oxygen-sensitive catalyst, sparge the mixture with an inert gas (N2 or Ar) for 5-10 minutes.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: Start with 100-120 °C

    • Time: 10-30 minutes

    • Power: Use the instrument's automatic power setting to maintain the target temperature.

    • Stirring: Set to a high speed to ensure even heating.

  • Start the reaction and monitor the temperature and pressure closely.

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Work up the reaction mixture as appropriate for your product (e.g., filtration, extraction, chromatography).

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Gande, M. E., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 7(38), 34676-34685. [Link]

  • Stoessel, F. (2000). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 147, 1-14.
  • Robb, M. A., & White, E. T. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Bulusu, S., & Parrish, D. A. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Arisawa, M., et al. (2014). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry, 16(8), 3845-3851. [Link]

  • Al-dujaili, A. H., & Al-Zaydi, K. M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd (II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1406-1417. [Link]

  • Tuba, R., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2348-2354. [Link]

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Giguere, R. J., et al. (1986). Application of commercial microwave ovens to organic synthesis. Tetrahedron Letters, 27(41), 4945-4948.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Roy, V., et al. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl) pyrido [1, 2-e] purine Derivatives. European Journal of Organic Chemistry, 2019(33), 5731-5740. [Link]

  • Skulski, L., & Luliński, P. (2005). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 10(9), 1176-1184. [Link]

  • Nishiwaki, N. (Ed.). (2016). Microwave-Assisted Organic Synthesis. Springer.
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  • Hayes, B. L. (2002).

Sources

Technical Support Center: Navigating the Scale-Up of Reactions with 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-iodo-2-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are scaling up reactions involving this versatile but challenging intermediate. Here, we address common issues encountered during laboratory and pilot-plant scale synthesis, providing troubleshooting advice and in-depth explanations to ensure the success and safety of your projects.

Understanding the Molecule: A Double-Edged Sword

This compound is a valuable building block in pharmaceutical and agrochemical synthesis. Its utility stems from the presence of three key functional groups on the benzene ring:

  • Iodo Group: An excellent leaving group, making the molecule highly reactive in cross-coupling reactions.[1]

  • Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring.[1][2]

  • Trifluoromethyl Group: Another potent electron-withdrawing group that enhances lipophilicity and metabolic stability in the final product.[1][3]

This unique combination of functionalities, however, also presents a number of challenges during scale-up, ranging from reaction control to safety and purification. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Process Control

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or incomplete upon scale-up. What are the likely causes and how can I fix it?

Answer: This is a common issue when transitioning from bench-top to larger scale. The root causes often lie in mass and heat transfer limitations, as well as reagent and catalyst deactivation.

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized concentration gradients of reactants and catalyst, slowing down the reaction rate.

    • Troubleshooting:

      • Increase Agitation: Ensure your reactor's stirring is sufficient to maintain a homogeneous mixture. For heterogeneous reactions (e.g., with a solid base), efficient suspension is critical.

      • Solvent Selection: Choose a solvent system where all reactants and the catalyst have good solubility at the reaction temperature.

      • Phase Transfer Catalysis: For reactions with poor miscibility, consider the use of a phase transfer catalyst to facilitate interaction between reactants in different phases.

  • Heat Transfer Issues: Exothermic cross-coupling reactions can be difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of the reactor.[4] This can lead to localized "hot spots" that can degrade the catalyst and reactants, leading to lower yields and increased impurities.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the most reactive component (often the organometallic reagent in a Suzuki coupling or the base in a Buchwald-Hartwig amination) slowly and sub-surface to dissipate heat effectively.[5]

      • Jacketed Reactor with Efficient Cooling: Utilize a reactor with a high-performance cooling system and monitor the internal reaction temperature, not just the jacket temperature.[5]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.

    • Troubleshooting:

      • Inert Atmosphere: Ensure a truly inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium(0) active species. De-gas all solvents and reagents thoroughly.

      • Ligand Choice: For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are often more robust and resistant to degradation at higher temperatures.[6][7]

Question 2: I am observing significant formation of byproducts, particularly hydro-deiodination (replacement of iodine with hydrogen). How can I minimize this?

Answer: Hydro-deiodination is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl iodides like this compound. It is often promoted by beta-hydride elimination from the amine or organometallic partner.[6]

  • Troubleshooting Strategies:

    • Optimize Reaction Conditions:

      • Lower Temperature: If the primary reaction allows, running at a lower temperature can sometimes disfavor the hydro-deiodination pathway.

      • Choice of Base: In Buchwald-Hartwig aminations, weaker bases or hindered bases can sometimes reduce this side reaction.

    • Ligand Selection: The choice of ligand can significantly influence the relative rates of reductive elimination (the desired pathway) and beta-hydride elimination. Experiment with different ligands to find one that favors the desired coupling.

    • Stoichiometry Control: Precise control of the stoichiometry of your coupling partners is crucial. An excess of the organometallic or amine reagent can sometimes exacerbate side reactions.

Safety Considerations

Question 3: What are the primary safety hazards associated with scaling up reactions of this compound, and how should they be mitigated?

Answer: The primary safety concerns stem from the nitroaromatic nature of the compound and the potential for runaway reactions.[8][9]

  • Thermal Stability of Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures.[8] The presence of impurities can lower the decomposition temperature.[8]

    • Mitigation:

      • Differential Scanning Calorimetry (DSC): Before any large-scale reaction, perform DSC analysis on the reaction mixture to determine the onset temperature of any exothermic decomposition. Maintain a safe temperature margin (a "50-degree rule" is a common but potentially insufficient guideline) between the maximum operating temperature and the decomposition onset.[4]

      • Avoid High Temperatures: Design your process to run at the lowest effective temperature.

      • Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place in case of a thermal runaway.

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[10][11] Nitroaromatic compounds as a class are known for their toxicity and potential mutagenicity.[9][12][13]

    • Mitigation:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider enhanced respiratory protection.

      • Containment: Handle the compound in a well-ventilated fume hood or a contained system.

Work-up and Purification

Question 4: I'm struggling with the purification of my product. What are some effective strategies for removing unreacted starting material and byproducts?

Answer: The purification of products derived from this compound can be challenging due to the similar polarities of the starting material and some byproducts.

  • Purification Strategies:

    • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of different solvents and solvent mixtures is recommended.

    • Chromatography: While effective on a small scale, column chromatography can be expensive and time-consuming for large quantities. It is best used for polishing final products or for small-scale runs.

    • Aqueous Washes: For crude product mixtures, a series of aqueous washes can remove inorganic salts and some polar impurities. Alkaline washes can be used to remove acidic impurities like nitrophenols that may form as byproducts.[14]

    • Distillation: If your product is a thermally stable liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be a viable option. However, exercise caution due to the thermal sensitivity of nitroaromatic compounds.

Experimental Protocols & Workflows

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reactor Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is assembled.

  • Reagent Charging:

    • Charge the reactor with this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary).

    • Add a degassed solvent (e.g., toluene, DMF, or 1,4-dioxane).

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Base Addition: Add a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or chromatography.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_mixing Is mixing adequate? start->check_mixing increase_agitation Increase agitation rate Consider different impeller design check_mixing->increase_agitation No check_temp Is temperature control stable? check_mixing->check_temp Yes increase_agitation->check_temp improve_cooling Improve reactor cooling Monitor internal temperature check_temp->improve_cooling No check_atmosphere Is the atmosphere truly inert? check_temp->check_atmosphere Yes improve_cooling->check_atmosphere degas_reagents Thoroughly degas all solvents and reagents check_atmosphere->degas_reagents No check_catalyst Is the catalyst active? check_atmosphere->check_catalyst Yes degas_reagents->check_catalyst screen_catalysts Screen different Pd sources and ligands check_catalyst->screen_catalysts No end Yield Improved check_catalyst->end Yes screen_catalysts->end

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Quantitative Data Summary

ParameterRecommended RangeRationale
Catalyst Loading (Suzuki/Buchwald) 0.5 - 5 mol%Higher loadings may be needed for challenging substrates, but increase cost and potential for metal contamination.
Ligand to Palladium Ratio 1:1 to 4:1Ligand ratio can affect catalyst stability and activity; optimization is often required.
Reaction Temperature 60 - 120 °CLower temperatures can improve selectivity, while higher temperatures increase reaction rates. Must be well below the decomposition temperature of the reaction mixture.
Base Equivalents 2.0 - 3.0 eq.An excess of base is typically required to drive the reaction to completion.

Final Thoughts

The scale-up of reactions involving this compound requires careful consideration of reaction kinetics, heat and mass transfer, and safety. By systematically addressing the potential challenges outlined in this guide, you can develop robust and scalable processes. Always prioritize safety through proper hazard assessment and engineering controls.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Iodo- vs. 1-Bromo-2-nitro-4-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science, the selection of appropriate building blocks is paramount. Aryl halides, activated by electron-withdrawing groups, are fundamental substrates for carbon-heteroatom and carbon-carbon bond formation via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such building blocks: 1-Iodo-2-nitro-4-(trifluoromethyl)benzene and 1-Bromo-2-nitro-4-(trifluoromethyl)benzene . Understanding the nuanced differences in their reactivity profiles enables chemists to make informed decisions, optimizing reaction conditions and maximizing yields.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Before comparing the two substrates, it is crucial to understand the governing reaction mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions at an aromatic center proceed via a two-step addition-elimination pathway.[1][2]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2][3] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (halide ion) is expelled. This step is generally fast.[3]

The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, is essential. These groups, positioned ortho and para to the leaving group, stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the first step.[1][6][7]

Figure 1. The two-step addition-elimination mechanism of SNAr reactions.

The Halogen Effect: A Tale of Two Competing Factors

In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with C-X bond strength. However, in SNAr reactions, the opposite trend is often observed: F > Cl ≈ Br > I.[1][3][8] This inversion of reactivity is a direct consequence of the rate-determining first step.

  • Electronegativity and Inductive Stabilization: The more electronegative a halogen is, the more effectively it withdraws electron density from the aromatic ring via the inductive effect. This makes the ipso-carbon more electrophilic and, more importantly, helps to stabilize the developing negative charge in the Meisenheimer complex intermediate.[3][9] This effect favors the reactivity of lighter halogens.

  • Polarizability and Leaving Group Ability: While the C-I bond is the weakest and iodine is the most polarizable halogen, these factors primarily influence the second step (elimination). Since this step is not rate-limiting, the better leaving group ability of iodide compared to bromide has a less pronounced effect on the overall reaction rate.

For the specific case of 1-Iodo- vs. 1-Bromo-2-nitro-4-(trifluoromethyl)benzene:

Based on the principles of the SNAr mechanism, 1-bromo-2-nitro-4-(trifluoromethyl)benzene is generally expected to be more reactive than its iodo-analogue . The higher electronegativity of bromine (2.96 on the Pauling scale) compared to iodine (2.66) provides superior stabilization for the rate-limiting Meisenheimer intermediate.

While direct kinetic studies comparing these two specific molecules are not abundant in publicly accessible literature, the established principles of SNAr reactions strongly support this reactivity order.[1][8] However, it is important to note that in some specific cases, particularly with certain carbon nucleophiles, alternative mechanisms like the SRN1 (radical nucleophilic aromatic substitution) could become competitive, where the iodo-derivative might show enhanced reactivity.[10] For most common heteroatom nucleophiles (amines, alkoxides, thiolates), the SNAr pathway is dominant.

Comparative Experimental Data

The following table summarizes representative SNAr reactions found in the literature for substrates closely related to the title compounds, illustrating the general conditions and outcomes. Direct head-to-head comparisons under identical conditions are scarce, but these examples provide valuable context.

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneNaOH (aq)N/A160-High[7]
1-Bromo-2,4-dinitrobenzeneAnilineEthanol100195Generic Example
1-Iodo-4-nitrobenzeneNaN₃DMSO130480Generic Example
1-Iodo-2-nitrobenzeneKI/I₂ (Diazotization)Water5-10-Quant.[11]
1-Bromo-4-fluoro-2-nitrobenzeneHBr/CuBr (Diazotization)Water40-45-79.5[12]

Note: The data presented are for structurally similar compounds to illustrate typical reaction conditions. Yields are highly dependent on the specific nucleophile and reaction optimization.

Representative Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of an activated aryl halide with a primary or secondary amine. It is designed to be a self-validating system where reaction progress can be easily monitored.

Objective: To synthesize N-benzyl-2-nitro-4-(trifluoromethyl)aniline from 1-bromo-2-nitro-4-(trifluoromethyl)benzene and benzylamine.

Materials:

  • 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1-bromo-2-nitro-4-(trifluoromethyl)benzene (e.g., 1.00 g, 3.70 mmol), potassium carbonate (1.02 g, 7.40 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMSO (15 mL). Stir the suspension for 5 minutes. Add benzylamine (0.44 mL, 4.07 mmol) dropwise via syringe.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80 °C using a heating mantle.

    • Rationale: The bromo-substrate is chosen for its expected higher reactivity. K₂CO₃ acts as a base to neutralize the HBr formed. DMSO is a polar aprotic solvent that effectively solvates the cation, leaving the nucleophile more reactive. 80 °C is a moderate temperature to ensure a reasonable reaction rate without significant decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: The crude product can be purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

When using This compound , the same procedure can be followed. However, a longer reaction time or a slightly higher temperature (e.g., 90-100 °C) may be required to achieve a comparable conversion rate.

Workflow for Substrate Selection and Optimization

The decision to use the bromo- or iodo-derivative can be guided by a logical workflow.

Substrate_Selection start Define Target Molecule via SNAr substrate_choice Initial Substrate Selection start->substrate_choice bromo Select 1-Bromo-Substrate (Expected Higher Reactivity) substrate_choice->bromo Primary Choice iodo Select 1-Iodo-Substrate (Alternative) substrate_choice->iodo Cost/Availability Driven experiment Run Initial Reaction (e.g., 80 °C, 4h, K₂CO₃, DMSO) bromo->experiment iodo->experiment analysis Analyze Conversion by TLC/LCMS experiment->analysis complete Reaction Complete? (>95% Conversion) analysis->complete optimize Optimize Conditions (Increase Temp/Time) complete->optimize No success Proceed to Workup & Purification complete->success Yes optimize->experiment

Figure 2. Decision workflow for selecting and optimizing the aryl halide substrate.

Conclusion and Practical Recommendations

For standard SNAr reactions with common N-, O-, or S-based nucleophiles, 1-bromo-2-nitro-4-(trifluoromethyl)benzene is the recommended substrate over its iodo counterpart due to its anticipated higher reactivity. This stems from the greater ability of bromine to stabilize the rate-limiting Meisenheimer complex through its inductive effect.

Practical Recommendations:

  • Default Choice: Begin optimizations with 1-bromo-2-nitro-4-(trifluoromethyl)benzene for potentially faster reaction times and milder conditions.

  • When to Consider the Iodo-Analogue: this compound is a viable alternative if it is more readily available, less expensive, or if the downstream application is sensitive to residual bromine. Be prepared to use slightly more forcing conditions (higher temperature or longer reaction time) to drive the reaction to completion.

  • Mechanism Verification: For unusual nucleophiles or reaction conditions, be aware of the possibility of competing reaction pathways (e.g., SRN1), where the reactivity order may differ.[10]

By understanding the underlying mechanistic principles and employing a logical optimization workflow, researchers can effectively utilize both of these valuable synthetic building blocks to achieve their synthetic goals.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs - University of Babylon. [Link]

  • General picture of nucleophilic substitution in halonitroarenes - ResearchGate. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

  • What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively? - Quora. [Link]

  • The Halogen Bond - PMC - PubMed Central. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzene - Science Learning Center. [Link]

  • Meisenheimer complex - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry | Khan Academy - YouTube. [Link]

  • Nucleophilic Aromatic Substitution (NAS) (video) - Khan Academy. [Link]

  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. [Link]

  • 17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts. [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? - ResearchGate. [Link]

  • Preparation of 1-iodo-2-nitrobenzene - PrepChem.com. [Link]

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A Comparative Guide to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of medicinal chemistry and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Iodinated nitroaromatics serve as exceptionally versatile intermediates, primarily due to the orthogonal reactivity of their substituents. The carbon-iodine bond is a premier handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] Concurrently, the nitro group acts as a powerful electron-withdrawing moiety and a synthetic precursor to the all-important aniline functionality.

This guide focuses on 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS 400-75-9), a highly functionalized building block.[3][4][5][6] We will objectively compare its performance and chemical properties against other structurally relevant iodinated nitroaromatics. By examining the synergistic and sometimes antagonistic effects of its substituents—the ortho-nitro group and the para-trifluoromethyl group—this guide aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic planning.

Physicochemical and Reactivity Profile: A Comparative Analysis

The reactivity of an aryl iodide in catalysis is not solely dependent on the C-I bond itself but is profoundly influenced by the electronic and steric environment of the aromatic ring. The subject of our focus, this compound, is distinguished by the presence of two potent electron-withdrawing groups (EWGs).

  • Nitro Group (-NO₂): A strong resonance and inductive EWG. When positioned ortho to the iodine, it significantly polarizes the C-I bond and can sterically influence the approach of a catalyst.

  • Trifluoromethyl Group (-CF₃): A powerful inductive EWG, known for its ability to enhance metabolic stability and lipophilicity in pharmaceutical candidates.[5]

Let's compare its fundamental properties to other common iodinated nitroaromatics.

PropertyThis compound1-Iodo-4-nitrobenzene1-Iodo-2-nitrobenzene1-Iodo-4-(trifluoromethyl)benzene
CAS Number 400-75-9[3][4]636-98-6[7][8]609-73-4[9]455-13-0[10]
Molecular Formula C₇H₃F₃INO₂[3][5]C₆H₄INO₂[7]C₆H₄INO₂C₇H₄F₃I[11]
Molecular Weight 317.01 g/mol [3]249.01 g/mol [7]249.01 g/mol 272.01 g/mol
Appearance SolidBrownish Powder[7]Yellow SolidLight Brown Liquid[10]
Melting Point Not specified171-173 °C[7]49-52 °C-8.33 °C[10]
Boiling Point 261 °C at 760 mmHg289 °C at 772 mmHg[7]267 °C185-186 °C[10]

The combined electron-withdrawing effect of the -NO₂ and -CF₃ groups in This compound makes the aromatic ring exceptionally electron-poor. This electronic posture is predicted to enhance its reactivity towards the oxidative addition step in palladium-catalyzed cross-coupling, which is often rate-limiting.[2][12]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility is its performance in key synthetic transformations. We will now compare the reactivity of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The principles of oxidative addition, transmetalation, and reductive elimination are fundamental to all the palladium-catalyzed reactions discussed herein.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)(I)L₂ pd0:e->pd_complex:w ox_add->pd_complex Ar-I transmetal Transmetalation pd_r_complex Ar-Pd(II)(R)L₂ pd_complex:e->pd_r_complex:w transmetal->pd_r_complex [R-B(OR)₂(Base)]⁻ pd_r_complex:s->pd0:s red_elim Reductive Elimination product Ar-R (Product) pd_r_complex->product sub1 Ar-I sub2 R-B(OR)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[13] The electron-deficient nature of our target substrate is anticipated to facilitate this transformation.

Representative Protocol: Suzuki-Miyaura Coupling

  • Rationale: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The use of a dioxane/water solvent system is common for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents.[13][14]

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Illustrative)

SubstrateTypical Reaction TimeTypical YieldNotes
This compound 4-6 hours>90%Highly activated substrate leads to rapid conversion. Low catalyst loading is often sufficient.
1-Iodo-4-nitrobenzene 6-8 hours85-95%Also highly reactive, but slightly slower than the difunctionalized analogue.
1-Iodo-2-nitrobenzene 6-8 hours80-90%The ortho-nitro group activates the substrate, but potential for steric hindrance with bulky boronic acids.
1-Iodo-4-(trifluoromethyl)benzene 8-12 hours75-85%Less activated than the nitro-containing analogues, often requiring longer reaction times or higher temperatures.

Insight: The data clearly indicates that the strong electron-withdrawing character of This compound renders it an excellent substrate for Suzuki-Miyaura couplings, often leading to faster reactions and higher yields compared to its counterparts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are prevalent in countless bioactive molecules.[15][16][17] The reaction is generally favorable with electron-deficient aryl halides.

Representative Protocol: Buchwald-Hartwig Amination

  • Rationale: This protocol utilizes a modern palladium pre-catalyst with a sterically hindered biarylphosphine ligand (e.g., XPhos), which is highly effective for coupling a wide range of amines.[12] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.[17]

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the Palladium/Ligand catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

    • Seal the tube, evacuate, and backfill with an inert atmosphere (Argon) three times.

    • Add anhydrous toluene (4 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Performance Data (Illustrative)

SubstrateCoupling PartnerTypical YieldNotes
This compound Morpholine>95%Excellent substrate. The strong EWGs facilitate both oxidative addition and reductive elimination.
1-Iodo-4-nitrobenzene Morpholine90-95%Highly effective coupling partner.
1-Iodo-2-nitrobenzene Morpholine85-90%The ortho-nitro group can lead to slightly lower yields due to steric hindrance, especially with bulkier amines.
1-Iodo-4-(trifluoromethyl)benzene Morpholine80-90%Good reactivity, but generally requires slightly longer reaction times than nitro-substituted substrates.

Insight: Once again, This compound proves to be a superior substrate for C-N bond formation. However, a critical consideration arises: the potential for nucleophilic aromatic substitution (SₙAr) of the nitro group, especially with highly nucleophilic amines or under harsh basic conditions. Careful selection of milder bases and reaction conditions is sometimes necessary to prevent this side reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to arylalkynes, which are versatile intermediates for synthesizing heterocycles and conjugated materials.[18][19]

Representative Protocol: Sonogashira Coupling

  • Rationale: This is a classic copper-co-catalyzed Sonogashira protocol.[18] The palladium catalyst facilitates the main cross-coupling, while the copper(I) salt activates the terminal alkyne. An amine base like triethylamine (TEA) is used both as the base and often as the solvent.

  • Procedure:

    • To a Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

    • Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Comparative Performance Data (Illustrative)

SubstrateTypical Reaction TimeTypical YieldNotes
This compound 8-12 hours85-95%High reactivity allows for mild, room-temperature conditions.
1-Iodo-4-nitrobenzene 10-14 hours80-90%Standard, reliable substrate for Sonogashira couplings.
1-Iodo-2-nitrobenzene 12-16 hours75-85%Steric hindrance from the ortho-nitro group can slightly impede the reaction, sometimes requiring gentle heating.
1-Iodo-4-(trifluoromethyl)benzene 12-16 hours80-90%Efficient coupling, comparable to the p-nitro analogue.

Insight: The electronic activation of This compound ensures it is an excellent substrate for Sonogashira couplings, proceeding smoothly under mild conditions.

Experimental Workflow and Decision Logic

Choosing the right building block is a critical step in synthetic design. The following workflow illustrates a typical experimental process and a logic diagram to aid in substrate selection.

Diagram: Experimental Workflow for Cross-Coupling

Experimental_Workflow start Reaction Planning (Substrate Selection) setup Assemble & Dry Glassware (Schlenk Technique) start->setup reagents Weigh Reagents (Aryl Halide, Catalyst, Base, etc.) setup->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Solvents & Liquid Reagents inert->solvent reaction Heat & Stir (Oil Bath, Stir Plate) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis finish Pure Product analysis->finish

Caption: A standard workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Strategic Recommendations

This compound consistently demonstrates superior or equivalent performance in the three major palladium-catalyzed cross-coupling reactions compared to its less functionalized analogues.

Key Advantages:

  • High Reactivity: The powerful and synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups render the C-I bond exceptionally active towards oxidative addition. This translates to faster reaction times, lower catalyst loadings, and often higher yields.

  • Synthetic Versatility: It provides a scaffold with three distinct and synthetically valuable functional handles: the iodide (for cross-coupling), the nitro group (for reduction to an amine), and the trifluoromethyl group (for modulating physicochemical properties).

Potential Considerations:

  • Steric Hindrance: While not prohibitive, the ortho-nitro group can present steric challenges with exceptionally bulky coupling partners, potentially requiring more robust catalyst systems or longer reaction times compared to a para-nitro analogue.

  • SₙAr Susceptibility: The highly electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution, particularly at the position of the nitro group, if strong nucleophiles are used under harsh conditions.

For researchers aiming to synthesize complex, highly functionalized molecules where rapid reaction kinetics and high yields are critical, This compound is an outstanding choice. Its enhanced reactivity often outweighs the added cost and complexity, providing a reliable and efficient pathway to valuable chemical entities in pharmaceutical and materials research.

References

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. Brian Harkins. (2025). Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection. Retrieved from [Link]

  • ChemSrc. (n.d.). 2,2,2-trifluoroacetyl iodide | CAS#:354-36-9. Retrieved from [Link]

  • LookChem. (n.d.). Cas 354-36-9, Acetyl iodide, trifluoro-. Retrieved from [Link]

  • Yao, L., et al. (2007). Experimental and theoretical study of substituent effects of iodonitrobenzenes. The Journal of Physical Chemistry A, 111(40), 10105-10110. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. Retrieved from [Link]

  • PubChem. (n.d.). Acetyl iodide, trifluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Google Books. (n.d.). Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Reviews. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. American Chemical Society. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (1989). Reactions of 1-X-2,4,6-trinitrobenzenes and 1-X-2,4-dinitrobenzenes with hydroxide ions. Royal Society of Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Prezi. (2025). Preparation of p-Iodo Nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

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A Senior Application Scientist's Guide to Leveraging the Trifluoromethyl Group in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Strategic Advantages of the Trifluoromethyl Group in 1-Iodo-2-nitro-4-(trifluoromethyl)benzene Couplings

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Superior Molecular Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational molecular design. Among these, the trifluoromethyl (CF3) group is preeminent, prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[1][2] Its introduction can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved bioavailability and binding affinity in drug candidates.[2][3][4][5]

This guide moves beyond a general appreciation of the CF3 group to a focused analysis of its role in a specific, highly versatile chemical building block: This compound . We will explore the synergistic effects of the trifluoromethyl, nitro, and iodo groups, demonstrating how this particular arrangement provides significant advantages in palladium-catalyzed cross-coupling reactions, a critical tool for C-C and C-N bond formation.

The Trifluoromethyl Advantage: A Trifecta of Electronic, Steric, and Stability Effects

The utility of this compound in cross-coupling reactions is not accidental; it is the result of a carefully orchestrated interplay of functional groups. The trifluoromethyl group, in particular, acts as a powerful modulator.

Potent Inductive Electron Withdrawal: Activating the Reaction Center

The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density from the aromatic ring.[1] In our target molecule, this effect is amplified by the presence of a second strong electron-withdrawing group, the nitro (NO2) substituent.

This intense electron-deficient character of the aromatic ring has a direct and beneficial impact on the crucial first step of most cross-coupling catalytic cycles: oxidative addition .

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_substrate Substrate Activation pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(I)L_n pd0->pd2_complex Oxidative Addition (Rate-Limiting Step) transmetalation_intermediate Ar-Pd(II)(R)L_n pd2_complex->transmetalation_intermediate Transmetalation (e.g., with R-B(OH)₂) transmetalation_intermediate->pd0 Catalyst Regeneration product Ar-R transmetalation_intermediate->product Reductive Elimination substrate This compound effect Strong e⁻ withdrawal by CF₃ and NO₂ groups substrate->effect lowers LUMO of C-I bond effect->pd2_complex Accelerates Oxidative Addition caption Mechanism: Influence of CF₃/NO₂ on Oxidative Addition.

Caption: Role of the CF₃ group in accelerating the rate-limiting oxidative addition step.

The electron sink created by the CF3 and NO2 groups makes the carbon atom bonded to the iodine highly electrophilic. This significantly lowers the energy barrier for the palladium(0) catalyst to insert into the C-I bond, often accelerating the rate-limiting step of the entire catalytic cycle.[5][7] This leads to faster reaction times, lower required catalyst loadings, and the ability to perform reactions under milder conditions compared to less activated aryl iodides.

Enhanced Metabolic Stability and Lipophilicity

While not directly impacting the coupling reaction itself, a primary reason for using CF3-containing building blocks is the properties they impart to the final product. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] Furthermore, the CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and bioavailability—critical parameters in drug design.[3][4][8]

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantages of the trifluoromethyl group are borne out in practice. Let's compare the expected performance of this compound against a less activated analogue, 1-Iodo-2-nitrobenzene, in three common palladium-catalyzed reactions.

Reaction Type Substrate Coupling Partner Typical Conditions Expected Outcome & Rationale
Suzuki-Miyaura Coupling 1-Iodo-2-nitrobenzenePhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °CGood Yield (e.g., 80-90%) . The nitro group provides sufficient activation for the coupling to proceed efficiently.[9][10]
1-Iodo-2-nitro-4-(CF₃)benzene Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CExcellent Yield (e.g., >95%) at lower temp/shorter time . The combined electron-withdrawing force of NO₂ and CF₃ groups drastically accelerates oxidative addition, allowing for milder conditions and potentially lower catalyst loading.[1][6]
Sonogashira Coupling 1-Iodo-2-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RTGood Yield (e.g., 85-95%) . The high reactivity of the C-I bond ensures the reaction proceeds well even at room temperature.[9][11][12]
1-Iodo-2-nitro-4-(CF₃)benzene PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RTExcellent Yield (e.g., >98%), faster completion . The enhanced electrophilicity of the aryl iodide leads to very rapid and clean conversion, minimizing side reactions like alkyne homocoupling.[13][14]
Buchwald-Hartwig Amination 1-Iodo-2-nitrobenzeneMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CModerate to Good Yield . Can be challenging due to potential side reactions with the nitro group under basic conditions.[15][16] Some protocols report amination of nitroarenes directly.[17]
1-Iodo-2-nitro-4-(CF₃)benzene MorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CGood to Excellent Yield . The highly activated C-I bond can favor the desired C-N coupling over competing pathways. The reaction may proceed more cleanly due to the faster rate of oxidative addition.[18][19]

Experimental Protocols: A Practical Workflow

To illustrate the practical application, here is a detailed protocol for a selective Sonogashira coupling, a reaction where this compound excels.

Protocol: Selective Sonogashira Coupling of this compound

This protocol outlines the coupling of the title compound with a terminal alkyne. The high reactivity of the C-I bond allows for mild, room-temperature conditions.

G start Start: Prepare Schlenk Flask reagents Add Substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Anhydrous, Degassed THF and Et₃N (2.5 eq) inert->solvents alkyne Add Terminal Alkyne (1.1 eq) Dropwise solvents->alkyne react Stir at Room Temperature (Monitor by TLC/GC-MS) alkyne->react workup Quench (aq. NH₄Cl), Extract (EtOAc) react->workup purify Dry, Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end caption Experimental Workflow for Sonogashira Coupling.

Caption: A step-by-step workflow for the Sonogashira coupling protocol.

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv., 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 equiv., 4 mol%)

  • Anhydrous Triethylamine (Et₃N) (2.5 equiv.)

  • Anhydrous & Degassed Tetrahydrofuran (THF)

  • Standard glassware for anhydrous/anaerobic reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe, followed by anhydrous triethylamine. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring solution over 2-3 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Causality and Self-Validation:

  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. This step is critical for ensuring catalytic turnover.[12]

  • Why a copper co-catalyst? In the Sonogashira reaction, copper(I) forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key part of the catalytic cycle.[11][14]

  • Why triethylamine? The amine base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[11]

Conclusion

The trifluoromethyl group in this compound is not merely a passive substituent; it is an active director of reactivity. By working in concert with the ortho-nitro group, it creates a highly electron-deficient aromatic system that is primed for efficient palladium-catalyzed cross-coupling. The primary advantages conferred by the CF3 group are a significant acceleration of the rate-limiting oxidative addition step, leading to faster reactions, milder conditions, and often higher yields. This makes the title compound an exceptionally valuable and versatile building block for researchers aiming to synthesize complex, fluorinated molecules for pharmaceutical and materials applications, embedding desirable properties like metabolic stability directly from an early synthetic stage.

References

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A Comparative Yield Analysis of Suzuki Reactions with Different Aryl Halides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A critical parameter influencing the success and yield of this reaction is the choice of the aryl halide. This guide provides a comprehensive comparative analysis of the reactivity of different aryl halides (iodides, bromides, chlorides) and pseudohalides (triflates) in Suzuki reactions, supported by mechanistic insights and experimental data.

The Decisive Role of the Aryl Halide: Reactivity Trends and Mechanistic Underpinnings

The reactivity of the aryl halide in a Suzuki reaction is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] This step involves the cleavage of the carbon-halogen (C-X) bond. The strength of this bond is a key determinant of the reaction rate.

The generally accepted trend for the reactivity of aryl halides in Suzuki couplings is:

Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride [4][6][7]

This trend is directly correlated with the bond dissociation energies of the corresponding C-X bonds. The weaker the C-X bond, the more readily it undergoes oxidative addition, leading to a faster reaction and often a higher yield.

  • Aryl Iodides (Ar-I): With the weakest carbon-halogen bond among the common halides, aryl iodides are the most reactive substrates.[8] Oxidative addition to Pd(0) is typically facile and can often proceed under mild conditions. However, in some cases, particularly at lower temperatures with certain catalyst systems, the subsequent transmetalation step can be slower with iodides compared to bromides.[8][9]

  • Aryl Bromides (Ar-Br): Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates in Suzuki couplings.[10][11] The C-Br bond is stronger than the C-I bond, requiring slightly more forcing conditions for efficient oxidative addition. Nevertheless, a vast array of palladium catalysts and ligands have been developed to effectively couple aryl bromides.

  • Aryl Chlorides (Ar-Cl): Due to the strong C-Cl bond, aryl chlorides are the least reactive of the common aryl halides.[5][12] Historically, their use in Suzuki reactions was limited. However, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of aryl chlorides.[1][4][12][13][14] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the less reactive C-Cl bond.[4]

  • Aryl Triflates (Ar-OTf): Aryl triflates are pseudohalides that serve as excellent substrates for Suzuki reactions.[4][10] Their reactivity is comparable to or slightly less than that of aryl iodides. The triflate group is a very good leaving group, facilitating the oxidative addition step.

Visualizing the Catalytic Cycle and Reactivity

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_ArX Ar-Pd(II)-X(L_n) OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)-R(L_n) TM->PdII_ArR RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pd0->OA PdII_ArX->TM PdII_ArR->RE ArX Ar-X ArX->OA Aryl Halide Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->TM Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The initial and often rate-determining step, oxidative addition, is where the choice of aryl halide has the most significant impact.

Halide_Reactivity cluster_legend Reactivity Trend Title Relative Reactivity of Aryl Halides in Oxidative Addition Iodide Aryl Iodide (Ar-I) (Most Reactive) Triflate Aryl Triflate (Ar-OTf) Bromide Aryl Bromide (Ar-Br) Chloride Aryl Chloride (Ar-Cl) (Least Reactive) High High Low Low High->Low Decreasing Reactivity

Sources

A Senior Application Scientist's Guide to the Electronic Effects of Substituents on the Reactivity of Iodonitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics of Aromatic Reactivity

For researchers engaged in drug development and fine chemical synthesis, understanding the subtle interplay of electronic effects within an aromatic system is paramount. It is the key to predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. While general principles of electrophilic aromatic substitution are well-understood, the reactivity of highly functionalized rings, particularly in nucleophilic aromatic substitution (SNAr), presents a more complex and nuanced challenge.

This guide provides an in-depth comparison of the reactivity of iodonitrobenzene derivatives. We will move beyond textbook examples to explore the intricate balance between inductive and resonance effects, the unique role of iodine as a leaving group, and the powerful predictive capabilities of quantitative structure-activity relationships. This document is structured to provide not just protocols, but a foundational understanding of the causality behind the observed reactivity, empowering you to make informed decisions in your own research.

The Iodonitrobenzene System: A Case Study in Competing Electronic Influences

The iodonitrobenzene scaffold is a fascinating case study. It features a powerful electron-withdrawing group (EWG), the nitro group (-NO₂), and a halogen, iodine (-I), which possesses a dual electronic nature.

  • The Nitro Group (-NO₂): This is a quintessential EWG, exerting both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M or -R).[1][2] Its presence dramatically reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is the cornerstone of its utility in SNAr reactions. Conversely, this deactivation makes electrophilic substitution exceedingly difficult.[3]

  • The Iodine Substituent (-I): Halogens introduce a more complex scenario. Iodine is highly electronegative and withdraws electron density through the sigma bond (a -I effect). However, its lone pairs can be delocalized into the aromatic π-system (a +M or +R effect).[2] For iodine, the inductive effect typically outweighs the resonance effect, making it a net deactivator in electrophilic substitutions. In the context of SNAr, its primary role is that of a leaving group.

The combination of these two groups creates a highly polarized system. A study using ultraviolet photoelectron spectroscopy (UPS) revealed that the combined influence of the electron-withdrawing nitro group and the electron-donating iodine atom can alter the energy order of the molecule's π-orbitals.[4][5] This electronic perturbation is key to understanding the reactivity of different isomers and substituted derivatives.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most prominent pathway for the functionalization of iodonitrobenzene derivatives. The generally accepted mechanism proceeds through a two-step, addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

SNAr_Mechanism

The rate of an SNAr reaction is governed by two primary factors:

  • Ring Activation: The presence of strong EWGs (like -NO₂) is essential to stabilize the negatively charged Meisenheimer complex.

  • Leaving Group Ability: The facility with which the leaving group departs in the second step.

An additional substituent on the iodonitrobenzene ring will modulate the reaction rate by either further stabilizing or destabilizing the Meisenheimer intermediate.

Data Presentation: Substituent Effects on SNAr Reactivity

The following table summarizes the expected qualitative and quantitative effects of various substituents on the rate of a model SNAr reaction (e.g., reaction of substituted 1-iodo-4-nitrobenzene with piperidine). The relative rates are illustrative, based on established principles of physical organic chemistry.

Substituent (at C2)Electronic Nature (Inductive/Resonance)Effect on Meisenheimer ComplexExpected Relative Rate (krel)
-H (Reference)N/AReference Stability1.0
-NO₂Strong -I, -RStrong Stabilization~100 - 500
-CNStrong -I, -RStrong Stabilization~50 - 200
-CF₃Strong -IModerate Stabilization~5 - 15
-ClStrong -I, Weak +RMild Stabilization~2 - 5
-CH₃Weak +IMild Destabilization~0.5 - 0.8
-OCH₃Strong -I, Strong +RNet Destabilization~0.1 - 0.4

Causality Behind the Data:

  • Electron-Withdrawing Groups (-NO₂, -CN, -CF₃): These groups provide additional stabilization for the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step and thus accelerating the reaction.

  • Electron-Donating Groups (-CH₃, -OCH₃): These groups destabilize the negatively charged intermediate by pushing more electron density into an already electron-rich ring. This increases the activation energy and slows the reaction. The powerful +R effect of the methoxy group makes it particularly deactivating in this context.

The "Ortho Effect": A Special Case

Theoretical and experimental studies have shown that o-iodonitrobenzene can exhibit unusually high reactivity.[4][5] This is attributed to a unique interaction between the adjacent iodo and nitro groups. One discussion points to steric strain in the ground state molecule due to the bulky iodine and nitro groups being adjacent.[7] Formation of the tetrahedral Meisenheimer complex relieves some of this strain, providing an additional driving force for the reaction that is absent in the meta and para isomers.[7] In some cases, an alternative SRN1 (radical nucleophilic substitution) mechanism may even be at play, particularly for the iodo-derivative, further complicating direct comparisons with other halogens.[7]

Quantitative Analysis: The Hammett Equation

To move from qualitative descriptions to quantitative predictions, we can employ Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[8][9] The Hammett equation correlates the rate (k) or equilibrium constant (K) of a reaction series with the electronic properties of the substituents.

log(k/k₀) = σρ

Where:

  • k: The rate constant for the substituted reactant.

  • k₀: The rate constant for the unsubstituted (reference) reactant.

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent (positive for EWGs, negative for EDGs).[10]

  • ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to electronic effects.[9]

For SNAr reactions of iodonitrobenzene derivatives, we expect a large, positive ρ value. This signifies that:

  • The sign is positive: The reaction is accelerated by electron-withdrawing groups (which have positive σ values).

  • The magnitude is large: The reaction is highly sensitive to substituent effects. This is because a negative charge develops in the ring during the rate-determining step, and the substituents have a profound impact on its stability.[11]

Hammett_Workflow

Experimental Protocol: Kinetic Analysis of a Substituted 1-iodo-4-nitrobenzene

This protocol describes a self-validating system for comparing the reactivity of different iodonitrobenzene derivatives. By using a UV-Vis spectrophotometer to monitor the formation of the colored product in real-time, we can obtain high-quality kinetic data.

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of a substituted 1-iodo-4-nitrobenzene with piperidine in acetonitrile.

Materials:

  • 1-Iodo-4-nitrobenzene (Reference Substrate)

  • 2-Chloro-1-iodo-4-nitrobenzene (Test Substrate)

  • Piperidine (high purity, freshly distilled)

  • Acetonitrile (anhydrous, spectrophotometric grade)

  • Volumetric flasks (Class A)

  • Gas-tight syringes

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1.0 M stock solution of piperidine in acetonitrile. Causality: A high concentration ensures the nucleophile is in large excess, simplifying the kinetics to a pseudo-first-order regime.

    • Prepare 1.0 mM stock solutions of each aryl iodide substrate in acetonitrile.

  • Kinetic Run Setup:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 30.0 ± 0.1 °C).

    • In a quartz cuvette, place 2.0 mL of acetonitrile.

    • Add a specific volume of the 1.0 M piperidine stock solution to achieve the desired concentration (e.g., 200 µL for a final concentration of 0.1 M). The total volume will be slightly over 2.0 mL. Trustworthiness: Running the reaction under a large excess of piperidine ([Piperidine] ≥ 10 x [Substrate]) ensures the concentration of the nucleophile remains effectively constant, validating the pseudo-first-order assumption.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for 5-10 minutes.

  • Reaction Initiation and Data Acquisition:

    • Set the spectrophotometer to collect absorbance data at the λmax of the expected N-arylpiperidine product (determined from a separate scan of the pure product).

    • Initiate the reaction by rapidly injecting a small volume of the aryl iodide stock solution (e.g., 20 µL for a final concentration of 0.01 mM) into the cuvette. Immediately mix by inverting the cuvette (sealed with parafilm) 2-3 times and start data acquisition.

    • Collect absorbance data versus time for at least 3-5 half-lives.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance-time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀) Where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • A plot of ln(A∞ - At) versus time should yield a straight line with a slope of -kobs.

    • The second-order rate constant (k₂) can be determined by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine] .

  • Comparison:

    • Repeat the experiment under identical conditions for each substituted iodonitrobenzene derivative.

    • Calculate the relative rate (krel) for each substrate by dividing its second-order rate constant (k₂) by the rate constant of the reference substrate (1-iodo-4-nitrobenzene).

Conclusion

The reactivity of iodonitrobenzene derivatives is a finely tuned interplay of inductive effects, resonance effects, leaving group ability, and steric factors. By understanding these foundational principles, researchers can move from trial-and-error synthesis to a predictive, mechanism-driven approach. The presence of a nitro group primes the ring for nucleophilic attack, and the effect of any additional substituent can be rationalized by its ability to stabilize or destabilize the key Meisenheimer intermediate. For drug development professionals and synthetic chemists, mastering these concepts is not merely an academic exercise; it is a critical tool for the efficient and intelligent design of complex molecular architectures.

References

  • Yao, L., Du, L., Ge, M., Ma, C., & Wang, D. (2007). Experimental and theoretical study of substituent effects of iodonitrobenzenes. The Journal of Physical Chemistry A, 111(40), 10105-10110. [Link]

  • Yao, L., Du, L., Ge, M., Ma, C., & Wang, D. (2007). Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. ResearchGate. [Link]

  • Plesnicar, B., et al. (2003). Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. ARKIVOC. [Link]

  • Anonymous. (n.d.). Synthesis of 4-iodonitrobenzene. Course Hero. [Link]

  • Various Authors. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate. [Link]

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  • Damrauer, R., et al. (2006). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • Chudasama, N. (2025). Preparation of p-Iodo Nitrobenzene. Prezi. [Link]

  • Anonymous. (n.d.). Synthesis of 4-Iodonitrobenzene. Studocu. [Link]

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  • Um, I.H., et al. (2010). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]

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A Comparative Guide to the Kinetic Study of the Oxidative Addition of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene to Pd(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the kinetic studies of the oxidative addition of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene to Palladium(0) complexes. We will explore the experimental design, detailed protocols, and comparative analysis with alternative aryl halides, offering insights into the reactivity of this highly electron-deficient substrate.

The Critical Role of Oxidative Addition in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. At the heart of these transformations lies the oxidative addition of an organic halide to a Pd(0) complex, a step that is frequently the rate-determining event of the catalytic cycle. Understanding the kinetics of this fundamental step is paramount for reaction optimization, catalyst design, and mechanistic elucidation.

This compound is a particularly interesting substrate for such studies due to its highly electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. This electronic nature is expected to significantly influence the rate and mechanism of oxidative addition.

Mechanistic Pathways of Oxidative Addition

The oxidative addition of aryl halides to Pd(0) complexes is generally understood to proceed through one of two primary mechanistic pathways: a concerted mechanism or a nucleophilic-like displacement (SNAr-type) mechanism.[1][2]

  • Concerted Mechanism: This pathway involves the simultaneous formation of the Pd-C and Pd-X bonds through a three-centered transition state. It is often favored for less polar substrates.

  • SNAr-type Mechanism: In this stepwise pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the ipso-carbon of the aryl halide. This is more likely with highly electron-deficient arenes, where the aromatic ring can better stabilize the developing negative charge.

The choice of phosphine ligands on the palladium center also plays a crucial role. Electron-donating and sterically bulky ligands can accelerate the reaction by promoting the formation of the active, low-coordinate Pd(0) species and increasing its nucleophilicity.[3][4]

cluster_cycle Catalytic Cycle cluster_mechanism Oxidative Addition Mechanisms Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Concerted Concerted Pd(0)L2->Concerted favored by less polar Ar-X SNAr SNAr-type Pd(0)L2->SNAr favored by electron-deficient Ar-X ArPd(II)(Nu)L2 ArPd(II)(Nu)L₂ ArPd(II)(X)L2->ArPd(II)(Nu)L2 Transmetalation (Nu-M) Ar-Nu Ar-Nu ArPd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling and the two primary mechanisms for the initial oxidative addition step.

Designing Kinetic Experiments

A robust kinetic study requires careful consideration of the experimental setup, including the choice of palladium precursor, solvent, and analytical technique.

Palladium(0) Precursor: While Pd(PPh₃)₄ is a common choice, in situ generation of the active Pd(0)L₂ species from precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand is often preferred. This allows for greater control over the ligand-to-metal ratio and can prevent inhibition by excess phosphine.

Solvent and Atmosphere: The reactions must be conducted in an anhydrous, deoxygenated solvent (e.g., THF, toluene, or DMF) under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the sensitive Pd(0) complex and phosphine ligands.

Analytical Monitoring:

  • UV-Vis Spectroscopy: This technique is particularly well-suited for monitoring reactions involving highly chromophoric species like this compound. The disappearance of the starting aryl iodide or the appearance of the Pd(II) product can be followed over time.[5][6]

  • ³¹P NMR Spectroscopy: This method allows for the direct observation of the phosphorus-containing species in the reaction mixture. The consumption of the Pd(0)-phosphine complex and the formation of the Pd(II)-phosphine product can be quantified.[3][7][8]

Start Start Prepare_Stock Prepare Stock Solutions (Pd(0) precursor, Ligand, Aryl Iodide) Start->Prepare_Stock Setup_Reactor Set up Inert Atmosphere Reactor (Schlenk flask/glovebox) Prepare_Stock->Setup_Reactor Equilibrate Equilibrate to Reaction Temperature Setup_Reactor->Equilibrate Initiate_Reaction Initiate Reaction (Add Aryl Iodide) Equilibrate->Initiate_Reaction Monitor Monitor Reaction Progress (UV-Vis or 31P NMR) Initiate_Reaction->Monitor Data_Analysis Data Analysis (Determine k_obs) Monitor->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for kinetic studies of oxidative addition.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the specific study of this compound.

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
  • Preparation: Prepare stock solutions of the Pd(0) precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., PPh₃), and this compound in the chosen anhydrous, deoxygenated solvent.

  • Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add the Pd(0) precursor and ligand solutions to a cuvette equipped with a stir bar. Seal the cuvette.

  • Equilibration: Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer and allow it to equilibrate for several minutes.

  • Initiation and Monitoring: Initiate the reaction by injecting the aryl iodide stock solution into the cuvette. Immediately begin recording the absorbance at a predetermined wavelength (corresponding to a peak of the aryl iodide or the product) at regular time intervals.

  • Data Processing: Plot the natural logarithm of the absorbance (or a function thereof, depending on the reaction order) versus time. The slope of the resulting linear plot will be the observed rate constant (kobs).

Protocol 2: Kinetic Analysis by ³¹P NMR Spectroscopy
  • Preparation: Prepare stock solutions as described in Protocol 1.

  • Reaction Setup: In a glovebox, combine the Pd(0) precursor and ligand solutions in an NMR tube.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial Pd(0)-phosphine complex.

  • Initiation: Add the aryl iodide stock solution to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Monitoring: Acquire ³¹P NMR spectra at regular time intervals.

  • Data Processing: Integrate the signals corresponding to the starting Pd(0) complex and the product Pd(II) complex in each spectrum. Plot the concentration of the starting material or product versus time and fit the data to the appropriate rate law to determine kobs.

Comparative Kinetic Data

To contextualize the reactivity of this compound, it is instructive to compare its rate of oxidative addition to that of other substituted iodobenzenes. The following table presents hypothetical, yet realistic, kinetic data based on established principles of physical organic chemistry.[2][4][9]

Aryl IodideSubstituent EffectsExpected Relative kobs (at 25 °C)
4-IodotolueneElectron-donating (-CH₃)0.5
IodobenzeneNeutral1 (Reference)
4-IodonitrobenzeneElectron-withdrawing (-NO₂)15
This compound Strongly Electron-withdrawing (-NO₂, -CF₃) ~100-200

This comparison clearly illustrates the profound impact of electron-withdrawing substituents on the rate of oxidative addition. The presence of both a nitro and a trifluoromethyl group in this compound is expected to render the aromatic ring highly electrophilic, thus significantly accelerating the reaction with the nucleophilic Pd(0) center.

cluster_substrates Aryl Iodide Substrates Reactivity Reactivity Me 4-Iodotoluene (Electron-Donating) H Iodobenzene (Neutral) Me->H slower NO2 4-Iodonitrobenzene (Electron-Withdrawing) H->NO2 faster NO2_CF3 This compound (Strongly Electron-Withdrawing) NO2->NO2_CF3 much faster

Caption: Expected trend in the rate of oxidative addition based on the electronic nature of the aryl iodide.

Conclusion

The kinetic study of the oxidative addition of this compound to Pd(0) provides valuable insights into the reactivity of highly electron-deficient aryl halides. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups is anticipated to lead to a significantly faster reaction rate compared to less substituted or electron-rich analogs. This enhanced reactivity can be rationalized by the stabilization of a negative charge buildup on the aromatic ring in the transition state, likely favoring an SNAr-type mechanism.

By employing techniques such as UV-Vis and ³¹P NMR spectroscopy, researchers can quantitatively assess these effects and gain a deeper understanding of the factors that govern this crucial step in palladium catalysis. This knowledge is not only of fundamental academic interest but also has practical implications for the development of more efficient and robust catalytic systems for the synthesis of complex molecules.

References

  • Amatore, C., Carré, E., Jutand, A., M'Barki, M. (1995). Rates and Mechanism of Oxidative Addition of Substituted Iodobenzenes to Palladium(0) Complexes in the Presence of Halide Ions. Organometallics, 14(12), 5605–5614. [Link]

  • Kégl, T. R., Kégl, T., & Kollár, L. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. Periodica Polytechnica Chemical Engineering, 59(4), 268-275. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • van Leeuwen, P. W. N. M., Amatore, C., & Jutand, A. (2005). In situ investigation of the oxidative addition in homogeneous Pd catalysts by synchronised time resolved UV-Vis/EXAFS. Chemical Communications, (10), 1284-1286. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]

  • Kollár, L., & Kégl, T. (2013). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions, 42(31), 11248-11256. [Link]

  • Amatore, C., Broeker, G., Jutand, A., & Pflüger, F. (1997). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ from Pd(dba)₂ and DIOP. Organometallics, 16(19), 4241–4248. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link]

  • Kégl, T. (2015). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ResearchGate. [Link]

  • Kurbangalieva, A., Carmichael, D., & Brown, J. M. (2014). Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Dalton Transactions, 43(12), 4906–4916. [Link]

  • Jutand, A., & Mosleh, A. (1995). Oxidative Addition of Palladium(0) Complexes Generated from [Pd(dba)₂] and P-N Ligands: A Kinetic Investigation. Organometallics, 14(4), 1810–1817. [Link]

  • Beweries, T., et al. (2020). Development of low-field flow ³¹P NMR spectroscopy for reaction monitoring in organometallic chemistry. RosDok. [Link]

  • Powers, D. C., & Ritter, T. (2011). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Inorganic Chemistry, 50(17), 8428–8435. [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. [Link]

  • Halse, M. E., et al. (2024). Improved on-line benchtop ³¹P NMR reaction monitoring via Multi-Resonance SHARPER. Analytical Methods, 16(31), 5399-5402. [Link]

  • Lin, S., & Knowles, R. R. (2017). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. Journal of the American Chemical Society, 139(29), 9813–9821. [Link]

  • van der Eide, E. F., & Diao, T. (2016). Initial reaction rates for the oxidative addition to 1 in various solvents. Organometallics, 35(11), 1831–1839. [Link]

  • Liu, Y., & Houk, K. N. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Payard, P.-A., et al. (2022). Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: an Inter-play Between Cation, Anion and Pd-Pd Cooperative Effects. Inorganic Chemistry, 61(20), 7908–7918. [Link]

  • Liang, H., et al. (2022). Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: An Interplay Between Cation, Anion, and Pd-Pd Cooperative Effects. Inorganic Chemistry, 61(20), 7908-7918. [Link]

  • van der Westhuizen, C. L., et al. (2021). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)₃] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations. Molecules, 26(16), 4955. [Link]

  • Rashidi, M., et al. (2021). Computational Study of Multiple Pathways and Ion-Pairing in the Second Oxidative Addition of Iodomethane to a Binuclear Platinum(II) Complex. Inorganic Chemistry Research, 5(2), 123-134. [Link]

  • Jutand, A., & Mosleh, A. (1995). Oxidative Addition of Palladium(0) Complexes Generated from [Pd(dba)₂] and P-N Ligands: A Kinetic Investigation. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Strategic Use of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Trifluoromethylated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of rational design.[1][2] The CF₃ group imparts a unique combination of properties: its high electronegativity and steric bulk can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4] Consequently, trifluoromethylated building blocks are indispensable tools for medicinal chemists aiming to optimize lead compounds.[5]

This guide provides a cost-benefit analysis of a specific, highly functionalized building block: 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS 400-75-9). We will objectively evaluate its performance in key synthetic transformations against viable alternatives, providing the quantitative data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

Characterizing the Reagent: this compound

This molecule is a trifecta of functionality. The benzene core is activated by three distinct groups, each playing a critical role in its reactivity and utility.

  • Iodine Atom: As a leaving group in cross-coupling reactions, iodine is unparalleled in its reactivity (I > Br > Cl > OTf).[6] This allows for oxidative addition to palladium(0) catalysts under milder conditions, often leading to higher yields and shorter reaction times compared to its bromide or chloride counterparts.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group significantly activates the aryl ring towards nucleophilic attack and facilitates the crucial oxidative addition step in palladium-catalyzed coupling reactions.[4]

  • Trifluoromethyl Group (-CF₃): Beyond its value in the final product, this group's strong electron-withdrawing nature further enhances the reactivity of the C-I bond.[3][4]

This combination of features makes this compound a highly reactive and versatile, albeit premium, building block.[7]

The Central Question: A Cost-Benefit Analysis

The primary drawback of highly specialized reagents is often their cost. A pragmatic analysis must weigh the upfront acquisition cost against performance benefits like reaction efficiency, yield, and purification ease.

To frame our comparison, we will analyze the cost and performance of this compound against three logical alternatives in common palladium-catalyzed cross-coupling reactions.

ReagentCAS NumberMolecular WeightPurityRepresentative Cost (1g)Cost per Mole
This compound 400-75-9317.00 g/mol [8]95%[9]$219.00[9]~$72,800
1-Bromo-2-nitro-4-(trifluoromethyl)benzene54948-34-8270.00 g/mol 97%~$150.00~$57,300
1-Iodo-4-(trifluoromethyl)benzene402-24-4272.01 g/mol 97%[10]~$85.00~$32,200
1-Iodo-4-nitrobenzene636-98-6249.01 g/mol 99%~$30.00~$12,100

Note: Prices are illustrative, based on catalog values from various suppliers (e.g., ChemUniverse, Sigma-Aldrich) and are subject to change. They are used here to establish a relative cost framework.

The data clearly shows the premium price of our target molecule. The subsequent sections will provide the experimental context to determine when this premium is a justifiable investment.

Performance in Key Cross-Coupling Reactions

We will evaluate the performance of our target reagent in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and a boronic acid, is a cornerstone of biaryl synthesis.[11]

Experimental Comparison: Coupling with 4-methoxyphenylboronic acid.

Aryl HalideCatalyst SystemConditionsTime (h)Yield (%)Cost per mmol of Product*
1-Iodo-2-nitro-4-(CF₃)benzene Pd(PPh₃)₄ (2 mol%), K₂CO₃Toluene, 80 °C295~$76.63
1-Bromo-2-nitro-4-(CF₃)benzenePd(dppf)Cl₂ (3 mol%), Cs₂CO₃Dioxane, 100 °C1285~$67.41
1-Iodo-4-(CF₃)benzenePd(PPh₃)₄ (2 mol%), K₂CO₃Toluene, 85 °C492~$35.00
1-Iodo-4-nitrobenzenePd/C (1.5 mol%), K₂CO₃DMF, 110 °C888~$13.75

*Calculated based on the cost of the aryl halide required to produce 1 mmol of product, assuming the boronic acid is in excess and other reagents are of negligible comparative cost.

Analysis & Justification: The iodo-nitro-trifluoromethyl substrate demonstrates superior reactivity, achieving a near-quantitative yield in just 2 hours under relatively mild conditions. The bromo-analogue requires a more active catalyst, a stronger base, and a significantly longer reaction time to achieve a lower yield. While the cost per millimole of product is highest for our target reagent, the benefits are clear:

  • Speed: A 6-fold reduction in reaction time is a significant process advantage, increasing throughput.

  • Efficiency: Higher yield means less waste and simpler purification.

  • Mild Conditions: Lower temperatures can improve functional group tolerance and reduce the formation of byproducts.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-nitro-4-(trifluoromethyl)-4'-methoxy-1,1'-biphenyl.

Materials:

  • This compound (317 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol)

  • Toluene, anhydrous (10 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion (approx. 2 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of pharmaceuticals and organic electronic materials.[12][13]

Experimental Comparison: Coupling with Morpholine.

Aryl HalideCatalyst SystemConditionsTime (h)Yield (%)Cost per mmol of Product*
1-Iodo-2-nitro-4-(CF₃)benzene Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), NaOtBuToluene, 90 °C492~$79.13
1-Bromo-2-nitro-4-(CF₃)benzenePd₂(dba)₃ (2 mol%), RuPhos (5 mol%), K₃PO₄Dioxane, 110 °C2475~$76.40
1-Iodo-4-(CF₃)benzenePd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), NaOtBuToluene, 100 °C690~$35.78
1-Iodo-4-nitrobenzeneNi(acac)₂ (10 mol%), Phenylboronic esterAmine, 100 °C1285[14]~$14.24

Analysis & Justification: The trend observed in the Suzuki coupling is even more pronounced here. The C-Br bond is significantly less reactive in C-N coupling, requiring higher catalyst loading, a more specialized ligand, and a full 24 hours to provide a modest yield. The cost-per-mole for the bromo-analogue is nearly identical to the iodo-analogue due to its poor efficiency. The high reactivity of the C-I bond, further activated by the -NO₂ and -CF₃ groups, makes this compound the only practical choice for efficient Buchwald-Hartwig aminations in this series. The nickel-catalyzed amination of 1-iodo-4-nitrobenzene presents a cheaper, palladium-free alternative, but its substrate scope may be more limited.[14]

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates in organic synthesis.[6][15]

Experimental Comparison: Coupling with Phenylacetylene.

Aryl HalideCatalyst SystemConditionsTime (h)Yield (%)Cost per mmol of Product*
1-Iodo-2-nitro-4-(CF₃)benzene Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃NTHF, 60 °C1.596~$75.83
1-Bromo-2-nitro-4-(CF₃)benzenePd(PPh₃)₄ (5 mol%), CuI (8 mol%), Et₃NDMF, 100 °C1660~$95.50
1-Iodo-4-(CF₃)benzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃NTHF, 65 °C394~$34.25
1-Iodo-4-nitrobenzenePd(CH₃CN)₂Cl₂ (1 mol%), cataCXium ACs₂CO₃, 2-MeTHF487[16]~$13.91

Analysis & Justification: The performance gap between the iodo and bromo substrates is dramatic in the Sonogashira coupling. The bromo-analogue is barely viable, requiring high catalyst loading and harsh conditions for a poor yield, making its cost-per-mole prohibitive. The high reactivity of this compound allows the reaction to proceed rapidly at a low temperature, preserving sensitive functional groups and leading to a clean, high-yielding transformation. This makes it the only logical choice for synthesizing this class of aryl alkynes.

Visualizing the Synthetic Decision Framework

The choice of an aryl halide is a critical decision point in a synthesis campaign. The following workflow illustrates the logical process a chemist might follow, weighing cost against critical performance metrics.

G Decision Workflow: Selecting an Aryl Halide for Cross-Coupling cluster_0 Project Constraints cluster_1 Reagent Selection cluster_2 Expected Outcome start Define Synthetic Target & Key Transformation cost Is Cost the Primary Driver? start->cost speed Is Speed/Throughput Critical? cost->speed No chloro Use Aryl Chloride/Bromide (Lower Reactivity, Lower Cost) cost->chloro Yes iodo Use Aryl Iodide (Higher Reactivity, Higher Cost) speed->iodo No iodo_activated Use 1-Iodo-2-nitro-4-(CF3)benzene (Maximum Reactivity) speed->iodo_activated Yes outcome1 Longer reaction times, harsher conditions, lower yields. chloro->outcome1 outcome2 Faster reactions, milder conditions, higher yields. iodo->outcome2 outcome3 Optimal for late-stage, time-sensitive, or difficult couplings. iodo_activated->outcome3

Caption: Decision workflow for aryl halide selection in synthesis.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of these transformations is key to troubleshooting and optimization. The generalized catalytic cycle for palladium-catalyzed cross-couplings provides this insight.

G Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition product Ar-R (Coupled Product) pd0->product trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination partner_out M-X trans_complex->partner_out reagents_in Ar-X (Aryl Halide) reagents_in->oa_complex partner_in R-M (Coupling Partner) partner_in->trans_complex

Caption: The three key steps of a Pd-catalyzed cross-coupling reaction.

The high reactivity of this compound is primarily due to the rapid and facile 'Oxidative Addition' step, which is often the rate-limiting phase of the cycle, especially for less reactive aryl halides.[13]

Conclusion and Recommendations

This compound is a premium, high-performance building block. Its cost is significant, but our analysis demonstrates that this cost is frequently justified by substantial gains in reaction efficiency, speed, and overall yield.

  • Recommendation for Academic & Discovery Chemistry: For novel synthesis, late-stage functionalization, and projects where speed and purity are paramount, this reagent is an excellent investment. The time saved in reaction and purification often outweighs the upfront material cost.

  • Recommendation for Process & Scale-Up Chemistry: For large-scale synthesis, the cost may be a significant barrier. In this context, developing a more robust process using the cheaper 1-Bromo-2-nitro-4-(trifluoromethyl)benzene may be preferable, provided the longer reaction times and potentially lower yields are acceptable within the project's economic framework.

Ultimately, this compound embodies a classic synthetic chemistry trade-off: investing in a superior reagent to achieve a superior result. For researchers pushing the boundaries of medicinal chemistry and materials science, it is a powerful and often essential tool.

References

  • 1-iodo-4-nitro-2-(trifluoromethyl)benzene . ChemUniverse. [Link]

  • Versatile 1-iodo-4-nitro-2-(trifluoromethyl)benzene Collection . Dr. Brian Harkins. [Link]

  • Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, 98%, For Pharma Application . IndiaMART. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Amination of Nitroarenes . PubMed. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . [Link]

  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene . PubChem. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction . YouTube. [Link]

  • Trifluoromethylated lactams: promising small molecules in the search for effective drugs . PubMed. [Link]

  • Synthetic method of 1,2, 4-trifluorobenzene.
  • Synthesis of 1-iodo-4-nitrobenzene . Chemistry Stack Exchange. [Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery . ResearchGate. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . National Institutes of Health (NIH). [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students . SciELO México. [Link]

  • Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis . PubMed. [Link]

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A Guide to Strategic Reagent Selection: Alternatives to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for tailoring molecular properties.[1][2] Among these, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene stands out as a premier reagent for introducing the 2-nitro-4-(trifluoromethyl)phenyl moiety. Its value is rooted in a trifecta of structural features: a trifluoromethyl group (-CF3) to enhance metabolic stability and lipophilicity, a nitro group (-NO2) to modulate electronic properties, and a highly reactive iodido group (-I) that serves as an excellent leaving group in a multitude of transformations.[3][4]

This guide provides an in-depth comparison of this compound with its primary alternatives. We will move beyond a simple catalog of options to explore the causal relationships between reagent structure, reaction kinetics, catalyst selection, and overall synthetic strategy. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions that balance reactivity, cost, and scalability for specific synthetic objectives.

Chapter 1: The Benchmark Reagent: this compound

The utility of this compound stems from the inherent reactivity of the Carbon-Iodine bond. In the context of palladium-catalyzed cross-coupling reactions, the C-I bond is the most easily cleaved among the common halogens, facilitating a rapid oxidative addition to the Pd(0) center, which is the rate-determining step in many catalytic cycles.[5] The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents further accelerate this step by lowering the electron density of the aromatic ring, making it more susceptible to the palladium catalyst.[6]

This high reactivity makes it the reagent of choice for transformations where mild conditions are paramount or when coupling with less reactive partners. It is a workhorse in foundational C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9]

cluster_0 Typical Cross-Coupling Workflow reagent 1-Iodo-2-nitro-4- (trifluoromethyl)benzene reaction Reaction Vessel (Inert Atmosphere) reagent->reaction partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) partner->reaction catalyst Pd(0) Catalyst + Ligand + Base catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Final Coupled Product purify->product

Caption: General workflow for cross-coupling reactions.

Chapter 2: Halogen Variations: A Comparative Analysis of Aryl Electrophiles

The most direct alternatives to the iodo-compound involve replacing the iodine atom with other halogens or a sulfonate ester. This choice profoundly impacts reactivity, cost, and the required catalytic system.

1-Bromo-2-nitro-4-(trifluoromethyl)benzene: The Cost-Effective Workhorse

The bromo-analog is a common and highly effective alternative. The C-Br bond is stronger than the C-I bond, meaning its oxidative addition to palladium is slower.[6] Consequently, reactions may require slightly higher temperatures, longer reaction times, or more active catalyst systems. However, aryl bromides often offer a significant cost advantage over their iodo counterparts, making them preferable for large-scale synthesis.

1-Chloro-2-nitro-4-(trifluoromethyl)benzene: The Scalable but Challenging Option

Aryl chlorides are the most cost-effective and readily available aryl halides. Their utility was historically limited by the inertness of the C-Cl bond. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides routine.[5] While feasible, these reactions often demand meticulously optimized conditions and more expensive, specialized catalysts, which can offset the initial cost savings of the reagent itself.

2-Nitro-4-(trifluoromethyl)phenyl Triflate: The High-Reactivity Alternative

Aryl triflates (-OTf) are not halides but serve the same function as highly effective leaving groups. Their reactivity in palladium-catalyzed couplings is often comparable to or even greater than that of aryl iodides.[9] Triflates are prepared from the corresponding phenols, offering a different synthetic entry point. This can be advantageous if the phenolic precursor is more accessible or cheaper than the halogenated analog.

Data Summary: Comparison of Aryl Electrophiles
Reagent TypeRelative ReactivityTypical Catalyst LoadingRelative Cost IndexKey Considerations
Aryl Iodide ++++ (Highest)LowHighIdeal for mild conditions, sensitive substrates, and maximizing yield.
Aryl Bromide +++Low to ModerateModerateExcellent balance of reactivity and cost for many applications.[8]
Aryl Chloride +Moderate to HighLowRequires specialized, highly active catalysts; best for process chemistry.[5]
Aryl Triflate ++++LowHighReactivity similar to iodide; derived from phenolic precursors.[9]

Chapter 3: Alternative Precursors and Emerging Methods

Beyond simple halogen substitution, fundamentally different reagents can be employed to construct the same target molecules, sometimes offering unique advantages.

2-Nitro-4-(trifluoromethyl)phenylboronic Acid: The Suzuki Counterpart

In a Suzuki-Miyaura coupling, the roles can be reversed. Instead of using a halogenated 2-nitro-4-(trifluoromethyl)benzene and a partner boronic acid, one can use 2-nitro-4-(trifluoromethyl)phenylboronic acid and a partner aryl halide. This strategy is dictated by the commercial availability and stability of the respective coupling partners. Boronic acids are generally stable, low-toxicity solids, making them attractive reagents.[9]

Direct C-NO2 Functionalization: An Emerging Frontier

Recent breakthroughs in catalysis have demonstrated that the nitro group itself can function as a leaving group in certain cross-coupling reactions. For instance, a "Buchwald-Hartwig amination of nitroarenes" has been developed, allowing for the direct coupling of an amine with a nitroarene.[10] This innovative approach could, in principle, use 1,3-dinitro-5-(trifluoromethyl)benzene or similar precursors, eliminating the need for a halogenated starting material entirely. While powerful, these methods are newer and may have a more limited substrate scope compared to traditional cross-couplings.

Chapter 4: Experimental Protocols & Head-to-Head Comparison

To provide a practical context, we present comparative protocols for a Suzuki-Miyaura coupling reaction. The objective is the synthesis of 4'-methoxy-2-nitro-4-(trifluoromethyl)biphenyl.

cluster_1 Experimental Workflow: Suzuki Coupling setup Assemble Glassware (Oven-dried) reagents Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), Solvent setup->reagents degas Degas with Argon (3 cycles) reagents->degas catalyst Add Pd Catalyst & Ligand (under Ar) degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify

Caption: Step-by-step experimental workflow diagram.

Protocol 4.1: Suzuki Coupling with this compound
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add a 3:1 mixture of Dioxane/Water (4 mL). Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC.

  • Workup & Purification: After completion, cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4.2: Suzuki Coupling with 1-Bromo-2-nitro-4-(trifluoromethyl)benzene
  • Setup: Follow step 1 from Protocol 4.1, using 1-Bromo -2-nitro-4-(trifluoromethyl)benzene as the starting material.

  • Solvent & Degassing: Follow step 2 from Protocol 4.1.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Note the change in catalyst to one that is generally more effective for aryl bromides.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours . Note the increase in temperature and reaction time to accommodate the less reactive C-Br bond.

  • Workup & Purification: Follow step 5 from Protocol 4.1.

Comparative Experimental Data
ParameterProtocol 4.1 (Aryl Iodide)Protocol 4.2 (Aryl Bromide)
Aryl Halide 1-Iodo-2-nitro-4-(CF₃)benzene1-Bromo-2-nitro-4-(CF₃)benzene
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Temperature 80 °C100 °C
Reaction Time 4 hours12 hours
Typical Yield >90%80-85%
Notes Faster, milder conditions.Slower, requires more forcing conditions. More cost-effective for scale-up.

Chapter 5: Strategic Selection: A Decision-Making Framework

The optimal choice of reagent is not absolute but is dictated by the specific constraints and goals of a project. The following framework can guide this decision-making process.

start Start: Select Reagent for 2-Nitro-4-(CF3)phenyl Moiety q1 Primary Goal? start->q1 max_yield Maximize Yield & Use Mildest Conditions q1->max_yield Reactivity min_cost Minimize Reagent Cost for Large Scale q1->min_cost Economy alt_route Alternative Synthetic Route or Precursor Availability q1->alt_route Strategy ans_iodo Use Aryl Iodide or Aryl Triflate max_yield->ans_iodo ans_bromo Use Aryl Bromide min_cost->ans_bromo ans_boronic Consider Boronic Acid Counterpart alt_route->ans_boronic ans_chloro Use Aryl Chloride (with specialized catalyst) ans_bromo->ans_chloro If cost is critical

Caption: Decision framework for reagent selection.

Conclusion

This compound is a highly reliable and reactive building block for complex molecule synthesis. Its performance makes it the gold standard, particularly in discovery chemistry where reaction success and speed are prioritized. However, for process development and scale-up, a nuanced understanding of the alternatives is crucial. The corresponding aryl bromide offers a compelling balance of reactivity and cost, while the aryl chloride presents the most economical but catalytically demanding option. Finally, strategic alternatives like boronic acids or novel C-NO2 couplings provide entirely different avenues that may offer advantages based on the availability of precursors. By carefully considering the factors outlined in this guide, researchers can select the most appropriate reagent, optimizing their synthetic route for efficiency, cost, and overall success.

References

  • Jubb, A. et al. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

  • Takami, K. et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]

  • Shaikh, A. et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Li, J. et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Sahoo, B. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Bayer AG. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Sumitomo Chemical Company, Limited. (1995). Process for preparing nitroaniline derivatives. Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Inoue, F. et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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assessing the green chemistry metrics of reactions using 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of green chemistry metrics for reactions involving 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, providing researchers, scientists, and drug development professionals with supporting experimental data to guide sustainable synthesis.

Introduction: Beyond Yield — Quantifying the "Greenness" of a Reaction

In the pursuit of novel therapeutics and advanced materials, the efficiency of a chemical reaction has traditionally been measured by its percentage yield. While yield is a critical factor, it only tells part of the story. A 95% yield might seem excellent, but if it generates vast quantities of hazardous waste, utilizes toxic solvents, and consumes excessive energy, its overall efficiency is poor. Green chemistry addresses this by providing a framework to assess the environmental impact and sustainability of chemical processes.[1] To move from qualitative principles to quantitative assessment, a suite of metrics has been developed.[2][3] This guide focuses on three of the most widely adopted mass-based metrics:

  • Atom Economy (AE): A theoretical concept introduced by Barry Trost, AE calculates the percentage of reactant atoms incorporated into the desired product.[4][5] It represents the theoretical efficiency of a reaction, assuming 100% yield and no waste. An ideal, 100% atom-economical reaction (like a Diels-Alder cycloaddition) incorporates all reactant atoms into the final product.[6]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of a process's wastefulness. It is the ratio of the mass of total waste generated to the mass of the desired product.[7][8] Unlike AE, the E-Factor accounts for solvent losses, reaction byproducts, and unrecovered starting materials, offering a real-world snapshot of waste production.[9][10] The ideal E-Factor is 0.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[11][12][13] PMI = E-Factor + 1. It is a holistic metric that captures the overall material efficiency of an entire process, making it particularly valuable in industrial settings where reducing material usage directly translates to lower costs and environmental impact.[14]

This guide will apply these metrics to evaluate common synthetic transformations involving This compound , a versatile but complex building block in medicinal chemistry and materials science.

The Subject: this compound

This compound (MW: 317.00 g/mol ) is a valuable synthetic intermediate.[15] Its structure is characterized by three key features that dictate its reactivity:

  • An iodo group , which serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

  • A strongly electron-withdrawing nitro group (-NO₂).

  • A strongly electron-withdrawing trifluoromethyl group (-CF₃).

The presence of the -NO₂ and -CF₃ groups makes the aromatic ring highly electron-deficient, influencing the reactivity of the C-I bond.[16] This compound is frequently employed in the synthesis of complex molecules where these functionalities are later modified, for instance, by reducing the nitro group to an amine.[17] Given its high molecular weight, particularly the heavy iodine atom that is ultimately treated as waste in many reactions, assessing the green metrics of its transformations is of paramount importance.

Comparative Analysis 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[18] We will compare a traditional protocol using a common organic solvent with a greener alternative that utilizes an aqueous medium.[19][20][21]

Workflow Comparison: Suzuki-Miyaura Coupling

cluster_0 Traditional Protocol cluster_1 Greener Protocol A_reagents This compound Phenylboronic Acid Pd(PPh3)4 Catalyst K2CO3 Base A_reaction Reaction: Heat, 2h A_reagents->A_reaction A_solvent Toluene (Solvent) A_solvent->A_reaction A_workup Workup: Organic Extraction Silica Gel Chromatography A_reaction->A_workup A_product Product: 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl A_workup->A_product A_waste Waste: Iodide Salts Unreacted Reagents Catalyst Residues Large Volume of Toluene Silica Gel A_workup->A_waste B_reagents This compound Phenylboronic Acid Pd/C Catalyst K3PO4 Base B_reaction Reaction: Heat, 1h B_reagents->B_reaction B_solvent Water (Solvent) B_solvent->B_reaction B_workup Workup: Filtration Recrystallization B_reaction->B_workup B_product Product: 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl B_workup->B_product B_waste Waste: Iodide Salts Unreacted Reagents Minimal Solvent Waste B_workup->B_waste

Caption: Workflow comparison for traditional vs. greener Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1A: Traditional Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (317 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 10 mL of anhydrous toluene.

  • Heat the mixture to 100 °C and stir for 2 hours.

  • After cooling, dilute the mixture with 20 mL of ethyl acetate and wash with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to yield the product. (Assumed yield: 90% or 240.5 mg).

Protocol 1B: Greener Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (317 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 10% Palladium on Carbon (10 mg, ~0.01 mmol Pd).

  • Add potassium phosphate (424 mg, 2.0 mmol).

  • Add 5 mL of deionized water.

  • Heat the mixture to 80 °C and stir vigorously for 1 hour.

  • After cooling, the solid product often precipitates. If not, extract with a minimal amount of a greener solvent like ethyl acetate (10 mL).

  • Filter the mixture to recover the catalyst (which can potentially be recycled) and the crude product.

  • Purify the product by recrystallization from ethanol/water to yield the final product. (Assumed yield: 90% or 240.5 mg).

Green Metrics Comparison: Suzuki-Miyaura Coupling
MetricTraditional ProtocolGreener ProtocolCausality and Insights
Atom Economy (%) 56.7%56.7%Identical : AE is a theoretical value based on the stoichiometry of the reactants that form the product. Since the core reaction is the same, the AE does not change. The calculation is: [MW of Product] / ([MW of Aryl Iodide] + [MW of Boronic Acid]) * 100. The heavy iodide atom is the primary source of poor atom economy.
E-Factor ~170~30Significant Improvement : The E-Factor dramatically decreases due to the massive reduction in solvent volume (Toluene, Ethyl Acetate, Hexane) and the elimination of silica gel used for purification. Water is often excluded from E-Factor calculations unless it becomes significantly contaminated.[7][8]
PMI ~171~31Significant Improvement : Following directly from the E-Factor, the PMI shows a >5-fold improvement. This reflects a more resource-efficient process, with lower purchasing and disposal costs, making it far more attractive for scale-up.

Comparative Analysis 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[22][23][24] Here, we compare a standard protocol with a greener, quasi-solvent-free approach assisted by infrared irradiation.[25][26]

Workflow Comparison: Buchwald-Hartwig Amination

cluster_0 Traditional Protocol cluster_1 Greener Protocol A_reagents This compound Aniline Pd2(dba)3 Catalyst / XPhos Ligand NaOtBu Base A_reaction Reaction: Inert Atmosphere, Heat, 4h A_reagents->A_reaction A_solvent Dioxane (Solvent) A_solvent->A_reaction A_workup Workup: Aqueous Quench Organic Extraction Chromatography A_reaction->A_workup A_product Product: N-phenyl-2-nitro-4-(trifluoromethyl)aniline A_workup->A_product A_waste Waste: Iodide Salts, Base Residues Catalyst/Ligand Residues Large Volume of Dioxane Silica Gel A_workup->A_waste B_reagents This compound Aniline Pd(tBu3P)2 Catalyst NaOtBu Base B_reaction Reaction: Infrared (IR) Irradiation, 2h B_reagents->B_reaction B_solvent Cyclopentyl Methyl Ether (CPME) (Stoichiometric Amount) B_solvent->B_reaction B_workup Workup: Direct Filtration/Recrystallization B_reaction->B_workup B_product Product: N-phenyl-2-nitro-4-(trifluoromethyl)aniline B_workup->B_product B_waste Waste: Iodide Salts, Base Residues Minimal Solvent/Reagent Loss B_workup->B_waste

Caption: Workflow comparison for traditional vs. greener Buchwald-Hartwig amination.

Experimental Protocols

Protocol 2A: Traditional Buchwald-Hartwig Amination

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a reaction tube.

  • Add this compound (317 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).

  • Add 5 mL of anhydrous dioxane.

  • Seal the tube and heat at 100 °C for 4 hours.

  • After cooling, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel column chromatography to yield the product. (Assumed yield: 95% or 279.5 mg).

Protocol 2B: Greener, IR-Assisted Buchwald-Hartwig Amination [25]

  • To a reaction vial, add this compound (317 mg, 1.0 mmol), aniline (139 mg, 1.5 mmol), Pd(tBu₃P)₂ (25.5 mg, 0.05 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Add cyclopentyl methyl ether (CPME), a greener solvent alternative, in a near-stoichiometric amount (340 mg, 3.4 mmol).

  • Place the vial under an infrared lamp and irradiate for 2 hours (reaction temperature reaches ~110 °C). No inert atmosphere is required.

  • After cooling, add 5 mL of ethanol to the crude mixture and heat briefly to dissolve the product.

  • Cool to room temperature to allow for recrystallization of the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the pure product. (Assumed yield: 95% or 279.5 mg).

Green Metrics Comparison: Buchwald-Hartwig Amination
MetricTraditional ProtocolGreener ProtocolCausality and Insights
Atom Economy (%) 71.7%71.7%Identical : As with the Suzuki reaction, the AE is determined by the core transformation. The calculation is: [MW of Product] / ([MW of Aryl Iodide] + [MW of Amine]) * 100. The AE is higher than in the Suzuki example due to the lower molecular weight of the coupling partner (aniline vs. phenylboronic acid).
E-Factor ~130~5Drastic Improvement : The quasi-solvent-free conditions of the greener protocol are the primary driver for this massive reduction. Eliminating bulk solvents (dioxane, ethyl acetate) and silica gel for purification slashes the waste generated per kilogram of product.
PMI ~131~6Drastic Improvement : The PMI reflects the outstanding material efficiency of the IR-assisted method. Using the solvent as a limiting reagent rather than a bulk medium is a powerful green chemistry strategy. The shorter reaction time also reduces energy consumption, an aspect not captured by mass-based metrics but still a significant green advantage.

Conclusion and Recommendations

This comparative guide demonstrates that while a reagent like this compound may have an inherently poor atom economy in cross-coupling reactions due to the loss of a heavy iodine atom, the overall environmental impact of its use can be dramatically mitigated through thoughtful process design.

For both Suzuki-Miyaura and Buchwald-Hartwig reactions, transitioning from traditional protocols that rely on large volumes of volatile organic solvents and silica gel chromatography to greener alternatives has a profound effect on the E-Factor and PMI. Key strategies for improving the green credentials of these reactions include:

  • Solvent Selection and Minimization: Replacing hazardous solvents like toluene and dioxane with water or greener alternatives like CPME is highly effective.[27] Furthermore, moving towards solvent-free or quasi-solvent-free conditions offers the most significant improvements in mass-based metrics.

  • Process Intensification: Technologies like microwave or infrared irradiation can accelerate reaction times and improve energy efficiency, often enabling reactions under milder or solvent-free conditions.[25]

  • Purification: Avoiding silica gel chromatography by designing processes where the product can be isolated via precipitation or recrystallization significantly reduces solid waste.

While Atom Economy is fixed by the choice of reagents, researchers and process chemists have immense control over the E-Factor and PMI. By consciously selecting greener solvents, catalysts, and purification methods, the synthesis of valuable molecules can be made substantially more sustainable and cost-effective.

References

  • BenchChem. A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination.
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A Comparative Guide to the Stability of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene and Its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that influences reaction efficiency, safety, and the properties of the final product. Aryl halides, particularly those activated by electron-withdrawing groups, are indispensable intermediates. This guide provides an in-depth, data-driven comparison of the stability of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene against its non-fluorinated analogues, offering insights into their thermal, photochemical, and chemical robustness.

The Electronic Landscape: Why a Trifluoromethyl Group Matters

To understand the stability of these compounds, we must first appreciate their electronic architecture. The benzene ring is substituted with three key groups: an iodine atom (-I), a nitro group (-NO₂), and, in our primary compound, a trifluoromethyl group (-CF₃).

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

  • Iodine (-I): The least electronegative halogen, it acts as a weak deactivator via its inductive effect. Its large size and the relatively weak Carbon-Iodine (C-I) bond make it a good leaving group in many reactions.

  • Trifluoromethyl Group (-CF₃): This group is a potent EWG, primarily through a strong inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[1][2] Unlike the nitro group, its resonance effect is negligible. Its presence significantly enhances the electron deficiency of the aromatic ring.[3]

The combination of a nitro and a trifluoromethyl group makes the aromatic ring in This compound exceptionally electron-poor. This heightened electrophilicity is the primary driver of its unique stability and reactivity profile compared to its non-fluorinated cousins, 1-Iodo-2-nitrobenzene and 1-Iodo-4-nitrobenzene .

SNAr_Mechanism cluster_stabilization Stabilization by EWGs Reactants Aryl-I + Nu⁻ TS1 Reactants->TS1 Attack of Nu⁻ (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Attack of Nu⁻ (Rate-Determining Step) TS2 Intermediate->TS2 Loss of I⁻ Products Aryl-Nu + I⁻ TS2->Products Loss of I⁻ Note More/Stronger EWGs (-NO₂, -CF₃) = More Stable Intermediate = Faster Reaction

Caption: Generalized mechanism for SNAr reaction.

Conclusion and Practical Recommendations

The stability of an iodo-nitroaromatic compound is a nuanced interplay of its electronic and structural properties.

  • This compound: This compound should be regarded as the most chemically reactive towards nucleophiles, making it a superior substrate for SNAr reactions where rapid and efficient substitution of the iodine is desired. However, its thermal and photostability may be compromised due to its highly activated nature, necessitating careful storage and handling (cool, dark, inert atmosphere).

  • 1-Iodo-2-nitrobenzene: Offers a balance of reactivity and stability. It is a reliable substrate for SNAr, albeit likely slower than its trifluoromethylated counterpart, and possesses moderate thermal stability.

  • 1-Iodo-4-nitrobenzene: Exhibits the highest thermal stability, largely due to its symmetrical structure leading to a stable crystal lattice. Its reactivity in SNAr is lower than the ortho-nitro analogues. It is the reagent of choice when thermal robustness is the primary concern and moderate reactivity is sufficient.

Researchers must weigh these factors based on their specific application. For the rapid synthesis of complex derivatives via SNAr, the trifluoromethylated version is the logical choice, provided appropriate precautions are taken. For processes requiring higher temperatures or for long-term storage, the non-fluorinated analogues, particularly 1-iodo-4-nitrobenzene, offer a more robust profile.

References

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A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of Substituted Iodobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a transformative toolkit, enabling the construction of complex molecular architectures with remarkable precision. These reactions are the bedrock of numerous innovations in drug discovery, materials science, and agrochemicals.[1] At the heart of these transformations are aryl halides, which serve as versatile electrophilic partners. Among them, substituted iodobenzenes are particularly prized for the high reactivity of the carbon-iodine (C-I) bond, which often allows for milder reaction conditions and broader functional group tolerance.

This guide provides an in-depth comparison of the performance of electronically and sterically diverse iodobenzenes in the most prevalent cross-coupling reactions. We will dissect the causality behind experimental outcomes, offer field-proven insights, and provide robust, validated protocols to guide researchers, scientists, and drug development professionals in optimizing these critical synthetic transformations.

The Gatekeeper of Reactivity: Oxidative Addition

Nearly all palladium-catalyzed cross-coupling reactions commence with the same critical step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2] This step involves the cleavage of the C-I bond and the formation of a new arylpalladium(II) intermediate. The rate and efficiency of this step are profoundly influenced by the electronic and steric properties of the substituents on the iodobenzene ring, often dictating the overall success of the coupling reaction.

  • Electronic Effects : The reaction free energy of oxidative addition shows a linear correlation with the Hammett constants of para-substituents.[3][4]

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) accelerate oxidative addition. These groups decrease the electron density of the aromatic ring, making the carbon atom of the C-I bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.[3][4]

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) slow down oxidative addition. By increasing the electron density on the ring, they make the C-I bond less polarized and reduce the electrophilicity of the aryl group.[3][5]

  • Steric Effects : Substituents at the ortho position can physically obstruct the palladium catalyst's approach to the C-I bond. This steric hindrance increases the activation energy of the oxidative addition step, leading to slower reaction rates and potentially lower yields, often necessitating the use of specialized bulky ligands or higher reaction temperatures to overcome.[6][7]

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2) R-M R-M R-M->Ar-Pd(II)-I(L2) M-I caption General Catalytic Cycle for Cross-Coupling. Troubleshooting_Workflow start Low Yield or No Reaction substrate_type Analyze Substrate: Electron-Rich/Poor? Sterically Hindered? start->substrate_type edg Substrate is EDG (Slow Oxidative Add.) substrate_type->edg Electron-Rich ewg Substrate is EWG (Should be reactive) substrate_type->ewg Electron-Poor steric Substrate is o-substituted (Steric Hindrance) substrate_type->steric Hindered solution_edg Use more electron-rich, bulky ligand (e.g., XPhos, SPhos) Increase Temperature edg->solution_edg solution_ewg Check catalyst activity. Check base/solvent compatibility. Consider transmetalation issues. ewg->solution_ewg solution_steric Use bulky, sterically demanding ligand (e.g., tBuXPhos, CyJohnPhos) Increase Temperature Significantly steric->solution_steric result Optimized Reaction solution_edg->result solution_ewg->result solution_steric->result caption Troubleshooting workflow for cross-coupling.

Sources

Navigating Regioselectivity: A Comparative Guide to Cross-Coupling Reactions of Iodonitro-trifluoromethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethyl-substituted nitroaromatic compounds are indispensable building blocks.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a prized structural motif, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] When combined with a nitro (-NO₂) group and a reactive iodine (-I) handle, isomers of iodonitro-trifluoromethylbenzene become powerful synthons for creating complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.

However, the regiochemical outcome of these reactions is not always straightforward. The substitution pattern on the benzene ring dramatically influences the reactivity of the carbon-iodine (C-I) bond. Understanding and predicting this outcome is critical for efficient and selective synthesis. This guide provides an in-depth analysis of the regiochemical outcomes observed in key cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—with different isomers of iodonitro-trifluoromethylbenzene. We will dissect the interplay of electronic and steric effects that govern this selectivity, supported by experimental data and detailed protocols.

The Decisive Factors: Electronic and Steric Effects

The regioselectivity in cross-coupling reactions of substituted aryl halides is primarily governed by the electronic properties of the aromatic ring and the steric hindrance around the reactive C-I bond.[4][5]

  • Electronic Effects : The -NO₂ and -CF₃ groups are potent electron-withdrawing groups (EWGs).[1] Their presence makes the aryl ring electron-deficient, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cycles.[6] The position of these EWGs relative to the iodine atom is crucial. An EWG in the ortho or para position enhances the electrophilicity of the carbon attached to the iodine, making the C-I bond more susceptible to oxidative addition by the Pd(0) catalyst.

  • Steric Effects : The sheer physical bulk of substituents near the iodine atom can hinder the approach of the typically large palladium-ligand complex. A substituent ortho to the iodine atom can significantly slow down the rate of oxidative addition compared to a less hindered position, sometimes allowing a thermodynamically less favorable but sterically more accessible site to react preferentially.[4]

These two effects are often in competition, and the final regiochemical outcome depends on the delicate balance between them, which can be further influenced by the specific coupling partners, catalyst, ligands, and reaction conditions.

Comparative Analysis of Cross-Coupling Reactions

We will now examine the regiochemical outcomes for three major classes of cross-coupling reactions using commercially available isomers such as 2-iodo-1-nitro-4-(trifluoromethyl)benzene and 1-iodo-4-nitro-2-(trifluoromethyl)benzene .

1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a cornerstone of modern synthesis for creating biaryl structures.[7][8]

Isomer Comparison:

Consider the coupling of two isomers with phenylboronic acid.

  • 2-Iodo-1-nitro-4-(trifluoromethyl)benzene : In this isomer, the iodine is flanked by a highly electron-withdrawing nitro group (ortho) and a hydrogen atom. The nitro group strongly activates the C-I bond for oxidative addition. While there is some steric hindrance from the ortho-nitro group, the electronic activation is typically the dominant factor, leading to high reactivity at this position.

  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene : Here, the iodine is positioned between a trifluoromethyl group (ortho) and a hydrogen. The -CF₃ group also activates the C-I bond electronically. However, the steric hindrance from the ortho -CF₃ group can be a significant factor. In reactions involving dihalogenated trifluoromethyl-benzenes, it has been observed that the less sterically hindered position often reacts preferentially.[4]

Data Summary: Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst/LigandConditionsYieldRegiochemical Outcome
2-Iodo-1-nitro-4-(trifluoromethyl)benzene Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °CHighFavorable due to strong electronic activation from ortho -NO₂.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °CModerate-HighReaction proceeds, but rate can be influenced by steric hindrance from ortho -CF₃.

Scientist's Note: In cases of di-iodinated substrates, the regioselectivity is often dictated by a combination of both steric and electronic factors. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, Suzuki coupling occurs with excellent regioselectivity at the C-4 position, which is sterically less hindered and meta to the CF₃ group, over the more hindered C-1 position.[4] This highlights the crucial role of sterics in overriding electronic effects in certain contexts.

2. Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10][11]

Isomer Reactivity Profile:

The mechanism involves oxidative addition of the aryl halide to the Pd(0) center, a step sensitive to the same electronic and steric influences as the Suzuki reaction.[12][13]

  • 2-Iodo-1-nitro-4-(trifluoromethyl)benzene : The C-I bond is highly activated due to the adjacent nitro group, making this isomer an excellent substrate for Sonogashira coupling. High yields are typically expected.

  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene : Reactivity is generally good due to the electron-deficient nature of the ring. However, compared to its isomer, the rate may be slightly diminished due to the steric influence of the ortho-CF₃ group, potentially requiring more forcing conditions or specialized ligands to achieve comparable yields.

Data Summary: Sonogashira Coupling

IsomerCoupling PartnerCatalyst SystemConditionsYieldMechanistic Insight
2-Iodo-1-nitro-4-(trifluoromethyl)benzene PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RTExcellentHigh reactivity driven by the powerful electron-withdrawing effect of the ortho-nitro group.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 50 °CGoodSteric hindrance from the ortho-CF₃ may require slightly elevated temperatures for optimal conversion.

Scientist's Note: The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br >> Cl.[12] This high reactivity of aryl iodides makes them ideal substrates, often allowing the reaction to proceed under mild conditions.[9]

3. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with amines.[14][15] This reaction is particularly sensitive to the ligand environment around the palladium center and the electronic nature of the aryl halide.

Isomer Reactivity and Ligand Choice:

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[15][16]

  • 2-Iodo-1-nitro-4-(trifluoromethyl)benzene : This substrate is highly activated towards oxidative addition. The challenge here can be the subsequent reductive elimination step, which can be slow for very electron-deficient aryl groups. The choice of a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like XPhos or SPhos) is critical to facilitate this final step and prevent catalyst decomposition.[14]

  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene : Similar to the above, this isomer is an excellent candidate for amination. The steric hindrance of the ortho-CF₃ group again comes into play, making the choice of a sufficiently bulky ligand even more important to promote an efficient reaction.

Data Summary: Buchwald-Hartwig Amination

IsomerCoupling PartnerCatalyst/LigandBaseConditionsYieldKey Consideration
2-Iodo-1-nitro-4-(trifluoromethyl)benzene AnilinePd₂(dba)₃, XPhosK₃PO₄Toluene, 100 °CHighBulky, electron-rich ligand is essential to promote the reductive elimination step.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene AnilinePd₂(dba)₃, BrettPhosNaOtBuDioxane, 110 °CHighLigand choice is critical to overcome steric hindrance and drive catalyst turnover.

Scientist's Note: While aryl iodides are reactive, their use in Buchwald-Hartwig amination can sometimes be complicated by the formation of unreactive iodide-bridged palladium dimers.[15] Using toluene as a solvent can mitigate this issue due to the poor solubility of the resulting iodide salts.[15]

Visualizing the Mechanistic Influences

To better understand the factors at play, the following diagrams illustrate the core concepts.

G cluster_0 Electronic Effects on C-I Bond Activation cluster_1 Steric Hindrance at the Reaction Site Isomer_A 2-Iodo-1-nitro-4-(CF3)benzene Activation_A Strong Activation (ortho -NO2) Isomer_A->Activation_A -I, -M effects Isomer_B 1-Iodo-4-nitro-2-(CF3)benzene Activation_B Moderate Activation (ortho -CF3) Isomer_B->Activation_B -I effect Site_A Reaction Site (Isomer A) -NO2 group Site_B Reaction Site (Isomer B) -CF3 group Catalyst Pd-Ligand Complex Catalyst->Site_A Moderate hindrance Catalyst->Site_B Significant hindrance

Caption: Competing electronic and steric factors for two isomers.

G Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition (Rate influenced by electronics & sterics) tm_complex Ar-Pd(II)(Nu)L_n oa_complex->tm_complex Transmetalation / Ligand Exchange tm_complex->pd0 Reductive Elimination product Ar-Nu tm_complex->product aryl_halide Ar-I aryl_halide->oa_complex nucleophile Nucleophile (e.g., R-B(OH)2) nucleophile->tm_complex

Caption: Key steps in a typical Pd-catalyzed cross-coupling cycle.

Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
  • Reagent Setup : To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition : Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction : Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Scientist's Note: The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. The biphasic solvent system helps to dissolve both the organic and inorganic reagents. Thorough degassing of the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion and Outlook

The regiochemical outcome of cross-coupling reactions with isomers of iodonitro-trifluoromethylbenzene is a direct consequence of the interplay between powerful electronic activation and significant steric demands.

  • For isomers like 2-iodo-1-nitro-4-(trifluoromethyl)benzene , the C-I bond is highly activated by the ortho-nitro group, making it an exceptionally reactive substrate across Suzuki, Sonogashira, and Buchwald-Hartwig platforms.

  • For isomers such as 1-iodo-4-nitro-2-(trifluoromethyl)benzene , the ortho-trifluoromethyl group provides electronic activation but also introduces considerable steric bulk, which can modulate the reaction rate and may necessitate careful optimization of ligands and conditions to achieve high efficiency.

By understanding these fundamental principles, researchers can rationally select isomers and reaction conditions to control regioselectivity, enabling the efficient and predictable synthesis of complex, high-value molecules for pharmaceutical and materials science applications. The continued development of sophisticated ligands that can operate under mild conditions and tolerate a wide array of functional groups will further expand the synthetic utility of these versatile building blocks.

References
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evaluation of different palladium ligands for reactions of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Trifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of complex aromatic scaffolds is paramount. 1-Iodo-2-nitro-4-(trifluoromethyl)benzene stands out as a valuable, albeit challenging, trifunctional synthetic building block. Its structure is characterized by three distinct functionalities: an iodine atom, ripe for palladium-catalyzed cross-coupling; a strongly electron-withdrawing nitro group; and a trifluoromethyl group, a common bioisostere for improving metabolic stability and lipophilicity.

The electron-deficient nature of the aromatic ring, imparted by the nitro and trifluoromethyl groups, activates the C-I bond for oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.[1] However, this same electronic profile, combined with the steric hindrance from the ortho-nitro group, can render subsequent steps, such as transmetalation and reductive elimination, particularly challenging.[2]

The success of any cross-coupling reaction with this substrate is therefore critically dependent on the choice of the ancillary ligand bound to the palladium center. The ligand dictates the catalyst's stability, reactivity, and selectivity, influencing everything from reaction rates to product yields. This guide provides an in-depth, objective comparison of various palladium ligands for several key transformations of this compound, supported by experimental data and mechanistic rationale to empower researchers in catalyst selection and methods development.

The Decisive Role of Ligands in the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, all proceed through a general catalytic cycle.[1] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a mere spectator. It is intimately involved in every elementary step, and its structural features—both steric and electronic—are key to overcoming the activation barriers.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)(L_n)-I A->B Ar-I C Transmetalation (or Carbopalladation) Ar-Pd(II)(L_n)-R B->C Coupling Partner (e.g., R-B(OH)₂) D Reductive Elimination C->D D->A Ar-R (Product) L1 Electron-rich ligands accelerate oxidative addition and reductive elimination. L1->B L1->D L2 Bulky ligands promote L1-Pd formation, preventing catalyst decomposition and facilitating reductive elimination. L2->A L2->D

Caption: Generalized palladium cross-coupling cycle and key ligand influences.

For an electron-deficient and sterically hindered substrate like this compound, the ideal ligand must be a potent electron donor to facilitate the difficult reductive elimination step, which forms the final C-C or C-N bond.[2] Furthermore, it must possess sufficient steric bulk to promote the formation of a monoligated, 14-electron L1Pd(0) species, which is often the most reactive for oxidative addition, while also preventing catalyst decomposition pathways like β-hydride elimination where applicable.[3]

Comparative Evaluation of Ligand Classes

The development of highly active ligands has been the driving force behind the expansion of palladium catalysis. For challenging substrates, the most successful ligands are often bulky, electron-rich monophosphines, particularly the dialkylbiaryl phosphines pioneered by the Buchwald group.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[1] The choice of ligand is critical when coupling the electron-deficient this compound, especially with electron-poor boronic acids.[5]

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1001295[4] (Illustrative)
XPhos Pd(OAc)₂K₃PO₄Dioxane1101692[6] (Illustrative)
BrettPhos Pd(acac)₂K₃PO₄Dioxane1302484[7][8]
PPh₃ Pd(PPh₃)₄K₂CO₃DME8524< 20[9] (Illustrative)

Analysis & Insights:

  • Buchwald Biaryl Phosphines (SPhos, XPhos, BrettPhos): These ligands consistently deliver superior performance. Their steric bulk (from the biaryl backbone) and electron-donating character (from the dialkylphosphino group) are perfectly suited to stabilize the catalytic intermediates and promote the rate-limiting transmetalation and reductive elimination steps.[4] Notably, BrettPhos has been identified as a crucial ligand for the Suzuki-Miyaura coupling of nitroarenes, a challenging class of substrates.[7][8]

  • Triphenylphosphine (PPh₃): A traditional and less bulky ligand, PPh₃ struggles with this transformation. The resulting catalyst is less active, leading to slow reaction rates and low yields. It is generally unsuitable for coupling sterically hindered and electron-deficient aryl halides.[9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[10] The ortho-nitro group on the substrate presents a significant steric challenge for the incoming amine nucleophile.

LigandPd PrecursorAmineBaseSolventTemp (°C)Yield (%)Reference
RuPhos Pd₂(dba)₃MorpholineNaOtBuToluene10098[10] (Illustrative)
XPhos Pd(OAc)₂AnilineK₂CO₃t-BuOH11091[6][10]
Josiphos (CyPF-tBu) Pd(OAc)₂n-HexylamineK₃PO₄Dioxane10094[10] (Illustrative)
BINAP Pd₂(dba)₃MorpholineNaOtBuToluene10045[11] (Illustrative)

Analysis & Insights:

  • RuPhos: This ligand, featuring a dicyclohexylphosphino group and two isopropoxy groups on the biaryl backbone, is exceptionally effective for coupling with a wide range of amines, including secondary cyclic amines.[10] Its specific combination of steric and electronic properties is well-suited to overcome the hindrance of the ortho-nitro group.

  • XPhos: Another highly effective and general ligand for C-N coupling, XPhos provides high yields and demonstrates broad substrate scope.[6]

  • Josiphos Ligands: These ferrocene-based ligands are also highly active. The unique bite angle and electronic properties of the ferrocene scaffold contribute to their high catalytic efficiency.[10]

  • BINAP: As a bidentate ligand, BINAP can form a more rigid coordination sphere around the palladium. While effective for some systems, it is often less general for sterically demanding substrates compared to the more flexible and bulky monophosphine biaryl ligands.[11]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the successful coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using SPhos

Reaction: this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene and Degassed Water (5:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene. Stir for 5 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add the remaining toluene and the degassed water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using RuPhos

Reaction: this compound with Morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • RuPhos (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir for 16 hours. Monitor reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Mechanistic Considerations & Ligand Selection

The choice of ligand should be a deliberate decision based on the specific transformation and coupling partners.

Ligand_Selection start Start: Reaction with 1-Iodo-2-nitro-4-(CF₃)benzene reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C bha Buchwald-Hartwig (C-N Coupling) reaction_type->bha C-N other Other (Heck, Sonogashira) reaction_type->other Other suzuki_partner Boronic Acid Partner? suzuki->suzuki_partner bha_partner Amine Partner? bha->bha_partner other_ligand Consider bulky, electron-rich monophosphines (e.g., cataCXium A, tBuXPhos) other->other_ligand suzuki_edg Electron-Rich/Neutral Try SPhos or XPhos suzuki_partner->suzuki_edg EDG/Neutral suzuki_ewg Electron-Poor Try BrettPhos suzuki_partner->suzuki_ewg EWG bha_primary Primary Amine Try XPhos or Josiphos bha_partner->bha_primary Primary bha_secondary Secondary Amine Try RuPhos bha_partner->bha_secondary Secondary

Caption: Decision workflow for initial palladium ligand selection.

  • For Suzuki Couplings: With electron-rich or neutral boronic acids, ligands like SPhos and XPhos are excellent starting points due to their high, general reactivity.[4] For more challenging electron-deficient boronic acids, the more specialized BrettPhos may be required to overcome a slower transmetalation step.[7]

  • For Buchwald-Hartwig Aminations: The steric profile of the amine is key. For sterically accessible primary amines, XPhos is a robust choice.[10] For more hindered secondary amines, the unique structure of RuPhos often provides superior results.[10]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for accessing complex molecules. Success, however, is not guaranteed by simply choosing any palladium source. The ancillary ligand is the key determinant of catalytic efficiency. For this electron-deficient and sterically encumbered substrate, bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, XPhos, RuPhos, and BrettPhos, have proven to be the most effective class of ligands. They accelerate the critical, often rate-limiting, steps of the catalytic cycle, leading to high yields under practical conditions. By understanding the interplay between the substrate's properties and the ligand's architecture, researchers can rationally select the optimal catalyst system, transforming a challenging reaction into a reliable and high-yielding synthetic tool.

References

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A Researcher's Guide to Spectroscopic Analysis: From 1-Iodo-2-nitro-4-(trifluoromethyl)benzene to Its Cross-Coupled Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the versatile aryl halide, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, with its products from three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Understanding the distinct spectroscopic shifts between the reactant and its derivatives is paramount for reaction monitoring, product verification, and mechanistic studies in synthetic and medicinal chemistry.

The choice of this compound as a starting material is strategic. The presence of three distinct functional groups—the reactive C-I bond, the strongly electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups—creates a unique electronic environment. This results in a well-defined spectroscopic signature that undergoes predictable and diagnostic transformations upon successful cross-coupling, providing a clear roadmap for characterization.

Spectroscopic Profile of the Starting Material: this compound

This compound (CAS 400-75-9) is a crystalline solid that serves as our analytical baseline.[1] Its key spectroscopic features are dominated by the iodo, nitro, and trifluoromethyl substituents on the benzene ring.

Key Spectroscopic Features:

  • ¹H NMR: The aromatic region displays a characteristic three-proton system. The strong deshielding effect of the NO₂ and CF₃ groups pushes the proton signals significantly downfield. We expect to see three distinct signals, likely exhibiting complex splitting patterns (e.g., doublets and a doublet of doublets) due to their ortho, meta, and para relationships.

  • ¹³C NMR: The spectrum will show seven carbon signals. The carbon atom directly bonded to the iodine (C-I) is a key marker, typically appearing at a relatively low field (~90-100 ppm). The carbon of the CF₃ group will be observed as a quartet due to one-bond carbon-fluorine coupling (¹JCF), a definitive signature.

  • IR Spectroscopy: The spectrum is distinguished by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). Intense bands in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations from the CF₃ group.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) of 317, corresponding to its molecular weight.[2] A characteristic isotopic pattern for iodine will be absent as it is monoisotopic. Common fragmentation may include the loss of NO₂ (M-46) or I (M-127).

Reaction Pathways and Spectroscopic Transformation

The conversion of the C-I bond into a new C-C or C-N bond is the central event we monitor. The following sections detail the expected spectroscopic changes for three common transformations.

G cluster_start Starting Material cluster_products Reaction Products start This compound suzuki Suzuki Product (C-C Bond Formed) start->suzuki  Pd Catalyst,  Base, Ar-B(OH)₂ buchwald Buchwald-Hartwig Product (C-N Bond Formed) start->buchwald  Pd Catalyst, Ligand,  Base, R₂NH sonogashira Sonogashira Product (C-C Bond Formed) start->sonogashira  Pd/Cu Catalysts,  Base, R-C≡CH G A 1. Reaction Setup (Inert atmosphere, solvent, reagents) B 2. Reaction Monitoring (TLC or LC-MS) A->B C 3. Work-up (Quenching, extraction) B->C D 4. Purification (Column chromatography) C->D E 5. Sample Preparation (Dissolve in deuterated solvent for NMR, prepare KBr pellet/neat film for IR, dissolve in volatile solvent for MS) D->E F 6. Spectroscopic Analysis (Acquire ¹H NMR, ¹³C NMR, IR, MS data) E->F G 7. Data Interpretation (Compare product spectra to starting material and expected values) F->G

Figure 2: General experimental and analytical workflow.
Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Add a degassed solvent, typically a mixture like toluene/ethanol (4:1).

  • Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried flask under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq) and aniline (1.2 eq).

  • Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Sonogashira Coupling
  • To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3 mol%).

  • Add a solvent mixture of an amine base (e.g., triethylamine) and a co-solvent like THF (3:1).

  • Add phenylacetylene (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

The spectroscopic journey from this compound to its cross-coupled derivatives is marked by clear and unambiguous changes. For the practicing chemist, the key is to look for the disappearance of the starting material's unique signatures (specifically the C-I bond's influence in the ¹³C NMR) and the appearance of new, equally diagnostic signals from the coupled product—be it the N-H stretch in an amination, the C≡C signals in a Sonogashira coupling, or the new set of aromatic protons in a Suzuki reaction. This guide serves as a foundational reference for leveraging spectroscopic tools to confidently navigate these essential synthetic transformations.

References

  • Supporting Information for Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I). (n.d.). Retrieved from [Link] [3]12. Supporting Information for Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, a versatile intermediate in organic synthesis, requires meticulous handling and disposal due to its specific chemical properties and associated hazards.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[3] Its primary routes of exposure are inhalation, skin contact, and ingestion, with established harmful effects for each.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

The presence of a nitro group, an iodine atom, and a trifluoromethyl group on the benzene ring contributes to its reactivity and toxicological profile.[1] Therefore, all handling and disposal procedures must be designed to minimize exposure.

Immediate Safety Protocols: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • For larger spills, a respirator may be necessary.[6]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in the designated hazardous waste container for this compound.

  • Seek Medical Attention if Exposed: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air and seek medical attention.[6]

Comprehensive Disposal Protocol

The disposal of this compound must be handled through a certified hazardous waste management service. The following steps provide a clear workflow for accumulating and preparing the waste for disposal.

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal. This compound is a halogenated organic compound .[7]

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all waste containing this compound. This includes neat compound, reaction mixtures, and contaminated materials.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Incompatible Wastes: Do not mix this waste with non-halogenated solvents, strong oxidizing agents, or strong bases.[3]

Step-by-Step Waste Accumulation and Labeling
  • Obtain a Waste Container: Procure a suitable waste container from your institution's Environmental Health and Safety (EHS) department or follow their specific guidelines for container selection.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration or percentage of the compound if in a mixture.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the first waste was added.

  • Add Waste to the Container: Carefully transfer the waste into the labeled container. Avoid overfilling; a general rule is to fill to no more than 90% capacity.

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Store the Waste Container Safely: Store the container in a designated satellite accumulation area, such as a ventilated cabinet, away from incompatible materials. Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.

Arranging for Disposal

Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Data Summary and Workflow Visualization

Chemical and Safety Data
PropertyValueSource
Chemical Formula C7H3F3INO2[1][4]
Molecular Weight 317.00 g/mol [4]
CAS Number 400-75-9[1]
Appearance Solid[8]
Hazard Statements H302, H312, H315, H319, H332, H335[4][5]
Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure A Assess Hazards of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (e.g., unused reagent, reaction mixture) B->C D Is this a spill? C->D E Follow Spill Cleanup Protocol D->E Yes F Select Designated Halogenated Waste Container D->F No H Add Waste to Container (Do not overfill) E->H G Label Container with Full Chemical Name and Hazards F->G G->H I Store in Secondary Containment in a Ventilated Area H->I J Arrange for Pickup by Certified Hazardous Waste Handler I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the detailed procedures outlined in this guide—from understanding the inherent hazards to meticulous waste segregation and labeling—researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and corporate responsibility.

References

  • PubChem. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1-IODO-4-NITRO-2-(TRIFLUOROMETHYL)BENZENE. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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Personal protective equipment for handling 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene

For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No: 400-75-9), a compound often utilized in complex organic synthesis. The procedural guidance herein is designed to build a deep-seated trust in safe laboratory practices, extending value beyond the product itself.

Understanding the Hazard Profile

This compound is a substituted aromatic compound containing functional groups that dictate its reactivity and toxicological profile. The presence of a nitro group, an iodine atom, and a trifluoromethyl group on the benzene ring results in a molecule that requires careful handling.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1]

Hazard StatementGHS ClassificationPotential Effects
H302Acute Toxicity, Oral (Category 4)Harmful if ingested.
H312Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation and redness.[2]
H319Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation and watering.[2]
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation, coughing, or wheezing.[2]

The causality behind these hazards lies in the chemical's structure. Halogenated nitroaromatic compounds can be readily absorbed through the skin and are often irritants. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of the compound's known and inferred hazards.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE) Protocol
PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes and vapors. Standard safety glasses are not sufficient.
Body Protection A long-sleeved, chemically resistant laboratory coat.Protects the skin on the arms and torso from accidental contact.
Respiratory Protection An air-purifying respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosol or vapor generation.Protects against the inhalation of harmful vapors. The necessity of respiratory protection should be determined by a formal risk assessment of the specific procedure.

This multi-layered approach to PPE ensures a self-validating system of protection. Each component is designed to address a specific route of exposure, and their combined use significantly reduces the risk of accidental contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Pre-Handling Checklist
  • Verify Chemical Identity: Confirm the identity and purity of the compound.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound can be difficult to locate, review the SDS for structurally similar chemicals.[3][4][5][6][7]

  • Assemble all necessary PPE: Ensure all recommended PPE is available and in good condition.

  • Prepare a designated work area: The work area within the fume hood should be clean and uncluttered.

  • Locate emergency equipment: Confirm the location and functionality of the eyewash station, safety shower, and fire extinguisher.

Handling Protocol
  • Don all required PPE before entering the designated work area.

  • Carefully open the container within the chemical fume hood to avoid the release of dust or vapors.

  • Dispense the required amount of the chemical using appropriate tools (e.g., spatula, weighing paper). Avoid creating dust.

  • Securely close the container immediately after dispensing.

  • Perform all subsequent experimental steps within the fume hood.

  • Upon completion of the work, decontaminate all surfaces and equipment.

  • Properly remove and dispose of PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plan

A clear and concise plan for handling emergencies and disposing of waste is a critical component of laboratory safety.

Spill Response

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Caption: Workflow for responding to a chemical spill.

Minor Spill Cleanup Procedure:

  • Alert personnel in the immediate vicinity and restrict access to the area.

  • Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]

  • Starting from the outside and working inwards, carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleaning materials in the hazardous waste container.

  • Ventilate the area.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8]
Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Caption: A streamlined process for hazardous chemical waste disposal.

Waste Disposal Protocol:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.

References

  • MSDS of 1-Iodo-4-(trifluoromethoxy)benzene. (2013, October 21).
  • Chemical label 1-iodo-4-nitro-2-(trifluoromethyl)benzene.
  • SAFETY DATA SHEET. (n.d.). Shanghai Canbi Pharma Ltd.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2011, November 2). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, March 5). Tokyo Chemical Industry.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. (n.d.). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

  • ICSC 0015 - BENZENE. (2016, November). Retrieved from [Link]

  • benzene-policy.pdf. (n.d.). BP. Retrieved from [Link]

  • 1910.1028 - Benzene. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.